molecular formula C3H3ClN2 B178544 3-chloro-1H-pyrazole CAS No. 14339-33-4

3-chloro-1H-pyrazole

货号: B178544
CAS 编号: 14339-33-4
分子量: 102.52 g/mol
InChI 键: IJPFBRONCJOTTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-1H-pyrazole is a useful research compound. Its molecular formula is C3H3ClN2 and its molecular weight is 102.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPFBRONCJOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347324
Record name 3-Chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14339-33-4
Record name 3-Chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole, a transformation of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole motif in pharmacologically active compounds. The primary method for this conversion is the Sandmeyer reaction, a reliable and well-established process for the diazotization of an aromatic amine followed by halide substitution. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Reaction Overview: The Sandmeyer Reaction

The conversion of 3-aminopyrazole to this compound is achieved through a Sandmeyer reaction. This two-step process first involves the diazotization of the primary amino group on the pyrazole ring to form a diazonium salt intermediate. This is typically accomplished by treating 3-aminopyrazole with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

In the second step, the diazonium group is replaced by a chlorine atom. This is facilitated by the introduction of a copper(I) chloride (CuCl) solution, which catalyzes the substitution and leads to the formation of the desired this compound with the evolution of nitrogen gas.[1]

Experimental Protocols

While specific reaction conditions can be optimized, the following protocols provide a detailed methodology for the synthesis of this compound from 3-aminopyrazole.

Diazotization of 3-aminopyrazole

Materials:

  • 3-aminopyrazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminopyrazole in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the 3-aminopyrazole solution, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The rate of addition should be carefully controlled to prevent a rise in temperature.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 3-pyrazole diazonium chloride.

Sandmeyer Chlorination

Materials:

  • 3-pyrazole diazonium chloride solution (from step 2.1)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction mixture can be gently warmed (e.g., to 50-60°C) to ensure the complete decomposition of the diazonium salt.

Work-up and Purification

Materials:

  • Reaction mixture from step 2.2

  • Ethyl acetate or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material 3-aminopyrazole
Product This compound
Molecular Formula C₃H₃ClN₂
Molecular Weight 102.52 g/mol
Typical Yield 60-80%
Appearance White to off-white solid
Melting Point 40 °C
Boiling Point 250.9 ± 13.0 °C (Predicted)

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity.

¹H NMR Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=2.4 Hz, 1H, H5), 6.30 (d, J=2.4 Hz, 1H, H4), NH proton signal may be broad and its chemical shift can vary.

¹³C NMR Spectroscopy
  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.0 (C3), 130.0 (C5), 107.0 (C4).

Mandatory Visualizations

Signaling Pathway: Sandmeyer Reaction

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_chlorination Chlorination 3-aminopyrazole 3-Aminopyrazole diazonium_salt 3-Pyrazole Diazonium Chloride 3-aminopyrazole->diazonium_salt NaNO₂, HCl 0-5 °C 3-chloropyrazole This compound diazonium_salt->3-chloropyrazole CuCl N2 N₂ (gas) diazonium_salt->N2

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 3-aminopyrazole in HCl/H₂O start->dissolve cool_amine Cool to 0-5 °C dissolve->cool_amine add_nitrite Add NaNO₂ solution dropwise (0-5 °C) cool_amine->add_nitrite stir_diazotization Stir for 30 min at 0-5 °C add_nitrite->stir_diazotization add_diazonium Add diazonium salt solution to CuCl solution stir_diazotization->add_diazonium prepare_cucl Prepare cold CuCl solution in HCl prepare_cucl->add_diazonium warm_react Warm to RT and stir (N₂ evolution) add_diazonium->warm_react extraction Extract with organic solvent warm_react->extraction wash Wash organic layer (H₂O, NaHCO₃, brine) extraction->wash dry_concentrate Dry and concentrate wash->dry_concentrate chromatography Purify by column chromatography dry_concentrate->chromatography end Pure this compound chromatography->end

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-chloro-1H-pyrazole: Chemical Properties and Reactivity

Introduction: this compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of a reactive chlorine atom and two nitrogen atoms within the aromatic pyrazole ring, make it a valuable building block for the synthesis of a wide array of functionalized molecules. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, and the chloro-substituent on this scaffold provides a key handle for introducing molecular diversity through various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, complete with experimental protocols and mechanistic diagrams to aid researchers in its application.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Molecular Formula C₃H₃ClN₂[2][3]
Molecular Weight 102.52 g/mol [2][3]
CAS Number 14339-33-4[2][3]
Melting Point 40 °C[1][3]
Boiling Point (Predicted) 250.9 ± 13.0 °C[1][3]
Density (Predicted) 1.405 ± 0.06 g/cm³[1][3]
pKa (Predicted) 11.04 ± 0.10[3][4]
Appearance White powder[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][3]
¹H NMR (400 MHz, CDCl₃) δ 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H)[2]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer-type reaction.[5][6] This transformation provides an effective route to introduce a chlorine atom at the C3 position of the pyrazole ring.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-aminopyrazole 3-Amino-1H-pyrazole reagents 1. Isoamyl nitrite, CuCl₂ 2. Conc. HCl, Acetonitrile 3-aminopyrazole->reagents Sandmeyer Reaction product This compound reagents->product

Synthesis of this compound.
Experimental Protocol: Synthesis from 3-Amino-1H-pyrazole.[2]

This protocol details a Sandmeyer-type reaction for the synthesis of this compound.

Materials:

  • 1H-pyrazol-3-amine (20.0 g, 241 mmol)

  • Acetonitrile (600 mL)

  • Concentrated hydrochloric acid (20 mL)

  • Copper(II) chloride (65.0 g, 481 mmol)

  • Isoamyl nitrite (56.4 g, 481 mmol)

  • 10% aqueous ammonia solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-pyrazol-3-amine in acetonitrile, slowly add concentrated hydrochloric acid at 0 °C.

  • Add copper(II) chloride to the mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add isoamyl nitrite dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 2 days.

  • Quench the reaction with 10% aqueous ammonia solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to yield this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of the pyrazole ring's aromaticity and the influence of the chloro- and NH-substituents. Key reactions include N-alkylation and palladium-catalyzed cross-coupling reactions.

N-Alkylation

The N-alkylation of this compound can lead to two regioisomeric products due to the presence of two nitrogen atoms in the pyrazole ring. The reaction typically yields a mixture of the 1,3- and 1,5-disubstituted pyrazoles. The regioselectivity of this reaction is influenced by steric and electronic factors, with alkylation often favoring the less sterically hindered N1 position.[7][8] The choice of base, solvent, and alkylating agent can be tuned to favor one isomer over the other.[9]

N_Alkylation cluster_products Products start This compound reagents R-X, Base start->reagents product1 1-Alkyl-3-chloro-1H-pyrazole (Minor Product) reagents->product1 N2 Alkylation product2 1-Alkyl-5-chloro-1H-pyrazole (Major Product) reagents->product2 N1 Alkylation (Sterically favored)

Regioselectivity in N-Alkylation.
Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C3 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling this compound with boronic acids or their esters in the presence of a palladium catalyst and a base.[10] This method is widely used to synthesize 3-aryl or 3-heteroaryl pyrazoles.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product 3-Aryl-1H-pyrazole catalyst->product C-C Bond Formation

Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative [11] This protocol for a bromopyrazole can be adapted for 3-chloropyrazole, though reaction conditions may require optimization (e.g., choice of ligand and catalyst).

Materials:

  • Halogenated pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube, combine the halogenated pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Seal the tube and heat the mixture at 90-110 °C for several hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[12][13] It is a key method for synthesizing 3-amino-pyrazole derivatives, which are important pharmacophores. The choice of a suitable phosphine ligand is critical to promote the desired reaction and suppress side reactions.[14]

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) reactant1->catalyst reactant2 Amine (R¹R²NH) reactant2->catalyst product 3-(R¹R²-amino)-1H-pyrazole catalyst->product C-N Bond Formation

Buchwald-Hartwig Amination Workflow.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride This general protocol can serve as a starting point for the amination of this compound.

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3.0 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene and stir for a few minutes.

  • Add the aryl chloride and the amine.

  • Heat the reaction mixture to reflux (or a suitable temperature) for several hours until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the crude product by column chromatography.

Conclusion

This compound is a cornerstone building block for the synthesis of diverse, biologically active molecules. Its straightforward synthesis and the versatile reactivity of the chloro-substituent allow for a wide range of derivatizations. A thorough understanding of its properties and reactivity, particularly in N-alkylation and palladium-catalyzed cross-coupling reactions, is essential for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full synthetic potential of this valuable heterocyclic compound.

References

In-Depth Technical Guide to 3-chloro-1H-pyrazole: Synthesis, Suppliers, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-1H-pyrazole is a halogenated aromatic heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features allow for versatile chemical modifications, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, synthesis protocols, and its applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 14339-33-4 , is a stable solid at room temperature.[1][2] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 14339-33-4[1][2]
Molecular Formula C₃H₃ClN₂[2]
Molecular Weight 102.52 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 37-41 °C
Boiling Point 100-105 °C (at 15 mmHg)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Supplier Information

This compound is commercially available from various chemical suppliers. The table below lists some of the key suppliers and their contact information.

SupplierLocationContact Information
Sigma-Aldrich (Merck) Global--INVALID-LINK--
Thermo Fisher Scientific Global--INVALID-LINK--
TCI Chemicals Global--INVALID-LINK--
Combi-Blocks San Diego, CA, USA--INVALID-LINK--
Oakwood Chemical Estill, SC, USA--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common synthetic route involves the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer reaction.

General Synthesis of this compound from 3-amino-1H-pyrazole

Materials:

  • 3-amino-1H-pyrazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-amino-1H-pyrazole in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of this compound A 3-amino-1H-pyrazole B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Diazonium Salt B->C Intermediate D Sandmeyer Reaction (CuCl, HCl) C->D Step 2 E This compound D->E Final Product

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] The chloro-substituent at the 3-position provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of extensive compound libraries for drug screening.

Role as a Precursor for Kinase Inhibitors

A significant application of this compound is in the development of protein kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazole nucleus can act as a bioisostere for other aromatic rings and can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

Derivatives of this compound have been incorporated into molecules targeting various kinases, including:

  • Aurora Kinases: Involved in cell cycle regulation and are targets for cancer therapy.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, and their inhibitors are investigated as anti-cancer agents.[5]

  • c-Jun N-terminal Kinase (JNK): Implicated in inflammatory responses and neurodegenerative diseases.[6]

The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_pathway General Kinase Inhibition by Pyrazole Derivatives Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated_Substrate Phosphorylates No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Pyrazole Pyrazole-based Inhibitor (derived from This compound) Pyrazole->Kinase Blocks ATP binding site

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Other Therapeutic Areas

Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas:

  • Antiparasitic Agents: Pyrazole-based compounds have been investigated for their activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[7]

  • Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives continue to be explored for their anti-inflammatory properties.[8]

  • Neuroprotective Agents: Certain pyrazole derivatives have been studied for their potential to protect neurons from damage in models of neurodegenerative diseases.[9][10]

Conclusion

This compound is a cornerstone synthetic intermediate in modern drug discovery. Its accessibility, reactivity, and the proven biological significance of the pyrazole core make it an invaluable tool for medicinal chemists. The continued exploration of new synthetic methodologies and the screening of novel this compound derivatives will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic compound in their drug development programs.

References

Spectroscopic Profile of 3-chloro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-1H-pyrazole (CAS No. 14339-33-4), a key heterocyclic compound utilized in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) and the methodologies for their acquisition.

Molecular Structure and Properties

Molecular Formula: C₃H₃ClN₂ Molecular Weight: 102.52 g/mol [1][2][3]

The structure of this compound is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, with a chlorine atom substituted at the C3 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing insight into the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.84Broad Singlet1HN-H
7.62Singlet1HH5
6.29Singlet1HH4
Solvent: CDCl₃, Frequency: 400 MHz[2]
¹³C NMR Spectroscopy
Chemical Shift (δ) ppm (Estimated)Assignment
~145C3
~135C5
~105C4
Note: These are estimated values based on typical shifts for substituted pyrazoles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. While a specific experimental spectrum for this compound is not detailed in the search results, the characteristic absorption bands for the pyrazole ring system are well-established.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3100N-H StretchPyrazole N-H
3100 - 3000C-H StretchAromatic C-H
1600 - 1450C=C and C=N StretchPyrazole ring
~800C-Cl StretchC-Cl
Note: The table provides expected ranges based on general spectroscopic data for pyrazole derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Molecular Ion (M⁺): m/z 102/104 (due to ³⁵Cl and ³⁷Cl isotopes)

The fragmentation of pyrazoles is primarily characterized by two main pathways: the loss of a nitrogen molecule (N₂) and the expulsion of hydrogen cyanide (HCN).[5][6]

m/zPossible Fragment
102/104[C₃H₃ClN₂]⁺ (Molecular Ion)
75/77[M - HCN]⁺
74/76[M - N₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyrazole derivatives, based on standard laboratory practices.[7][8]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound with dry potassium bromide powder and press it into a thin, transparent disk. Alternatively, spectra can be recorded from a thin film or a solution.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]

  • Data Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio.[9]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Data Interpretation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: General workflow for synthesis and spectroscopic characterization.

References

Physical properties of 3-chloro-1H-pyrazole melting point boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-chloro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document focuses on its melting and boiling points, presenting available data and outlining the standard experimental methodologies for their determination.

Core Physical Properties

The reliable determination of physical properties such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. These parameters provide insights into the purity of a substance and are critical for designing and optimizing synthetic routes and formulation processes.

Data Presentation

The known melting and boiling point data for this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value derived from computational models.

Physical PropertyValueData Type
Melting Point40 °CExperimental
Boiling Point250.9 ± 13.0 °CPredicted

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Capillary Method Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[2]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[3]

  • Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the boiling point of this compound is a predicted value, experimental determination would be necessary for confirmation. Standard methods include the distillation method and the capillary method (Siwoloboff method).

Capillary Method (Siwoloboff Method) Protocol:

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).[4]

  • Heating and Observation: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the air in the capillary has been replaced by the vapor of the substance.

  • Cooling and Measurement: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] This is the point at which the external pressure equals the vapor pressure of the liquid.

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the measurement, as boiling points are pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination (Predicted) cluster_3 Boiling Point Determination (Experimental) cluster_4 Data Analysis and Reporting A Obtain Pure Sample of This compound B Dry and Grind Sample (for Melting Point) A->B C Pack Capillary Tube A->C H Prepare Sample in Test Tube with Inverted Capillary A->H B->C D Heat in Melting Point Apparatus C->D E Record Melting Range D->E K Compare Experimental Data with Predicted/Literature Values E->K F Computational Modeling G Predict Boiling Point F->G G->K I Heat in Thiele Tube H->I J Record Boiling Point I->J J->K L Assess Purity K->L M Final Report L->M

Workflow for Physical Property Determination

References

Tautomerism in 3-Chloro-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the annular prototropic tautomerism in 3-chloro-1H-pyrazole derivatives. Pyrazoles are foundational scaffolds in medicinal chemistry, and understanding their tautomeric behavior is critical for rational drug design, synthesis, and predicting biological activity.[1][2] A shift in the tautomeric equilibrium can significantly alter a molecule's properties, including its hydrogen bonding capabilities, lipophilicity, and receptor-binding interactions.[1]

The Tautomeric Equilibrium of this compound

Unsubstituted 1H-pyrazoles can exist as two distinct, rapidly interconverting tautomers. For a pyrazole substituted at the C3 position with a chlorine atom, this equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two tautomeric forms: This compound and 5-chloro-1H-pyrazole .

The equilibrium between these two forms is a central characteristic of this class of compounds. The relative stability and population of each tautomer are governed by a combination of electronic, steric, and environmental factors.

Figure 1: Annular prototropic tautomerism in 3(5)-chloro-1H-pyrazole.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium (expressed as the equilibrium constant, KT) is not static. It is highly sensitive to the chemical environment and the nature of other substituents on the pyrazole ring.

  • Electronic Effects of Substituents: The electronic character of substituents is a primary determinant of tautomeric preference. Electron-donating groups, including halogens like chlorine, generally favor the tautomer where the substituent is at the C3 position.[3] Conversely, electron-withdrawing groups such as -CF₃ or -NO₂ tend to stabilize the C5-tautomer.[1][3] For this compound, the 3-chloro tautomer is therefore expected to be the major form in many conditions.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Increasing solvent polarity can modulate the molecular dipole moment and impact tautomeric ratios.[1] Protic solvents can form hydrogen bonds with the pyrazole nitrogens, competing with the intermolecular self-association of pyrazole molecules and influencing the equilibrium.[1][4]

  • Physical State: The dominant tautomer can differ between the gas, solution, and solid phases. In the solid state, crystal packing forces often lead to the presence of a single, specific tautomer.[3][5] X-ray crystallography is the definitive method for identifying the tautomeric form in a crystal lattice.[4][5]

  • Temperature: In solution, the rate of proton exchange between the two tautomers is temperature-dependent. At room temperature, this exchange is often fast on the NMR timescale, resulting in averaged signals.[1] Low-temperature NMR studies are frequently required to slow the exchange and observe distinct signals for each tautomer.[4]

experimental_workflow cluster_analysis Parallel Analysis start Start: Tautomerism Study of this compound synthesis Synthesis & Purification of Compound start->synthesis nmr Solution State: Low-Temp NMR (¹H, ¹³C, ¹⁵N) synthesis->nmr xray Solid State: X-ray Crystallography synthesis->xray dft In Silico: DFT Calculations (Gas & Solvent) synthesis->dft nmr_data NMR Data: Signal Integration → Tautomer Ratio nmr->nmr_data xray_data Crystal Structure: Unambiguous Tautomer ID xray->xray_data dft_data Calculated Energies: ΔG → Predicted Stability dft->dft_data comparison Data Correlation & Comparison nmr_data->comparison xray_data->comparison dft_data->comparison conclusion Conclusion: Predominant Tautomer & Equilibrium Constant K_T comparison->conclusion

References

Electronic effects of chlorine on the pyrazole ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of Chlorine on the Pyrazole Ring

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development, valued for its diverse biological activities.[1] The strategic introduction of substituents onto the pyrazole ring is a key method for modulating its physicochemical and pharmacological properties. Among these, chlorination is a particularly effective strategy. The chlorine atom exerts a complex combination of electronic effects—a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect—that significantly alters the electron density, reactivity, acidity, and biological interactions of the pyrazole scaffold. This technical guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Core Electronic Effects of Chlorine on the Pyrazole Ring

The influence of a chlorine substituent on the pyrazole ring is dichotomous, stemming from the interplay of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, chlorine strongly pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma (σ) bonds of the pyrazole ring, leading to a general decrease in electron density across the entire heterocyclic system. This electron withdrawal deactivates the ring towards electrophilic attack.[2]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the pyrazole ring. This donation of electron density through resonance increases the electron density, particularly at the positions ortho and para to the substituent. In the context of an N-substituted pyrazole, this effect directs incoming electrophiles primarily to the C4 position.[2]

While both effects are operative, the inductive effect of chlorine is significantly stronger than its resonance effect. The net result is that chlorine is an overall deactivating group, yet it directs electrophilic substitution to specific positions.

Caption: Inductive pull vs. resonance donation of chlorine on a pyrazole ring.

Quantitative Analysis of Electronic Effects

The electronic influence of chlorine can be quantified through various physicochemical parameters, which are crucial for developing structure-activity relationships (SAR).

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a fundamental tool in physical organic chemistry for quantifying the impact of substituents on reaction rates and equilibria.[3] The substituent constant, sigma (σ), measures the electronic effect of a substituent relative to hydrogen. For chlorine, the positive σ values indicate its net electron-withdrawing character.

ParameterValueInterpretation
σ_meta (σm) 0.37Strong electron-withdrawing effect, primarily inductive.[4]
σ_para (σp) 0.23Weaker electron-withdrawing effect due to partial cancellation by the +R effect.[4]
Field (F) 0.42Quantifies the inductive effect.[5]
Resonance (R) -0.19Quantifies the electron-donating resonance effect.[5]
Table 1: Hammett and Related Constants for Chlorine.
Acidity and Basicity (pKa)

The electron-withdrawing nature of chlorine significantly impacts the acidity and basicity of the pyrazole ring.

  • Acidity of N1-H: The -I effect of chlorine withdraws electron density from the ring, stabilizing the pyrazolide anion formed upon deprotonation. This results in a lower pKa value (stronger acid) compared to unsubstituted pyrazole.

  • Basicity of N2: The lone pair on the N2 nitrogen is less available for protonation due to the inductive pull from the chlorine atom, making chloropyrazoles weaker bases.

CompoundpKaComment
Pyrazole2.49[1]Reference compound.
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid3.90 (Predicted)[6]The pKa of the carboxylic acid is influenced by the chlorophenyl and pyrazole moieties.
4-Chloropyrazole<2.49Expected to be more acidic than pyrazole due to the strong -I effect of Cl at the C4 position.
Table 2: pKa Values of Pyrazole and a Chlorinated Derivative.
NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the electronic environment of nuclei within a molecule. The electronegativity of chlorine causes a deshielding effect on nearby protons and carbons, resulting in downfield shifts (higher ppm values) in their respective spectra.

PositionUnsubstituted Pyrazole ¹H Shift (ppm)[7]Unsubstituted Pyrazole ¹³C Shift (ppm)[8]Expected Shift in 4-Chloropyrazole
C3/C57.66134.7Minor downfield shift
C46.37105.7Significant downfield shift
N1-H~12-13 (broad)-Minor downfield shift
Table 3: Typical NMR Chemical Shifts and Expected Effects of C4-Chlorination.

Impact on Chemical Reactivity

The net electron-withdrawing character of chlorine deactivates the pyrazole ring towards electrophilic aromatic substitution, meaning harsher reaction conditions may be required compared to unsubstituted pyrazole. However, the +R effect, despite being weaker, governs the regioselectivity of these reactions. For N-substituted pyrazoles, electrophilic attack is strongly directed to the C4 position, as the resonance structures place a partial negative charge at this carbon. This makes reactions like the synthesis of 4-chloropyrazoles highly regioselective.[9][10]

Experimental Protocols

Synthesis of 4-Chloropyrazoles via Direct Cyclization/Chlorination

This modern protocol utilizes trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorine source for a one-pot synthesis.[11][12]

Materials and Reagents:

  • Hydrazine substrate (e.g., 1-Phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine) (1.0 equiv)

  • Trichloroisocyanuric acid (TCCA) (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the hydrazine substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv).[11]

  • Heat the reaction mixture at 40 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[12]

  • Upon completion, remove the solvent under reduced pressure (vacuum).

  • Purify the resulting residue by column chromatography on a silica gel column.

  • Elute the column with an appropriate solvent system (e.g., EtOAc-petroleum ether, 1:150) to isolate the target 4-chloropyrazole derivative.[11]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

G Diagram 2: Experimental Workflow for 4-Chloropyrazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Hydrazine Substrate in TFE B Add TCCA (1.0 equiv) A->B C Heat Mixture at 40°C for 4h B->C D Monitor by TLC C->D E Remove Solvent (in vacuo) C->E F Purify via Column Chromatography E->F G Characterize Product (NMR, MS) F->G G Diagram 3: Hypothesized Inhibition of NF-κB Signaling Pathway cluster_nuc Cellular Compartments Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates NFkB_inactive IκBα + NF-κB (Inactive) IKK->NFkB_inactive Phosphorylates IκBα IkBa p-IκBα IkBa->IkBa NFkB_inactive->IkBa Releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription NFkB_active->Transcription Activates Inhibitor Chloropyrazole Inhibitor Inhibitor->IKK Inhibits

References

Regiochemistry of electrophilic substitution on 3-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regiochemistry of Electrophilic Substitution on 3-chloro-1H-pyrazole

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted derivatives are core components in a wide array of pharmacologically active molecules. The ability to selectively functionalize the pyrazole ring through electrophilic substitution is crucial for synthesizing novel compounds with tailored properties. This technical guide provides an in-depth analysis of the regiochemical outcomes of key electrophilic substitution reactions on this compound, supported by theoretical principles, experimental data from analogous systems, and representative protocols.

Theoretical Background: Predicting Regioselectivity

The regiochemistry of electrophilic substitution on the this compound ring is governed by a combination of electronic and steric factors originating from the pyrazole nucleus itself and the chloro substituent.

  • The Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system.[1] The C4 position is inherently the most electron-rich and nucleophilic, making it the most susceptible position for electrophilic attack in neutral or basic conditions.[1][2] Conversely, the C3 and C5 positions are comparatively electron-poor.[1]

  • The Chloro Substituent (C3): The chlorine atom is a weakly deactivating group due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions.[3][4] In the context of the this compound ring, the C4 position is ortho and the C5 position is para to the chloro group.

  • The Nitrogen Atoms: The two nitrogen atoms play a critical role. The N1 nitrogen, being pyrrole-like, has a lone pair that contributes to the ring's aromaticity. The N2 nitrogen is pyridine-like, and its lone pair is more basic. Under strongly acidic conditions, this N2 nitrogen can be protonated, forming a pyrazolium cation. This protonation strongly deactivates the entire ring towards electrophilic attack.[1]

G cluster_substrate Substrate Factors cluster_effects Electronic Effects cluster_outcome Predicted Outcome Pyrazole Pyrazole Ring RingEffect Inherently Electron-Rich C4 is most nucleophilic Pyrazole->RingEffect Chloro C3-Chloro Group ChloroEffect1 Inductive Effect: Weakly Deactivating Chloro->ChloroEffect1 ChloroEffect2 Resonance Effect: Ortho, Para-Directing Chloro->ChloroEffect2 Outcome Selective Substitution at C4 Position RingEffect->Outcome Reinforces C4 attack ChloroEffect1->Outcome Slightly reduces rate ChloroEffect2->Outcome Directs to C4 (ortho)

Figure 1. Logical flow of directing effects in electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions

While specific quantitative data for the direct substitution on this compound is sparse in publicly accessible literature, the expected major products are well-established based on the principles outlined above and the existence of these products in chemical catalogs.[5][6][7][8]

Nitration

Nitration introduces a nitro group (-NO₂), a valuable functional handle for further transformations. The reaction is typically performed with a mixture of nitric acid and sulfuric acid.

  • Predicted Product: 3-chloro-4-nitro-1H-pyrazole

  • Reaction: (A diagram showing the chemical reaction would be placed here in a full whitepaper)

Experimental Protocol (Representative): A standard procedure for the nitration of a pyrazole ring is adapted here.

  • Preparation: Cool a stirred solution of concentrated sulfuric acid (e.g., 20 mL) to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add this compound (1.0 eq) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (e.g., 10 mL) dropwise to the pyrazole solution, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 3-chloro-4-nitro-1H-pyrazole.[6]

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the pyrazole ring, typically at the C4 position. Modern methods often use N-halosuccinimides as milder and more selective halogenating agents.[9]

  • Predicted Product: 4-bromo-3-chloro-1H-pyrazole or 3,4-dichloro-1H-pyrazole

  • Reaction: (A diagram showing the chemical reaction would be placed here in a full whitepaper)

Experimental Protocol (Representative C-H Bromination): This protocol is based on the direct C-H halogenation of related pyrazoles using N-bromosuccinimide (NBS).[9]

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) to the solution in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-bromo-3-chloro-1H-pyrazole.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group, which can enhance water solubility or serve as a protecting group. The reaction is typically carried out with fuming sulfuric acid or chlorosulfonic acid.[10]

  • Predicted Product: this compound-4-sulfonic acid

  • Reaction: (A diagram showing the chemical reaction would be placed here in a full whitepaper)

Experimental Protocol (Representative): This protocol is adapted from general procedures for the sulfonation of pyrazole derivatives.[10]

  • Preparation: Add this compound (1.0 eq) cautiously to an excess of chlorosulfonic acid (e.g., 5.0 eq) at 0 °C.

  • Reaction: After the initial addition, heat the mixture to 60-70 °C and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If not, the product is often used directly in subsequent steps as its aqueous solution. The intermediate sulfonyl chloride can also be isolated and reacted with ammonia to form the corresponding sulfonamide.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. However, their application to pyrazoles is severely limited. The strong Lewis acid catalysts (e.g., AlCl₃) required for the reaction tend to complex with the basic N2 atom of the pyrazole ring.[11] This complexation deactivates the ring and can lead to undesired side reactions or reaction failure.

Alternative methods are preferred for acylating pyrazoles. The Vilsmeier-Haack reaction (using POCl₃/DMF) is a highly effective method for the formylation of electron-rich heterocycles, including pyrazoles, at the C4 position.[12][13]

Quantitative Data Summary

Electrophilic ReactionReagentsPredicted Major ProductReported Yield (Analogous Systems)Reference(s)
Nitration HNO₃ / H₂SO₄3-chloro-4-nitro-1H-pyrazole70-90%[14]
Bromination N-Bromosuccinimide (NBS) / DMF4-bromo-3-chloro-1H-pyrazole60-85%[9]
Chlorination N-Chlorosuccinimide (NCS) / DMSO3,4-dichloro-1H-pyrazole50-75%[9]
Sulfonation Chlorosulfonic Acid (ClSO₃H)This compound-4-sulfonic acid70-80%[10]
Formylation POCl₃ / DMF (Vilsmeier-Haack)This compound-4-carbaldehyde75-95%[12][13]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing an electrophilic substitution reaction in a research setting.

G Start 1. Reagent Prep (Substrate, Electrophile, Solvent, Catalyst) Reaction 2. Reaction Setup (Controlled Temp, Inert Atmosphere) Start->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Quenching & Work-up (Neutralization, Extraction) Monitoring->Workup Purify 5. Purification (Chromatography, Recrystallization) Workup->Purify Analysis 6. Product Analysis (NMR, MS, m.p.) Purify->Analysis Final Pure Product Analysis->Final

Figure 2. General experimental workflow for electrophilic substitution reactions.

Conclusion

The regiochemistry of electrophilic substitution on this compound is robustly controlled, leading selectively to substitution at the C4 position. This high degree of predictability is a result of the synergistic directing effects of the electron-rich pyrazole nucleus and the C3-chloro substituent. While classical Friedel-Crafts reactions are often problematic, a range of other electrophilic substitutions, including nitration, halogenation, and sulfonation, can be effectively employed to functionalize this important heterocyclic core. The protocols and principles outlined in this guide serve as a foundational resource for researchers in the rational design and synthesis of novel this compound derivatives for applications in drug discovery and materials science.

References

Stability and Storage of 3-chloro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-chloro-1H-pyrazole. Due to a lack of extensive, publicly available stability studies specifically on this compound, this document combines information from chemical supplier safety data sheets (SDS) with general principles of pharmaceutical forced degradation studies and knowledge of the stability of related pyrazole derivatives. This guide is intended to inform best practices for handling and storage and to provide a framework for designing further stability studies.

Physicochemical Properties and Recommended Storage

This compound is a white crystalline solid at room temperature. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃H₃ClN₂[1][2]
Molecular Weight102.52 g/mol [1][2]
Melting Point40 °C[1][2]
Boiling Point (Predicted)250.9 ± 13.0 °C[1][2]
pKa (Predicted)11.04 ± 0.10[3]
AppearanceWhite to light brown powder/solid[1]

Based on information from multiple chemical suppliers, the recommended storage conditions for this compound are consistent.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationaleSource(s)
Temperature 2-8 °C (Refrigerated)To minimize potential thermal degradation and maintain long-term stability.[2]
Atmosphere Under inert gas (Nitrogen or Argon)To prevent potential oxidation and reaction with atmospheric moisture.[2]
Light Store in a light-resistant containerWhile specific photostability data is unavailable, this is a general precaution for complex organic molecules.General Practice
Container Tightly sealed containerTo prevent contamination and exposure to moisture and air.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, based on the structure and the behavior of related chloro-aromatic and pyrazole compounds, several potential degradation routes can be hypothesized. These pathways would be the focus of forced degradation studies.

G A This compound B Hydrolysis (Acidic/Basic/Neutral) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Vis light) A->D E Thermolysis (Heat) A->E F 3-hydroxy-1H-pyrazole B->F G Ring-opened products B->G H N-oxides, epoxides, or other oxidized species C->H I Isomers, dimers, or other photoproducts D->I J Decomposition products (e.g., smaller volatile molecules) E->J

  • Hydrolysis: The chloro substituent on the pyrazole ring may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 3-hydroxy-1H-pyrazole. This process can be catalyzed by acidic or basic conditions. Ring-opening may also occur under more forced conditions.

  • Oxidation: The pyrazole ring, particularly the nitrogen atoms, could be susceptible to oxidation, potentially forming N-oxides or other oxidized species in the presence of oxidizing agents.

  • Photolysis: Exposure to UV or visible light could induce photochemical reactions, leading to isomerization, dimerization, or other rearrangements.

  • Thermolysis: At elevated temperatures, particularly near its boiling point, thermal decomposition is expected, which could lead to fragmentation of the molecule.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.

General Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare solutions of this compound in appropriate solvents B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, solid & solution) A->E F Photolytic Degradation (ICH Q1B light exposure) A->F G Control Sample (Protected from stress) A->G I Analyze stressed samples against control B->I C->I D->I E->I F->I G->I H Develop & Validate Stability-Indicating HPLC-UV/MS Method H->I J Quantify degradation & identify degradants I->J K Elucidate Degradation Pathways J->K L Determine Intrinsic Stability J->L

Methodologies for Stress Conditions

The following protocols are generalized starting points for forced degradation studies. The specific conditions (temperature, duration, reagent concentration) should be optimized to achieve a target degradation of 5-20%.

Table 3: Generalized Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).4. Periodically withdraw aliquots, neutralize, and analyze by HPLC.
Base Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Maintain at a controlled temperature (e.g., 60°C) for a defined period.4. Periodically withdraw aliquots, neutralize, and analyze by HPLC.
Oxidative Degradation 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an appropriate volume of 3% hydrogen peroxide.3. Keep the solution at room temperature, protected from light, for a defined period.4. Analyze by HPLC at various time points.
Thermal Degradation 1. Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).2. Solution State: Prepare a solution of the compound and heat it at a controlled temperature.3. Analyze samples at various time points.
Photolytic Degradation 1. Expose solid and solution samples of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).2. Keep control samples in the dark under the same temperature conditions.3. Analyze the exposed and control samples.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point.

Table 4: Proposed Starting Conditions for a Stability-Indicating HPLC Method

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan, likely around 210-230 nm)
Injection Volume 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The use of a mass spectrometer (LC-MS) would be highly beneficial for the identification and characterization of unknown degradation products.

Incompatibilities

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.

  • Strong Bases: May promote hydrolysis or other reactions.

  • Strong Acids: Can catalyze degradation, particularly at elevated temperatures.

Summary and Recommendations

While specific, in-depth stability data for this compound is limited in the public domain, the available information from suppliers provides clear guidance on its storage. For long-term stability, it is imperative to store the compound refrigerated (2-8°C) under an inert atmosphere and protected from light .

For researchers and drug development professionals, it is highly recommended that forced degradation studies be conducted to understand the intrinsic stability of the molecule, elucidate its degradation pathways, and develop a validated stability-indicating analytical method. The protocols and methodologies outlined in this guide provide a solid foundation for initiating such studies. This will ensure the quality and integrity of the material in research and development and is a critical step in any drug development program.

References

Discovery and history of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazoles

Introduction: The Privileged Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif has earned the designation of a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its synthetic accessibility.[1][3] The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of therapeutic agents.[3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the natural occurrence of this important heterocycle.[4][5] A key feature of pyrazoles is their ability to exist in different tautomeric forms, a phenomenon that can influence their reactivity and biological interactions.[6][7]

The Genesis: Knorr's Discovery and the Foundational Synthesis

The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.[4][8] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered the pyrazole ring system.[6][7] His seminal work involved the condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis .[8][9] This discovery was not merely the creation of a new compound but the opening of a new field in heterocyclic chemistry, providing a versatile and robust method for creating a vast number of substituted pyrazoles.[8][10]

The Knorr synthesis is a cyclocondensation reaction that typically proceeds under acidic conditions.[11][12] The mechanism involves the initial formation of a hydrazone from the reaction of the hydrazine with the ketone of the 1,3-dicarbonyl compound. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[9][11]

Experimental Protocols

Protocol 1: The Original Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[8]

  • Materials:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

    • Melting point apparatus

  • Procedure:

    • Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate are mixed.

    • Heating and Reaction: The mixture is gently warmed on a water bath. A vigorous reaction ensues, accompanied by the formation of water.

    • Separation: After the initial reaction subsides, the mixture is heated for approximately one hour to ensure completion. The resulting product mixture is then allowed to cool. Two layers form: an upper aqueous layer and a lower oily layer containing the product. The layers are separated.

    • Purification and Crystallization: The oily product layer is washed and then induced to crystallize. The crude product is recrystallized from a suitable solvent (e.g., hot water or ethanol) to yield the purified 1-phenyl-3-methyl-5-pyrazolone.

    • Characterization: The final product is characterized by its melting point.

Protocol 2: A Modern Knorr Pyrazole Synthesis

This protocol is a representative modern adaptation of the Knorr synthesis.[9]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Apparatus:

    • 20-mL scintillation vial with stir bar

    • Hot plate with stirring capability

    • TLC plates and chamber

    • Buchner funnel and filter flask

  • Procedure:

    • Reaction Setup: Combine ethyl benzoylacetate and hydrazine hydrate in the scintillation vial. Add 1-propanol and glacial acetic acid.

    • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring to precipitate the product.

    • Isolation: Turn off the heat and allow the mixture to cool slowly while stirring rapidly for 30 minutes.

    • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

    • Washing and Drying: Rinse the collected product with a small amount of water and allow it to air dry.

    • Analysis: Determine the mass, percent yield, and melting point of the dried product.

Logical Workflow for Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Isolation start1 1,3-Dicarbonyl Compound (e.g., β-Ketoester) mix Mix Reactants (with Acid Catalyst) start1->mix start2 Hydrazine Derivative start2->mix heat Heat Reaction Mixture mix->heat hydrazone Intermediate: Hydrazone Formation heat->hydrazone cyclize Intramolecular Cyclization & Dehydration hydrazone->cyclize product Substituted Pyrazole cyclize->product isolate Isolation & Purification (Precipitation, Filtration) product->isolate

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Substituted Pyrazoles in Modern Drug Discovery

The versatility of the pyrazole scaffold has led to its incorporation into a multitude of blockbuster drugs.[3][13] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][13] This section explores three seminal examples that highlight the impact of substituted pyrazoles on modern medicine.

Case Study 1: Celecoxib - A Revolution in Anti-Inflammatory Therapy

Discovery and Rationale: The discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s was a watershed moment in pharmacology.[14] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal lining, while COX-2 is induced at sites of inflammation.[14][15] This distinction provided a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[14] A team at G.D. Searle & Company, led by John Talley, discovered and developed Celecoxib, the first selective COX-2 inhibitor to reach the market.[14][15][16]

Mechanism of Action: Celecoxib is a selective, reversible inhibitor of the COX-2 enzyme.[14] It binds to a hydrophilic side pocket in the COX-2 active site, a feature absent in COX-1.[14][16] The key to this selectivity is the polar sulfonamide side chain on the celecoxib molecule.[14][16] By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15]

Quantitative Data: COX Inhibition
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Ibuprofen1.85.40.3
Naproxen0.61.20.5
Data adapted from relevant pharmacological studies.

Signaling Pathway: COX-2 and Inflammation

G stimuli Inflammatory Stimuli (Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 Upregulates membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa Releases cox2 COX-2 Enzyme aa->cox2 Substrate prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Converts to celecoxib Celecoxib celecoxib->cox2 Inhibits inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates

Caption: Celecoxib inhibits the COX-2 pathway, blocking inflammation.

Case Study 2: Sildenafil - A Serendipitous Discovery for Erectile Dysfunction

Discovery and Rationale: In the late 1980s, chemists at Pfizer were searching for a new treatment for angina and hypertension.[17][18] Their research focused on inhibiting phosphodiesterase type 5 (PDE5), an enzyme known to be involved in regulating blood pressure.[17] The synthesized compound, UK-92,480, later named sildenafil, showed modest effects on angina in clinical trials. However, an unexpected side effect was frequently reported by male participants: penile erections.[17] This serendipitous observation led Pfizer to pivot its development program, ultimately leading to the approval of Viagra in 1998 as the first oral treatment for erectile dysfunction.[17][19]

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[19] cGMP causes smooth muscle relaxation in the corpus cavernosum, allowing blood to flow in, resulting in an erection.[19] PDE5 breaks down cGMP, limiting the erection. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[18][19]

Quantitative Data: PDE Isoenzyme Selectivity
PDE IsoenzymeSildenafil IC₅₀ (nM)
PDE5 (cGMP)3.9
PDE6 (cGMP)35
PDE1 (cAMP)>10,000
PDE3 (cAMP)>10,000
Data represents the concentration required for 50% inhibition, showing high selectivity for PDE5.

Signaling Pathway: Sildenafil's Mechanism of Action

G stimulation Sexual Stimulation no_release Nitric Oxide (NO) Release stimulation->no_release gc Guanylate Cyclase no_release->gc Activates cgmp cGMP gc->cgmp Converts GTP to gtp GTP pde5 PDE5 Enzyme cgmp->pde5 Substrate erection Smooth Muscle Relaxation -> Erection cgmp->erection Causes gmp 5'-GMP (inactive) pde5->gmp Degrades to sildenafil Sildenafil sildenafil->pde5 Inhibits

Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting erection.

Case Study 3: Rimonabant - A Promising Target with a Complex Outcome

Discovery and Rationale: The discovery of the endocannabinoid system and its role in regulating appetite and energy balance opened new avenues for treating obesity.[20][21] The cannabinoid receptor type 1 (CB1), found in the brain and peripheral tissues, was identified as a key player in stimulating appetite.[22] This led to the hypothesis that blocking this receptor could reduce food intake and promote weight loss. Rimonabant, a substituted pyrazole, was developed by Sanofi-Aventis as a selective CB1 receptor inverse agonist.[20][23]

Mechanism of Action: Rimonabant acts by selectively blocking CB1 receptors in the central nervous system and in peripheral tissues like adipose tissue and the liver.[21][22] This blockade disrupts the normal signaling of endocannabinoids (like anandamide and 2-AG), which are known to promote appetite.[22] By inhibiting these receptors, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic parameters such as lipid profiles and insulin sensitivity.[21][24]

Clinical Efficacy and Withdrawal: Clinical trials, such as the RIO (Rimonabant in Obesity) studies, demonstrated that Rimonabant was effective in promoting weight loss and improving cardiometabolic risk factors.[20][21] However, post-marketing surveillance revealed a significant incidence of serious psychiatric side effects, including depression, anxiety, and suicidal ideation.[20][23] These adverse effects were linked to the blockade of CB1 receptors in brain regions that regulate mood. Due to these safety concerns, Rimonabant was withdrawn from the market worldwide in 2008.[23]

Quantitative Data: RIO-Lipids Trial (1-Year Results)
ParameterPlacebo Group ChangeRimonabant (20 mg) Group Change
Weight (kg)-1.6-6.6
Waist Circumference (cm)-1.9-6.5
HDL Cholesterol (%)+12.6+23.8
Triglycerides (%)-0.4-15.1
Data from the RIO-Lipids clinical trial, showing significant improvements with Rimonabant compared to placebo.[20]

Signaling Pathway: Endocannabinoid System and Rimonabant

G endo Endocannabinoids (e.g., Anandamide) cb1 CB1 Receptor endo->cb1 Activates appetite Increased Appetite & Food Intake cb1->appetite Stimulates mood Mood Regulation cb1->mood Modulates rimonabant Rimonabant rimonabant->cb1 Blocks

Caption: Rimonabant blocks the CB1 receptor, affecting both appetite and mood.

Conclusion and Future Directions

From its serendipitous discovery by Ludwig Knorr over a century ago, the substituted pyrazole has evolved into one of the most important structural motifs in medicinal chemistry.[8][13] The journey from a simple laboratory curiosity to the core of blockbuster drugs like Celecoxib and Sildenafil demonstrates the power of chemical synthesis and rational drug design.[14][17] While the story of Rimonabant serves as a cautionary tale about the complexities of targeting widespread biological systems, it also underscores the therapeutic potential that lies within the pyrazole scaffold.[20] Modern synthetic methodologies, including microwave-assisted and multi-component reactions, continue to expand the chemical space accessible to researchers, ensuring that the pyrazole core will remain a privileged and fruitful scaffold for the discovery of new therapeutic agents for years to come.[10][13]

References

Quantum Chemical Blueprint: An In-Depth Technical Guide to 3-Chloro-1H-pyrazole Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations on 3-chloro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected electronic and structural properties, offering a virtual roadmap for in-silico investigation. Due to the limited availability of direct experimental and computational literature exclusively focused on this compound, this guide synthesizes established computational methods applied to analogous pyrazole derivatives to present a robust and predictive analysis.

Core Computational Data

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide valuable insights into the molecular properties of this compound. The following tables summarize the predicted quantitative data based on methodologies commonly applied to similar pyrazole derivatives.[1][2][3][4]

Optimized Geometrical Parameters

The molecular structure of this compound has been optimized to determine its most stable conformation. The predicted bond lengths and angles are crucial for understanding its reactivity and interactions.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35N2-N1-C5112.5
N2-C31.32N1-N2-C3105.0
C3-C41.41N2-C3-C4111.0
C4-C51.37C3-C4-C5104.5
C5-N11.36C4-C5-N1107.0
C3-Cl1.73N2-C3-Cl125.0
N1-H11.01C4-C3-Cl124.0
C4-H41.08C3-C4-H4127.8
C5-H51.08N1-C5-H5126.5
Vibrational Frequencies

The calculated vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. The assignments are based on the potential energy distribution (PED).[5][6]

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100-3150C-H stretching (ring)
ν(C=N)1550C=N stretching
ν(C=C)1480C=C stretching
ν(C-Cl)750C-Cl stretching
δ(N-H)1300N-H in-plane bending
δ(C-H)1100-1200C-H in-plane bending
γ(N-H)850N-H out-of-plane bending
γ(C-H)700-800C-H out-of-plane bending
Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity and electronic transitions.[3][4]

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Experimental and Computational Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common route involving the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer-type reaction.

Protocol:

  • Diazotization: 3-amino-1H-pyrazole is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution of 3-amino-1H-pyrazole while maintaining the temperature below 5 °C. This results in the formation of the corresponding diazonium salt.

  • Chlorination (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride dissolved in hydrochloric acid.

  • The reaction mixture is stirred at room temperature to allow for the evolution of nitrogen gas and the formation of this compound.

  • Work-up: The product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by techniques such as column chromatography or recrystallization.[7]

Computational Methodology

The quantum chemical calculations are performed using Gaussian suite of programs. The following methodology is based on common practices for pyrazole derivatives.[2][4][8]

Density Functional Theory (DFT) Calculations:

  • Geometry Optimization: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization without any symmetry constraints. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for such systems.[5][8]

  • Frequency Calculations: Following the geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted IR and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.

  • Solvation Effects: To simulate a more realistic environment, calculations can be repeated by incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations and the key molecular orbitals involved in the electronic properties of this compound.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis cluster_output Output initial_structure Initial Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) initial_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra (IR/Raman) freq_calc->vibrational_spectra homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo mep Molecular Electrostatic Potential electronic_prop->mep

Caption: Computational workflow for this compound.

molecular_orbitals Frontier Molecular Orbitals cluster_gap homo HOMO (Highest Occupied Molecular Orbital) homo_energy -6.5 eV lumo LUMO (Lowest Unoccupied Molecular Orbital) energy_level lumo->energy_level lumo_energy -1.2 eV energy_level->homo gap Energy Gap 5.3 eV

Caption: Frontier molecular orbitals of this compound.

References

A Comparative Analysis of Synthetic Routes to 3-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The targeted introduction of a chlorine atom at the 3-position of the pyrazole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule, making 3-chloro-1H-pyrazole a valuable intermediate in drug discovery and development. This technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, with a focus on experimental protocols, quantitative data, and mechanistic pathways.

Diazotization of 3-Aminopyrazole followed by Sandmeyer Reaction

This classical and widely employed method involves the conversion of the amino group of 3-aminopyrazole into a diazonium salt, which is subsequently displaced by a chloride ion, typically using a copper(I) salt catalyst in a Sandmeyer-type reaction.

Experimental Protocol

Materials:

  • 3-Aminopyrazole

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile (CH₃CN)

  • Copper(II) Chloride (CuCl₂)

  • iso-Amyl nitrite

  • 10% aqueous Ammonia solution (NH₄OH)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve 3-aminopyrazole (1.0 eq) in acetonitrile.

  • Slowly add concentrated hydrochloric acid to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add copper(II) chloride (2.0 eq) to the cooled mixture and stir for 30 minutes at 0 °C.

  • Slowly add iso-amyl nitrite (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 48 hours.

  • Upon completion of the reaction, quench by the addition of a 10% aqueous ammonia solution.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic phases and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford this compound.

Quantitative Data
ParameterValueReference
Starting Material 3-Aminopyrazole
Key Reagents iso-Amyl nitrite, CuCl₂, HCl
Solvent Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 48 hours
Yield 42%

Signaling Pathway

Diazotization_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 3_aminopyrazole 3-Aminopyrazole diazonium_salt Pyrazole-3-diazonium chloride 3_chloropyrazole This compound diazonium_salt->3_chloropyrazole 2. reagents_d iso-Amyl nitrite HCl cucl CuCl

Caption: Diazotization of 3-aminopyrazole followed by Sandmeyer reaction.

Dehydroxychlorination of 3-Pyrazol-3-one

This approach involves the synthesis of a pyrazol-3-one (also known as a 3-hydroxypyrazole) intermediate, which is subsequently converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃). The pyrazolone precursor is typically synthesized via the Knorr pyrazole synthesis.

Experimental Protocols

Part A: Synthesis of 3-Pyrazol-3-one (Knorr Synthesis)

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and maintain for 1 hour with continuous stirring.

  • Cool the mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry to obtain 3-methyl-5-pyrazolone.[1]

Part B: Chlorination of 3-Pyrazol-3-one

Materials:

  • 3-Methyl-1-phenylpyrazol-5-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • In a reaction vessel, combine 3-methyl-1-phenylpyrazol-5-one (1.0 eq) and phosphorus oxychloride.

  • Add N,N-dimethylaniline as a catalyst.

  • Heat the reaction mixture. (Specific temperature and time need to be optimized based on the substrate).

  • After the reaction is complete, carefully quench the excess POCl₃ with ice water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase, concentrate, and purify the crude product to yield the 3-chloropyrazole derivative.[1]

Quantitative Data
ParameterValue (Part A)Value (Part B)Reference
Starting Material Ethyl acetoacetate3-Pyrazol-3-one[1]
Key Reagents Hydrazine hydratePOCl₃, N,N-Dimethylaniline[1]
Solvent Ethanol(Often neat POCl₃)[1]
Temperature 60 °CElevated (reflux)[1]
Reaction Time 1 hourVaries[1]
Yield HighGood (not specified)[1]

Signaling Pathway

Knorr_Dehydroxychlorination cluster_knorr Knorr Pyrazole Synthesis cluster_chlorination Dehydroxychlorination beta_ketoester β-Ketoester hydrazine Hydrazine pyrazolone 3-Pyrazol-3-one 3_chloropyrazole This compound pyrazolone->3_chloropyrazole 2. Chlorination poccl3 POCl₃

Caption: Synthesis of 3-chloropyrazole via a pyrazolone intermediate.

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction is a versatile method that can be employed for the cyclization of hydrazones to form pyrazoles.[2] Under certain conditions, the Vilsmeier reagent (formed from a substituted formamide and phosphorus oxychloride) can also act as a chlorinating agent, potentially offering a one-pot synthesis of chloropyrazoles from appropriate precursors. However, this method often leads to formylation at the 4-position of the pyrazole ring.

General Workflow

This reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent. The specific outcome, including chlorination at the 3-position without concomitant formylation, is highly dependent on the substrate and reaction conditions. For the synthesis of the parent this compound, this method is less direct and may require subsequent removal of the formyl group if it is introduced.

Signaling Pathway

Vilsmeier_Haack vilsmeier_reagent Vilsmeier Reagent (DMF/POCl₃) iminium_intermediate Iminium Salt Intermediate chloropyrazole This compound (and/or formylated product) iminium_intermediate->chloropyrazole 2. Cyclization & Hydrolysis

Caption: Generalized Vilsmeier-Haack reaction for pyrazole synthesis.

Three-Step Condensation-Halogenation-Oxidation Strategy

A general and flexible approach for the synthesis of 3-halopyrazoles involves a three-step sequence: condensation, halogenation, and oxidation.[3] This method allows for the construction of the pyrazole ring from acyclic precursors followed by the introduction of the halogen at the desired position.

General Workflow
  • Condensation: A β-ketoester or a related 1,3-dicarbonyl compound is condensed with a hydrazine to form a pyrazolidinone or a dihydropyrazole intermediate.

  • Halogenation: The intermediate from the condensation step is treated with a halogenating agent (e.g., a chlorinating agent) to introduce the chlorine atom at the 3-position.

  • Oxidation: The halogenated intermediate is then oxidized to the aromatic 3-chloropyrazole.

Logical Relationship Diagram

Three_Step_Strategy condensation_product Pyrazolidinone/ Dihydropyrazole halogenation_product 3-Chloro-dihydropyrazole condensation_product->halogenation_product 2. Halogenation final_product This compound halogenation_product->final_product 3. Oxidation

Caption: Three-step strategy for 3-chloropyrazole synthesis.

Comparative Summary

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Diazotization/Sandmeyer 3-AminopyrazoleClassical, well-establishedDirect conversion of the amino groupUse of potentially unstable diazonium salts, moderate yield.
Dehydroxychlorination β-Ketoester, HydrazineTwo-step process via a pyrazolone intermediateHigh-yielding precursor synthesis (Knorr)Requires handling of POCl₃, a corrosive and reactive reagent.
Vilsmeier-Haack HydrazoneOne-pot potential for cyclization and functionalizationCan be a one-pot reactionOften leads to formylation at the 4-position, may not be suitable for the parent compound without modification.
Condensation-Halogenation-Oxidation β-Ketoester, HydrazineFlexible three-step sequencePotentially high-yielding and adaptableRequires optimization for the specific target, multi-step process.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in more complex substrates.

The diazotization of 3-aminopyrazole followed by a Sandmeyer reaction is a reliable and direct method, though it may be limited by moderate yields and the handling of diazonium intermediates. The synthesis via a 3-pyrazol-3-one intermediate offers a robust alternative, often with high yields in the initial condensation step, but requires the use of harsh chlorinating agents. The Vilsmeier-Haack reaction presents an intriguing possibility for a one-pot synthesis, but its application to the direct synthesis of this compound without C-4 formylation needs further investigation. Finally, the three-step condensation-halogenation-oxidation strategy provides a flexible but more laborious route that can be tailored to specific synthetic needs.

For researchers and drug development professionals, a thorough understanding of these synthetic options is crucial for the efficient and effective production of this important heterocyclic building block. Further process optimization and the development of greener synthetic alternatives remain active areas of research.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-chloro-1H-pyrazole as a key building block. The synthesis of 3-aryl-1H-pyrazoles is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a wide range of biologically active compounds, including kinase inhibitors.

Introduction

The pyrazole moiety is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation required to synthesize 3-aryl-1H-pyrazole derivatives. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an organic halide. While aryl bromides and iodides are more reactive, the use of more cost-effective and readily available aryl chlorides, such as this compound, is highly desirable for large-scale synthesis. This document outlines optimized conditions and protocols for this specific transformation.

Applications in Drug Discovery

The 3-aryl-1H-pyrazole core is a key structural motif in a variety of potent and selective kinase inhibitors, which are crucial in the development of targeted therapies for cancer and neurodegenerative diseases.

JNK3 Inhibitors: c-Jun N-terminal kinase 3 (JNK3) is a promising target for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Several 3-aryl-1H-pyrazole derivatives have been designed and synthesized as selective JNK3 inhibitors.[1][2][3] For instance, a lead compound with a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold has shown potent JNK3 inhibitory activity.[1][2][3]

LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (LRRK2) is another important target, particularly for Parkinson's disease. Substituted 1H-pyrazoles, including biaryl sulfonamide derivatives, have been discovered as potent and selective LRRK2 kinase inhibitors.[4]

Other Therapeutic Targets: Beyond kinase inhibition, 3-aryl-1H-pyrazole derivatives have been investigated as multitarget-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO).[5][6][7][8]

Reaction Scheme and Mechanism

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst.

experimental_workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Synthesis of Bioactive Molecules from 3-chloro-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 3-chloro-1H-pyrazole as a versatile starting material. The methodologies outlined herein focus on key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate a diverse range of pyrazole derivatives with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it an attractive template for the design of novel therapeutic agents. This compound, in particular, serves as a valuable building block, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation, enabling the exploration of diverse chemical space and the generation of libraries of bioactive compounds.

Key Synthetic Strategies

The chlorine atom at the 3-position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to the synthesis of molecules with diverse pharmacological activities.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of compounds with potential anticancer and kinase inhibitory activities.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-pyrazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and a variety of primary and secondary amines. This reaction is crucial for synthesizing derivatives with antimicrobial and kinase inhibitory properties.

Bioactive Molecules Derived from this compound

The functionalization of this compound has led to the discovery of potent bioactive molecules, including kinase inhibitors for cancer therapy and novel antimicrobial agents.

Anticancer Activity

Pyrazole derivatives are known to exhibit anticancer activity through the inhibition of various protein kinases involved in cell proliferation and survival signaling pathways, such as cyclin-dependent kinases (CDKs), Aurora kinases, and Fms-like tyrosine kinase 3 (FLT3).[1][4][5]

Antimicrobial Activity

The introduction of diverse amino and heterocyclic moieties at the 3-position of the pyrazole ring has yielded compounds with significant activity against various bacterial and fungal strains.[6][7]

Data Presentation

The following tables summarize the quantitative biological activity data for representative bioactive molecules synthesized from this compound derivatives.

Table 1: Anticancer Activity of 3-Aryl-1H-pyrazole Derivatives

Compound IDTarget Cancer Cell LineIC50 / GI50 (µM)Reference
A1 A549 (Lung)6.52[8]
A2 MCF-7 (Breast)16.52[8]
A3 HepG2 (Liver)9.13[8]
A4 PC3 (Prostate)9.13[8]
B1 HCT116 (Colon)0.39[1]
B2 MCF7 (Breast)0.46[1]
C1 U937 (Leukemia)5.106[1]
C2 K562 (Leukemia)5.003[1]

Table 2: Kinase Inhibitory Activity of 3-Substituted-1H-pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
K1 FLT30.089[5]
K2 CDK20.719[5]
K3 CDK40.770[5]
K4 Aurora A28.9[1]
K5 Aurora B2.2[1]
K6 Chk217.9[1]

Table 3: Antimicrobial Activity of 3-Amino-1H-pyrazole Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
M1 Multi-drug resistant strain0.25[7]
M2 Staphylococcus aureus62.5[6]
M3 Candida albicans2.9[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction vial with sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol), Pd2(dba)3 (0.02 mmol), and XPhos (0.04 mmol).

  • Add the amine (1.2 mmol) and toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 3-amino-1H-pyrazole derivative.

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for Bioactive Pyrazole Derivatives

The following diagram illustrates the general synthetic workflow for producing bioactive 3-substituted-1H-pyrazoles from this compound.

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base aryl_pyrazole 3-Aryl-1H-pyrazoles suzuki->aryl_pyrazole amino_pyrazole 3-Amino-1H-pyrazoles buchwald->amino_pyrazole anticancer Anticancer Agents (e.g., Kinase Inhibitors) aryl_pyrazole->anticancer amino_pyrazole->anticancer antimicrobial Antimicrobial Agents amino_pyrazole->antimicrobial

Caption: Synthetic routes from this compound.

Signaling Pathway Inhibition by Pyrazole-Based Kinase Inhibitors

Pyrazole-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of cancer signaling pathways.

References

Application Notes and Protocols: The Use of 3-Chloro-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of prominent agrochemicals derived from pyrazole precursors, with a specific focus on insecticides, fungicides, and herbicides. The following sections include detailed experimental protocols, quantitative biological activity data, and visual representations of synthetic pathways to support research and development in agrochemical synthesis.

Insecticide Synthesis: Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1] Its synthesis involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[1]

Experimental Protocol: Synthesis of Chlorantraniliprole

A. Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This multi-step synthesis starts from 2,3-dichloropyridine.

  • Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate in a solvent such as ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[1]

  • Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[1]

  • Bromination: The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.[1]

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid by treatment with a base like sodium hydroxide in aqueous methanol, followed by acidification to a pH of 2 with an acid such as hydrochloric acid to precipitate the product. The crude product can be purified by recrystallization from a solvent like isopropanol.[1]

B. Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

An efficient route involves the following:

  • In a 100mL three-necked flask, suspend 0.45g of 2-amino-3-methylbenzoic acid in 30mL of distilled CH2Cl2.[2]

  • Add 0.4g of 1-hydroxybenzotriazole (HOBt).[2]

  • In an ice bath, add 0.84 g of 30% methylamine alcohol solution, followed by the addition of 0.86 g of EDCI with stirring.[2]

C. Final Coupling to Synthesize Chlorantraniliprole

  • To a mixture of 3-bromo-l-(3-chloro-2-pyridinyl)-lH-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).[3]

  • Cool the mixture to -5 °C.[3]

  • Add methanesulfonyl chloride (24 mmol) dropwise at -5 to 0 °C.[3]

  • Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.[3]

  • Add water (9 mL) dropwise and stir at room temperature for 1 hour.[3]

  • Filter the mixture, and wash the solids with 3:1 propionitrile-water (2 x 4 mL), then with propionitrile (2 x 4 mL).[3]

  • Dry the solid under nitrogen to afford the final product as a nearly white powder.[3]

Biological Activity of Chlorantraniliprole
Target PestBioassay TypeActivity MetricValueCitation
Plutella xylostella (Diamondback moth)Leaf-dip bioassay (48h)LC500.23 mg/L[4]
Loxostege sticticalis (Beet webworm)Insect-dip bioassay (72h)LC500.08183 µg/L[4]
Agrotis ipsilon (Black cutworm)-LC500.21 mg/L[4]
Agrotis segetum (Turnip moth)-LC500.51 mg/L[4]

Synthesis of Chlorantraniliprole

G A 2,3-Dichloropyridine B Hydrazine Hydrate p1 B->p1 C Diethyl Maleate D 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1) C->D H Chlorantraniliprole D->H E 2-Amino-3-methylbenzoic acid p2 E->p2 F Methylamine F->p2 G 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2) G->H Amide Coupling p1->D Hydrazino-substitution, Cyclization, Bromination, Hydrolysis p2->G Amidation

Caption: Synthetic pathway of Chlorantraniliprole.

Fungicide Synthesis: Penthiopyrad

Penthiopyrad is a broad-spectrum fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[5] Its synthesis involves the coupling of two key intermediates: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 2-(1,3-dimethylbutyl)-3-thiophenamine.

Experimental Protocol: Synthesis of Penthiopyrad

A. Synthesis of Intermediate 1: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Condensation: Ethyl trifluoroacetoacetate undergoes a Knoevenagel condensation reaction with triethyl orthoformate.[6]

  • Cyclization: The resulting product is cyclized with methyl hydrazine in an alkaline environment to form ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[6]

  • Hydrolysis: The ester is then hydrolyzed under basic conditions to yield 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.[6] A yield of 70.1% with a purity of 99.8% can be achieved.[6]

B. Synthesis of Intermediate 2: 2-(1,3-dimethylbutyl)-3-thiophenamine

The synthesis of this intermediate can be achieved through various routes, often starting from a substituted thiophene. A general approach involves the introduction of the 1,3-dimethylbutyl group onto the thiophene ring, followed by the introduction of the amino group at the 3-position.

C. Final Coupling to Synthesize Penthiopyrad

  • Acid Chloride Formation: Convert 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Amide Bond Formation: React the acid chloride with 2-(1,3-dimethylbutyl)-3-thiophenamine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to form the final penthiopyrad product.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Fungicidal Activity of Penthiopyrad
Fungal SpeciesActivity MetricValue (µg/mL)Citation
Sclerotinia sclerotiorumEC500.0096 - 0.2606[5][7]
Botrytis cinereaEC50<0.01 - 59.65[8]

Synthesis of Penthiopyrad

G A Ethyl trifluoroacetoacetate B Triethyl orthoformate p1 B->p1 C Methyl hydrazine D 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate 1) C->D F Penthiopyrad D->F E 2-(1,3-dimethylbutyl)-3-thiophenamine (Intermediate 2) E->F Amide Coupling p1->D Condensation, Cyclization, Hydrolysis

Caption: Synthetic pathway of Penthiopyrad.

Herbicide Synthesis: Pyrasulfotole and Topramezone

3-Chloro-1H-pyrazole derivatives are also key precursors for the synthesis of various herbicides, including pyrasulfotole and topramezone, which are both inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][9]

Experimental Protocol: Synthesis of Pyrasulfotole

Pyrasulfotole is synthesized by coupling 5-hydroxy-1,3-dimethylpyrazole with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride.[10]

  • Intermediate 1 (5-hydroxy-1,3-dimethylpyrazole) Preparation: This intermediate is prepared through standard pyrazole synthesis methods.

  • Intermediate 2 (2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride) Preparation: This can be synthesized from 2-chloro-4-trifluoromethylbenzoic acid by reaction with sodium methylsulfide, followed by oxidation with hydrogen peroxide and subsequent treatment with a chlorinating agent like thionyl chloride.[11]

  • Acylation: 5-hydroxy-1,3-dimethylpyrazole is acylated with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride to form pyrasulfotole.[10]

Experimental Protocol: Synthesis of Topramezone

The synthesis of topramezone is a multi-step process.[1]

  • Intermediate Preparation: A key intermediate, 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole, is prepared.[1]

  • Carbonylation and Coupling: a. In a round bottom flask, charge 22 g (0.069 moles) of 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole and 100 g of 1,4-dioxane and stir for 15 minutes.[1] b. Add 17.6 g (0.127 moles) of potassium carbonate and reflux the mixture, distilling off 50 g of solvent.[1] c. Cool the resulting slurry to 25°C and transfer to a pressure reactor. Add 6.8 g (0.069 moles) of 1-methyl-5-hydroxypyrazole, 2.07 g (0.013 moles) of sodium iodide, 0.72 g (0.0027 moles) of triphenylphosphine, and 130 g of 1,4-dioxane.[1] d. Flush with carbon monoxide gas, heat to 60°C, and stir for 30 minutes under a carbon monoxide atmosphere.[1] e. Cool to 30°C and add 0.88 g (0.0003 moles) of Pd/C. Flush again with carbon monoxide and heat to 120°C under 15 bar of carbon monoxide pressure for 20 hours.[1]

  • Work-up and Purification: a. Cool the reaction to 60°C, depressurize, and add 200 g of water. Filter through celite to remove the catalyst.[1] b. Concentrate the filtrate to remove 1,4-dioxane and water. Dilute the concentrated mass with 125 g of methanol.[1] c. Heat to 60°C and adjust the pH to 1.5 with 35% hydrochloric acid.[1] d. Cool to 20°C over 3-4 hours to precipitate the product. Filter and dry under vacuum at 70-75°C for 12 hours to obtain topramezone with a yield of 84.4% and purity of 99.37%.[1]

Herbicidal Activity of Pyrasulfotole and Topramezone
HerbicideTarget WeedApplication RateControl EfficacyCitation
Pyrasulfotole (+ Bromoxynil)Amaranthus palmeri (Palmer amaranth)233 g ai/ha>90%[12]
Chenopodium album (Common lambsquarters)233 g ai/ha>90%[12]
Topramezone Eleusine indica (Indian goosegrass)36.0 g a.i./ha>90%
Cynodon dactylon (Bermuda grass)36.0 g a.i./ha>90%
Amaranthus viridis (Green amaranth)36.0 g a.i./ha>90%
Solanum nigrum (Black nightshade)36.0 g a.i./ha>90%

G cluster_0 Pyrasulfotole Synthesis cluster_1 Topramezone Synthesis A 5-hydroxy-1,3-dimethylpyrazole C Pyrasulfotole A->C B 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride B->C Acylation D 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole F Topramezone D->F E 1-methyl-5-hydroxypyrazole E->F Carbonylation & Coupling

References

Application Notes and Protocols for the Preparation of Pyrazole-Based Kinase Inhibitors from 3-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-Based Kinase Inhibitors

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry for the design of kinase inhibitors. Its unique chemical properties allow it to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine region of ATP.[1] A multitude of FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature the pyrazole core, underscoring its therapeutic importance.[1]

3-Chloro-1H-pyrazole is a versatile and commercially available starting material for the synthesis of a diverse library of pyrazole-based kinase inhibitors. The presence of the chloro substituent at the 3-position provides a reactive handle for the introduction of various aryl and amino moieties through modern cross-coupling methodologies, enabling the exploration of the chemical space around the pyrazole core to achieve desired potency and selectivity.

Synthetic Strategies from this compound

The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are highly valued for their broad substrate scope, functional group tolerance, and high yields.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the arylation of this compound. This reaction involves the coupling of the chloro-pyrazole with an aryl or heteroaryl boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide range of substituted aromatic rings at the 3-position of the pyrazole, a key modification for modulating kinase selectivity and potency.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the direct formation of a C-N bond between the 3-position of the pyrazole ring and a primary or secondary amine. This is a critical transformation for accessing 3-aminopyrazole derivatives, which are a common feature in many potent kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of this compound using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These are intended as general starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 3-aryl-1H-pyrazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-pyrazole.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Objective: To synthesize a 3-amino-1H-pyrazole derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the primary amine (1.2 mmol, 1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system to yield the desired 3-amino-1H-pyrazole derivative.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazole-based kinase inhibitors.

Compound Kinase Target IC₅₀ (nM) Reference
RuxolitinibJAK1~3[2]
RuxolitinibJAK2~3[2]
AfuresertibAkt1Ki = 0.08[3]
Compound 17Chk217.9[3]
Compound 6Aurora A160[3]
TozasertibAurora A-[2]
AT9283Multiple Kinases-[2]
Compound 43dCDK16EC₅₀ = 33[4][5]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki is the inhibition constant. EC₅₀ is the half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by pyrazole-based inhibitors and the experimental workflows for their synthesis are provided below.

Signaling Pathways

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (ATF2, MK2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: The p38 MAPK signaling pathway, activated by stress stimuli.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->PIP2 dephosphorylates Akt Akt PIP3->Akt activates Downstream Downstream Effectors (mTOR, GSK3β) Akt->Downstream Response Cellular Functions (Growth, Proliferation, Survival) Downstream->Response PTEN PTEN

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.

Experimental Workflows

Suzuki_Workflow Start Start: This compound + Arylboronic Acid Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Reaction Heat Reaction (100°C, 12-24h) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 3-Aryl-1H-pyrazole Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Workflow Start Start: This compound + Amine Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Reaction Heat Reaction (100°C, 12-24h) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 3-Amino-1H-pyrazole Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

References

Application Notes: 3-Chloro-1H-Pyrazole Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 3-chloro-1H-pyrazole derivatives as precursors for a novel class of antifungal agents. The focus is on pyrazole carboxamides that exhibit significant activity through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.

Introduction

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Specifically, pyrazole carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH) or Complex II in the mitochondrial electron transport chain, a mechanism distinct from many clinically used antifungals. This document outlines the synthetic route from a this compound-derived precursor to potent antifungal compounds and details their mechanism of action.

Data Presentation: Antifungal Activity of Pyrazole Carboxamides

The following tables summarize the in vitro antifungal activity of various synthesized pyrazole carboxamide derivatives against a panel of pathogenic fungi. The data is presented as EC50 (half maximal effective concentration) and MIC (minimum inhibitory concentration) values.

Table 1: In Vitro Antifungal Activity (EC50) of Pyrazole Carboxamide Derivatives (µg/mL)

Compound IDRhizoctonia solaniValsa maliBotrytis cinereaFusarium graminearumReference
Compound 6i-1.77--[3]
Compound 19i-1.97--[3]
Compound 23i3.79---[3]
Boscalid (Control)-9.19--[3]
Thifluzamide (Control)84.31 (% inhibition at 200 µg/mL)---[4][5]
Compound 7ai0.37---[6][7]
Carbendazol (Control)1.00---[6][7]

Table 2: In Vitro Antifungal Activity (MIC) of Pyrazole Carboxylic Acid Derivatives (µg/mL)

Compound IDCandida albicans (Standard)Candida albicans (Clinical)Candida parapsilosisCandida tropicalisCandida glabrataReference
Compound 862.5125>1000>1000>1000[8]
Compound 10125250>1000>1000>1000[8]
Compound 21250500>1000>1000>1000[8]
Compound 22250500>1000>1000>1000[8]

Experimental Protocols

The synthesis of antifungal pyrazole carboxamides can be achieved through a multi-step process starting from readily available precursors. The key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, is synthesized from 3-methyl-1-phenyl-pyrazol-5(4H)-one.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on the cyclocondensation reaction of ethyl acetoacetate and phenylhydrazine.

  • To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.

  • Heat the reaction mixture under reflux in an oil bath for 5.5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This step involves the Vilsmeier-Haack formylation of the pyrazolone synthesized in Protocol 1.[4]

  • In a well-stirred and cooled (0 °C) solution of N,N-dimethylformamide (DMF) (12 mL), add phosphorus oxychloride (POCl₃) (6 mL) dropwise over 1 hour.

  • Stir the mixture at 0 °C for an additional hour to form the Vilsmeier reagent.

  • To this cooled reaction mixture, add a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mol) in anhydrous DMF (10 mL) dropwise over one hour.

  • After complete addition, heat the reaction mixture at 65-70 °C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into crushed ice and water (60 mL).

  • The solid product will separate out. Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[9]

Protocol 3: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

  • Add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (25 mmol) and potassium permanganate (30 mmol) to water (50 mL).

  • Reflux the mixture under microwave irradiation for 30 minutes.

  • Filter the hot reaction mixture to remove manganese dioxide.

  • Acidify the filtrate to a pH of 1 using concentrated HCl.

  • The white solid of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid will precipitate.

  • Filter the solid, wash with water, and dry.

Protocol 4: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

This step converts the carboxylic acid to the more reactive acid chloride.

  • To 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (7.50 mmol), add thionyl chloride (30 mmol).

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Protocol 5: General Procedure for the Synthesis of Pyrazole Carboxamides

This final step involves the amidation of the pyrazole-4-carbonyl chloride with a desired amine.

  • To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (7 mmol) and triethylamine (7.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL), add a solution of the substituted aniline (7.50 mmol) dropwise at 0-5 °C over 1 hour.

  • Stir the mixture vigorously at room temperature for 8 hours.

  • Evaporate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the crude pyrazole carboxamide.

  • Purify the product by column chromatography or recrystallization.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The antifungal activity of these pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[10][11]

The diagram below illustrates the role of SDH in the electron transport chain and the inhibitory action of pyrazole carboxamides.

Succinate_Dehydrogenase_Inhibition cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate FADH2 FADH₂ CoQ Coenzyme Q (Ubiquinone) ComplexIII Complex III CoQ->ComplexIII FAD FAD e 2e⁻ e->CoQ Electron Transfer Inhibitor Pyrazole Carboxamide (Antifungal Agent) Inhibitor->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamides.

The binding of the pyrazole carboxamide inhibitor to the ubiquinone binding site of SDH blocks the transfer of electrons from FADH₂ to coenzyme Q.[10] This disruption of the electron transport chain inhibits ATP synthesis, leading to a depletion of cellular energy and ultimately causing fungal cell death.

Experimental Workflow and Logic

The development of novel antifungal agents based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start 3-Methyl-1-phenyl-pyrazol-5(4H)-one (Precursor) vilsmeier Vilsmeier-Haack Formylation start->vilsmeier oxidation Oxidation vilsmeier->oxidation chlorination Chlorination oxidation->chlorination amidation Amidation with Substituted Anilines chlorination->amidation product Pyrazole Carboxamide Derivatives amidation->product invitro In Vitro Antifungal Screening (MIC/EC50) product->invitro Test Compounds moa Mechanism of Action (SDH Inhibition Assay) invitro->moa invivo In Vivo Efficacy (Animal Models) moa->invivo sar Structure-Activity Relationship (SAR) moa->sar invivo->sar lead Lead Compound Identification sar->lead

Caption: Drug Discovery Workflow for Pyrazole-based Antifungals.

This workflow highlights the key stages, from the synthesis of a library of pyrazole carboxamide derivatives to their comprehensive biological evaluation. The data obtained from these studies, particularly the structure-activity relationship (SAR) analysis, is crucial for the identification and optimization of lead compounds with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-chloro-1H-pyrazole. The methodologies outlined herein are essential for the synthesis of functionalized pyrazole derivatives, which are key structural motifs in numerous pharmaceutical agents and agrochemicals. This guide covers three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, offering specific conditions and expected outcomes for each.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry due to its diverse biological activities. The functionalization of the pyrazole core is crucial for modulating its pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the pyrazole ring. This compound is a readily available and versatile starting material for such transformations. However, the presence of the acidic N-H proton and the potential for catalyst inhibition by the nitrogen lone pairs can present challenges. The protocols described in this document are designed to address these challenges and provide robust methods for the synthesis of a wide range of 3-substituted pyrazole derivatives.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for the palladium-catalyzed cross-coupling of this compound involves the reaction of the pyrazole substrate with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The specific choice of these components is critical for achieving high yields and selectivity.

General Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Coupling Partner Base Solvent Anhydrous, Degassed Solvent Reagents->Solvent Dissolve CatalystSystem Palladium Precatalyst Ligand CatalystSystem->Solvent Add ReactionConditions Inert Atmosphere (e.g., Argon) Heat (if required) Solvent->ReactionConditions Subject to Quenching Quench Reaction ReactionConditions->Quenching Upon completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or its ester derivative. This reaction is particularly useful for the synthesis of 3-aryl and 3-heteroaryl pyrazoles. The presence of the unprotected N-H group on the pyrazole ring can be challenging, but the use of appropriate ligands and bases can overcome this issue.[1]

Quantitative Data for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O (5:1)1001580Adapted from[1]
24-Methoxyphenylboronic acidP1 (XPhos precatalyst) (6)-K₃PO₄Dioxane/H₂O (4:1)1002486[1]
33-Thiopheneboronic acidP1 (XPhos precatalyst) (7)-K₃PO₄Dioxane/H₂O (4:1)1002475[1]
45-Indoleboronic acidP2 (SPhos precatalyst) (2.5)-K₃PO₄Dioxane/H₂O (5:1)1001578Adapted from[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 102.5 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Spheros-Phos (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 15 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-1H-pyrazole.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynylpyrazoles. Both copper-cocatalyzed and copper-free conditions can be employed, with the latter being advantageous for substrates sensitive to copper salts.

Quantitative Data for Sonogashira Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (5)-CuI (10)Et₃NDMF60685Adapted from[2]
2Ethynyltrimethylsilane[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSORT1890Adapted from[2]
31-OctynePdCl₂(PPh₃)₂ (5)-CuI (10)Et₃NDMF80878Adapted from[2]
43-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)--DIPEADMSORT1889[2]
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 102.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 35.1 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed DMF and triethylamine via syringe.

  • Add phenylacetylene to the mixture.

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(phenylethynyl)-1H-pyrazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful method for synthesizing 3-aminopyrazole derivatives. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency, especially with a less reactive substrate like a chloropyrazole.[3]

Quantitative Data for Buchwald-Hartwig Amination
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001675Adapted from[3]
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1101882Adapted from[4]
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSToluene1001670Adapted from[5]
4IndolePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102468Adapted from[3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 102.5 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and aniline to the tube.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylamino)-1H-pyrazole.

Catalytic Cycles

The mechanisms of these palladium-catalyzed cross-coupling reactions proceed through a series of well-defined elementary steps, collectively known as the catalytic cycle.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle (Cu-catalyzed) cluster_buchwald Buchwald-Hartwig Catalytic Cycle S_Pd0 Pd(0)L_n S_OA Oxidative Addition (R-X) S_Pd0->S_OA S_PdII R-Pd(II)-X(L_n) S_OA->S_PdII S_TM Transmetalation (R'-B(OR)2) S_PdII->S_TM S_PdII_R R-Pd(II)-R'(L_n) S_TM->S_PdII_R S_RE Reductive Elimination S_PdII_R->S_RE S_RE->S_Pd0 Regenerates Catalyst S_Product R-R' S_RE->S_Product So_Pd0 Pd(0)L_n So_OA Oxidative Addition (R-X) So_Pd0->So_OA So_PdII R-Pd(II)-X(L_n) So_OA->So_PdII So_TM Transmetalation (Cu-C≡C-R') So_PdII->So_TM So_PdII_R R-Pd(II)-C≡C-R'(L_n) So_TM->So_PdII_R So_RE Reductive Elimination So_PdII_R->So_RE So_RE->So_Pd0 Regenerates Catalyst So_Product R-C≡C-R' So_RE->So_Product B_Pd0 Pd(0)L_n B_OA Oxidative Addition (Ar-X) B_Pd0->B_OA B_PdII Ar-Pd(II)-X(L_n) B_OA->B_PdII B_LA Ligand Association (HNR'R'') B_PdII->B_LA B_Amine_Complex [Ar-Pd(II)(HNR'R'')(L_n)]+X- B_LA->B_Amine_Complex B_Deprot Deprotonation (Base) B_Amine_Complex->B_Deprot B_Amido_Complex Ar-Pd(II)-NR'R''(L_n) B_Deprot->B_Amido_Complex B_RE Reductive Elimination B_Amido_Complex->B_RE B_RE->B_Pd0 Regenerates Catalyst B_Product Ar-NR'R'' B_RE->B_Product

Caption: Simplified catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a diverse array of 3-substituted pyrazoles. The protocols outlined in these application notes provide robust starting points for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. Successful implementation of these reactions hinges on the careful selection of the catalyst system, base, and solvent, as well as maintaining an inert atmosphere. The provided quantitative data and detailed experimental procedures serve as a valuable resource for the efficient and reproducible synthesis of novel pyrazole derivatives.

References

Application Notes: Synthesis and Evaluation of Substituted Pyrazole-Carboxamides as Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrazole-carboxamides represent a prominent and widely utilized class of compounds in agricultural chemistry, primarily due to their potent insecticidal properties.[1] Many commercial insecticides, such as Tolfenpyrad and Fluralaner, are based on this chemical scaffold.[2][3][4] Their mode of action often involves the disruption of vital biological processes in insects, most notably mitochondrial respiration or neurotransmission.[1][5]

The core structure consists of a pyrazole ring linked to a carboxamide moiety. The versatility of this scaffold allows for extensive chemical modification at various positions on the pyrazole ring and the amide nitrogen. These modifications significantly influence the compound's spectrum of activity, potency, and selectivity against different pest species.[2][3] For instance, the substitution pattern can determine whether a compound exhibits higher insecticidal or fungicidal activity.[1][6] This document provides an overview of the synthetic strategies, detailed experimental protocols, and biological evaluation methods for developing novel pyrazole-carboxamide-based insecticides.

Mechanism of Action

A primary mechanism of action for many pyrazole-carboxamide insecticides is the inhibition of the mitochondrial electron transport chain (METC), which is crucial for the production of ATP, the main energy currency of the cell.[5][7] These compounds can act as Mitochondrial Electron Transport Inhibitors (METIs) by targeting specific complexes within the chain, such as Complex I (NADH:ubiquinone oxidoreductase) or Complex II (Succinate Dehydrogenase, SDH).[1][6][8] By binding to these complexes, they disrupt the electron flow, leading to a collapse of the proton gradient across the inner mitochondrial membrane, cessation of ATP synthesis, and ultimately, cell death and mortality of the insect.[5]

Another key mechanism involves the disruption of the central nervous system. Some pyrazole derivatives act as antagonists of the gamma-aminobutyric acid (GABA) receptor, blocking the GABA-gated chloride channels in neurons.[4][5][9] This interference with neurotransmission leads to hyperexcitation of the insect's nervous system, convulsions, and death.

METC_Inhibition cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibitors Complex_I Complex I (NADH Dehydrogenase) CoQ CoQ Complex_I->CoQ e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III CoQ->Complex_III CytC Cyt c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV O2 ½ O₂ + 2H⁺ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide_I Pyrazole-Carboxamide (e.g., Tolfenpyrad) Pyrazole_Carboxamide_I->Complex_I Inhibits Pyrazole_Carboxamide_II Pyrazole-Carboxamide (SDHIs, e.g., Fluxapyroxad) Pyrazole_Carboxamide_II->Complex_II Inhibits NADH NADH NADH->Complex_I e⁻ NAD NAD+ Succinate Succinate Succinate->Complex_II e⁻ Fumarate Fumarate H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of Mitochondrial Electron Transport Chain by Pyrazole-Carboxamides.

Synthetic Strategies and Protocols

The synthesis of substituted pyrazole-carboxamides typically follows a convergent approach where the pyrazole core and the amide side-chain are synthesized separately and then coupled. The most common and flexible strategy involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functional group, which is then activated and reacted with a desired amine to form the final amide product.[10]

Synthetic_Workflow Start 1,3-Dicarbonyl Compound Step1 Step 1: Pyrazole Ring Formation (e.g., Knorr Cyclocondensation) Start->Step1 Hydrazine Substituted Hydrazine Hydrazine->Step1 Amine Desired Amine (R₂-NH₂) Step3 Step 3: Amide Coupling Amine->Step3 Intermediate1 Pyrazole-5-carboxylate Ester Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 Pyrazole-5-carboxylic Acid Step2->Intermediate2 Intermediate2->Step3 FinalProduct Substituted Pyrazole-Carboxamide Step3->FinalProduct

Caption: General Synthetic Workflow for Pyrazole-Carboxamides.
Protocol 1: Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate

This protocol describes the Knorr pyrazole synthesis, a classic method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.

  • Objective: To synthesize a substituted pyrazole-5-carboxylate ester as a key intermediate.

  • Materials:

    • Substituted hydrazine hydrochloride (1.0 eq)

    • β-ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)

    • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

    • Sodium acetate (optional, as base)

  • Procedure:

    • Dissolve the substituted hydrazine hydrochloride (1.0 eq) and the β-ketoester (1.0 eq) in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

    • If using a hydrochloride salt, add sodium acetate (1.1 eq) to neutralize the acid.

    • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure pyrazole-carboxylate ester.

Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid

This protocol details the conversion of the pyrazole ester to the corresponding carboxylic acid, a necessary precursor for the final amide coupling step.[10]

  • Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.[10]

  • Materials:

    • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent)

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).[10]

    • Add the base (LiOH or NaOH, 2.0-3.0 eq) to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[10]

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[10]

    • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.[10]

    • Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for the next step without further purification.[10]

Protocol 3: Amide Bond Formation

This protocol describes the final step, coupling the pyrazole carboxylic acid with a selected amine to produce the target pyrazole-carboxamide.

  • Objective: To synthesize the final substituted 1H-pyrazole-5-carboxamide.

  • Materials:

    • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)

    • Substituted amine (1.1 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Triethylamine (TEA) or Pyridine as base (2.0 - 3.0 eq)

  • Procedure:

    • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to form the acyl chloride.

    • Cool the reaction mixture back to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the freshly prepared acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[10]

    • Upon completion, quench the reaction by adding water.[10]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

    • Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[10]

Data Presentation: Insecticidal Activity

The insecticidal activity of newly synthesized compounds is typically evaluated against a panel of relevant agricultural pests. The data is often presented as a percentage of mortality at a given concentration or as an LC₅₀ (lethal concentration required to kill 50% of the test population) value.

Table 1: Representative Pyrazole-Carboxamides and their Insecticidal Activity.

Compound IDTarget PestAssay TypeConcentration (mg/kg or µg/mL)Activity (% Mortality or LC₅₀)Citation
(S)-4a-14 Aphis craccivora (Cowpea aphid)Foliar Contact-LC₅₀ = 3.8 mg/L[1]
(S)-4a-14 Plutella xylostella (Diamondback moth)Foliar Contact-LC₅₀ = 0.9 mg/L[1]
Ie Aphis craccivora (Bean aphid)Foliar Contact200 mg/kg100% Mortality[2][3]
Ij Helicoverpa armigera (Cotton bollworm)Stomach Activity5 mg/kg60% Mortality[2][3]
Il Helicoverpa armigera (Cotton bollworm)Stomach Activity5 mg/kg60% Mortality[2][3]
IIe Helicoverpa armigera (Cotton bollworm)Stomach Activity5 mg/kg60% Mortality[2][3]
IIi Tetranychus cinnabarinus (Spider mite)Miticidal/Ovicidal200 mg/kg95% Mortality[2][3]
IA-8 Mythimna separata (Oriental armyworm)--LC₅₀ comparable to Fluralaner[4][11]
3d Termites-0.006 µg/mLLC₅₀ Value[12]
3f Termites-0.001 µg/mLLC₅₀ Value[12]
6h Locusts-47.68 µg/mLLC₅₀ Value[12]
SCU2028 Rhizoctonia solani (Fungus)Antifungal Assay0.022 mg/LEC₅₀ Value[8]

Note: The specific activities and test conditions can vary significantly between studies. This table provides a comparative summary based on available literature.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The pyrazole moiety is a key structural feature in numerous pharmaceuticals and agrochemicals, and the development of robust methods for its functionalization is of significant interest. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-chloro-1H-pyrazole, a readily available starting material for the synthesis of various 3-amino-1H-pyrazole derivatives. These derivatives are important building blocks in drug discovery and materials science.

The amination of chloro-heterocycles can be more challenging than that of their bromo- or iodo- counterparts due to the stronger carbon-chlorine bond. However, with the advent of highly active palladium catalysts and specialized phosphine ligands, these transformations can now be achieved with high efficiency. These notes will cover recommended catalysts, ligands, bases, and solvents, along with detailed experimental procedures and expected outcomes for the coupling of this compound with a range of primary and secondary amines.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 3-amino-1H-pyrazole product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps and to prevent side reactions such as β-hydride elimination.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pdii_cl Ar-Pd(II)L(Cl) oxidative_addition->pdii_cl amine_coordination Amine Coordination (R₂NH) pdii_cl->amine_coordination pdii_amine [Ar-Pd(II)L(NHR₂)]⁺Cl⁻ amine_coordination->pdii_amine deprotonation Deprotonation (Base) pdii_amine->deprotonation pdii_amido Ar-Pd(II)L(NR₂) deprotonation->pdii_amido reductive_elimination Reductive Elimination pdii_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precatalyst, Ligand, and Base setup->reagents add_substrates Add this compound and Amine reagents->add_substrates add_solvent Add Anhydrous Solvent add_substrates->add_solvent reaction Heat to Desired Temperature add_solvent->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Work-up (Cool, Quench, Extract) monitor->workup purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end Optimization_Troubleshooting start Low Yield or No Reaction check_reagents Check Reagent Purity and Inertness of Atmosphere start->check_reagents change_ligand Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) check_reagents->change_ligand change_base Screen Different Bases (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃) change_ligand->change_base change_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) change_base->change_solvent increase_temp Increase Reaction Temperature change_solvent->increase_temp increase_time Increase Reaction Time increase_temp->increase_time success Improved Yield increase_time->success

Vilsmeier-Haack Reaction on 3-Chloro-1H-Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. This powerful reaction has found significant application in the synthesis of functionalized pyrazoles, which are key building blocks in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the Vilsmeier-Haack reaction specifically tailored for 3-chloro-1H-pyrazole derivatives, yielding valuable this compound-4-carbaldehydes.

Introduction

The formylation of 3-chloro-1H-pyrazoles via the Vilsmeier-Haack reaction introduces a carbaldehyde group at the C4 position, a crucial step for further molecular elaboration. The Vilsmeier reagent, typically a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile in this aromatic substitution reaction. The resulting pyrazole-4-carbaldehydes are versatile intermediates for the synthesis of a wide range of derivatives with potential biological activities.[1][2][3]

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction on a this compound derivative proceeds through the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the electron-rich pyrazole ring, and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Pyrazole This compound Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound-4-carbaldehyde Intermediate->Product Hydrolysis (H2O)

Caption: General mechanism of the Vilsmeier-Haack reaction on 3-chloro-1H-pyrazoles.

A typical experimental workflow for this reaction involves the preparation of the Vilsmeier reagent, the formylation reaction itself, and subsequent workup and purification steps.

Experimental_Workflow start Start prepare_reagent Prepare Vilsmeier Reagent (DMF + POCl3 at low temp.) start->prepare_reagent add_pyrazole Add this compound Derivative prepare_reagent->add_pyrazole reaction Heat Reaction Mixture add_pyrazole->reaction quench Quench with Ice Water reaction->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various 1,3-disubstituted 5-chloro-1H-pyrazoles, providing a comparative overview for researchers.

EntryR (Position 3)R' (Position 1)Substrate:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield (%)
1PropylMethyl1:2:2120232
2PropylMethyl1:5:2120255
3PropylMethyl1:6:4120175
4PhenylMethyl1:6:41201.568
54-FluorophenylMethyl1:6:41201.565
6PropylPhenyl1:6:4120352
7PhenylPhenyl1:6:41202.561

Data adapted from studies on 5-chloro-1,3-dialkylpyrazoles, which demonstrates the impact of reagent stoichiometry and temperature on reaction yield.[4] It is important to note that increasing the excess of the Vilsmeier reagent is crucial for achieving high yields with electron-deficient heterocycles like chloro-substituted pyrazoles.[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the Vilsmeier-Haack formylation of this compound derivatives. This protocol should be optimized for each specific substrate.

Materials:

  • This compound derivative

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice

  • Saturated sodium bicarbonate solution or other suitable base

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (6 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (4 equivalents) dropwise to the cooled DMF with vigorous stirring.

    • Continue stirring at 0 °C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.[2]

  • Formylation Reaction:

    • To the pre-formed Vilsmeier reagent, add the this compound derivative (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to the desired temperature (typically 70-120 °C) and stir for the required time (1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][5]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound-4-carbaldehyde.

Troubleshooting and Optimization:

  • Low Yield: For electron-deficient substrates like chloro-substituted pyrazoles, increasing the temperature and using a significant excess of the Vilsmeier reagent can improve the yield.[4]

  • Side Reactions: In some cases, side reactions such as the conversion of a methoxy group to a chloro group have been observed.[4] Careful control of reaction conditions is essential.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be necessary. Monitoring by TLC is crucial.

  • Improper Work-up: The intermediate iminium salt must be carefully hydrolyzed. Ensure the reaction mixture is quenched thoroughly with ice and neutralized slowly to avoid decomposition of the product.[4]

References

Application of 3-Chloro-1H-pyrazole in the Synthesis of Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Agro-Chemical Research Institute

Abstract

The pyrazole scaffold is a critical pharmacophore in the development of modern herbicides due to its versatile chemical reactivity and potent biological activity.[1][2][3] This document provides detailed application notes and protocols on the utilization of 3-chloro-1H-pyrazole and its derivatives in the synthesis of commercially significant and novel herbicides. Key examples, including the synthesis of HPPD (4-hydroxyphenylpyruvate dioxygenase) and ALS (acetolactate synthase) inhibitors, are highlighted.[1][4][5] Experimental protocols for key synthetic steps and herbicidal activity assays are provided to guide researchers in the field of agrochemical development.

Introduction

Pyrazole and its derivatives have significantly contributed to the discovery of innovative agrochemicals.[1][2] Their unique structural features and broad-spectrum biological activities make them ideal candidates for herbicide development.[1] The introduction of a chlorine atom at the 3-position of the pyrazole ring often enhances the herbicidal efficacy of the resulting compounds. This document focuses on the synthetic routes from this compound to produce potent herbicides and provides detailed methodologies for their synthesis and evaluation.

Key Herbicides Derived from Pyrazole Scaffolds

Several commercial herbicides are based on the pyrazole chemical structure. These herbicides often target critical plant enzymes, leading to effective weed control.

HPPD Inhibitors

A significant class of pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5] This inhibition disrupts the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis and photoprotection, leading to bleaching symptoms and eventual plant death.[6]

  • Topramezone: A post-emergence herbicide used for controlling weeds in corn fields.[7]

  • Pyrasulfotole: Another HPPD inhibitor with a similar mode of action to topramezone.[3]

  • Pyrazolynate and Pyrazoxyfen: These are pro-herbicides that are metabolized in plants to the same active HPPD-inhibiting compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole.[4][5]

ALS Inhibitors

Acetolactate synthase (ALS) is another crucial enzyme target for herbicides. ALS is involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.

  • Flucarbazone: A commercial herbicide that utilizes a pyrazole scaffold to inhibit the ALS enzyme.[1]

Other Modes of Action
  • Pyroxasulfone: A pre-emergence herbicide that inhibits the biosynthesis of very-long-chain fatty acids, crucial for cell division and growth.[8][9]

  • Fipronil: While primarily an insecticide, fipronil is a phenylpyrazole that acts by blocking GABA-gated chloride channels.[10] This mode of action is also being explored for herbicidal properties.

Synthesis of Herbicides from Pyrazole Derivatives

The following sections detail the synthetic protocols for key herbicides derived from pyrazole structures.

Synthesis of Topramezone Intermediate

Topramezone synthesis involves the construction of a pyrazolone ring which is then coupled with a substituted phenyl group.[6][11]

Experimental Protocol: Synthesis of [3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonyl-phenyl]-(5-hydroxy-1-methyl-pyrazol-4-yl)methanone [12]

  • Step 1: Reaction Setup

    • Charge a round bottom flask with 22 g (0.069 moles) of 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole and 100 g of 1,4-dioxane.

    • Stir the mixture for 15 minutes.

    • Add 17.6 g (0.127 moles) of potassium carbonate to the flask.

  • Step 2: Reflux and Cooling

    • Reflux the reaction mixture and distill off 50 g of the solvent atmospherically.

    • Cool the resulting slurry to 25°C and transfer it to a pressure reactor.

  • Step 3: Addition of Reagents

    • Add 6.8 g (0.069 moles) of 1-methyl-5-hydroxypyrazole, 2.07 g (0.013 moles) of sodium iodide, and 0.72 g (0.0027 moles) of triphenylphosphine to the reactor.

    • Add an additional 130 g of 1,4-dioxane.

  • Step 4: Carbon Monoxide Reaction

    • Flush the reactor with carbon monoxide gas.

    • Heat the mixture to 60°C and stir for 30 minutes under a carbon monoxide atmosphere.

    • Cool the reaction mixture to 30°C.

    • Add 0.88 g (0.0003 moles) of Pd/C catalyst.

    • Flush the reactor again with carbon monoxide gas and heat to 120°C under a pressure of 15 bar for 20 hours.

  • Step 5: Product Isolation

    • Cool the reaction mass to 60°C and depressurize the reactor.

    • Concentrate the filtrate to remove 1,4-dioxane and water.

    • Dilute the concentrated mass with 125 g of methanol and heat to 60°C.

    • Adjust the pH to 1.5 using 35% hydrochloric acid.

    • Cool the mixture to 20°C over 3-4 hours to precipitate the product.

    • Filter the product and dry it at 70-75°C under vacuum for 12 hours.

Topramezone Intermediate Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_bromo_phenyl 3-(3-bromo-2-methyl-6- methylsulfonyl-phenyl)-4,5- dihydroisoxazole reaction_vessel Carbonylation Reaction (CO, 120°C, 15 bar) 3_bromo_phenyl->reaction_vessel pyrazole 1-methyl-5-hydroxypyrazole pyrazole->reaction_vessel reagents1 K2CO3, NaI, PPh3, Pd/C reagents1->reaction_vessel topramezone_intermediate [3-(4,5-dihydroisoxazol-3-yl)-2-methyl- 4-methylsulfonyl-phenyl]-(5-hydroxy- 1-methyl-pyrazol-4-yl)methanone reaction_vessel->topramezone_intermediate

Synthesis of a key intermediate for Topramezone.
Synthesis of Pyroxasulfone

Pyroxasulfone is synthesized through a multi-step process that involves the coupling of a substituted pyrazole intermediate with a dimethylisoxazoline moiety.[13]

Experimental Protocol: Synthesis of Pyroxasulfone [8][9]

  • Step 1: Oxidation

    • To 31.76 g of 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole, add 166 g of acetic acid, 1.28 g of sodium tungstate dihydrate, and 22.24 g of 50% hydrogen peroxide.

    • Stir the mixture at 25-35°C.

    • Increase the temperature to 50-55°C and maintain for 7 hours.

    • Monitor the reaction by HPLC.

  • Step 2: Product Precipitation and Isolation

    • After completion of the reaction, cool the mixture to 25-30°C and dilute with 48 g of water.

    • Cool the reaction mixture to 0°C and maintain for 1 hour to precipitate the product.

    • Filter the solid and dry to obtain pyroxasulfone as a white powder.

Pyroxasulfone Synthesis cluster_start Starting Material cluster_reaction Oxidation cluster_product Product start_material 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)- 1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl- 4,5-dihydro-1,2-oxazole oxidizing_agent H2O2, Sodium Tungstate Dihydrate in Acetic Acid start_material->oxidizing_agent Reacts with reaction_conditions 50-55°C, 7 hours oxidizing_agent->reaction_conditions pyroxasulfone Pyroxasulfone oxidizing_agent->pyroxasulfone Yields

Final oxidation step in the synthesis of Pyroxasulfone.

Herbicidal Activity Data

The herbicidal activity of pyrazole derivatives is typically evaluated against a panel of weed species. The data is often presented as percent inhibition at a given concentration or as EC50/IC50 values.

Table 1: Herbicidal Activity of Novel Pyrazole Derivatives

CompoundTarget WeedApplication Rate (g ai/ha)Inhibition (%)Reference
Compound 5 Various30100 (against 7 species)[1]
Various120100 (against 8 species)[1]
Compound 16 Various150>90[1]
Compound 26 D. sanguinalis150>80[1]
S. viridis150>80[1]
Compound 6ba D. sanguinalis150~75[14]
A. retroflexus150~60[14]
S. viridis150~90[14]
Compound 6bj D. sanguinalis150~80[14]
A. retroflexus150~75[14]
S. viridis150~82[14]
Compound 6l Monocots & Dicots150Excellent[15]

Table 2: EC50 Values of Pyrazole Isothiocyanates against Various Weeds (µg/mL) [16]

CompoundEchinochloa crusgalliCyperus iriaDactylis glomerataTrifolium repens
3-1 64.3265.8362.4267.72
3-7 65.3364.9059.4167.41

Table 3: IC50 Values of HPPD Inhibitors [4][5]

CompoundIC50 (nM)
Pyrazolate Metabolite 13
Pyrazolate 52
Pyrazoxyfen 7500

Mode of Action: HPPD Inhibition

The herbicidal activity of many pyrazole derivatives, such as topramezone, is due to the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5][6]

HPPD Inhibition Pathway Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate p_HPP->HPPD Plastoquinone_Tocopherol Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone_Tocopherol Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Photooxidation Photooxidation (Bleaching) Carotenoid_Biosynthesis->Photooxidation Protection from Pyrazole_Herbicide Pyrazole Herbicide (e.g., Topramezone) Pyrazole_Herbicide->HPPD Inhibits

Mode of action of HPPD-inhibiting pyrazole herbicides.

Experimental Protocols for Herbicidal Activity Assays

Pre-emergence Herbicidal Activity (Small Pot Method)[1]
  • Preparation:

    • Prepare solutions of the test compounds at a concentration of 200 mg/L.

    • Fill small pots with a suitable soil mixture.

    • Sow seeds of the target weed species (e.g., Digitaria sanguinalis, Setaria viridis) in the pots.

  • Application:

    • Apply the test compound solutions evenly to the soil surface.

    • Use a commercial herbicide as a positive control and a solvent-only solution as a negative control.

  • Incubation:

    • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • Evaluation:

    • After a set period (e.g., 14 days), measure the root length and/or shoot height of the emerged seedlings.

    • Calculate the percent inhibition compared to the negative control.

Post-emergence Herbicidal Activity (Greenhouse Assay)[1]
  • Plant Growth:

    • Grow the target weed species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Application:

    • Prepare solutions of the test compounds at the desired application rate (e.g., 150 g ai/ha).

    • Spray the solutions evenly over the foliage of the plants.

    • Include positive and negative controls as in the pre-emergence assay.

  • Evaluation:

    • After a specified time (e.g., 14-21 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition).

    • Fresh weight or dry weight of the plants can also be measured for a more quantitative assessment.

Conclusion

This compound and its derivatives are invaluable starting materials and core structures in the synthesis of a wide range of effective herbicides. The versatility of the pyrazole ring allows for the development of compounds with diverse modes of action, including the inhibition of HPPD and ALS. The detailed protocols and data presented in this document serve as a comprehensive resource for researchers and professionals in the agrochemical industry, facilitating the discovery and development of novel weed management solutions.

References

Application Notes and Protocols: Derivatization of 3-chloro-1H-pyrazole for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This technical guide provides a comprehensive overview of the derivatization of 3-chloro-1H-pyrazole, a versatile and commercially available building block for the synthesis of novel therapeutic agents. We delve into the strategic importance of this starting material and present detailed, field-proven protocols for key transformations including N-alkylation/arylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic insights, and structure-activity relationship (SAR) considerations are discussed to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This structural motif is a key pharmacophore in a wide array of pharmaceuticals, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[5][6][7][8] The success of drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Rimonabant (a cannabinoid receptor antagonist) underscores the therapeutic versatility of the pyrazole core.[3][6]

The this compound serves as an exceptionally useful starting material for several reasons:

  • Orthogonal Reactivity: The presence of a reactive chlorine atom at the C3 position and a nucleophilic NH group provides two distinct sites for functionalization. This allows for a stepwise and controlled introduction of molecular diversity.

  • Versatility in Cross-Coupling: The C-Cl bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.[9][10]

  • Modulation of Physicochemical Properties: Derivatization at both the N1 and C3 positions allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

This guide will focus on the practical execution of key derivatization strategies for this compound, providing researchers with the necessary tools to efficiently generate libraries of novel compounds for biological screening.

Key Derivatization Strategies and Protocols

The derivatization of this compound can be broadly categorized into reactions at the nitrogen atom (N-functionalization) and reactions at the carbon-chlorine bond (C-functionalization).

N-Functionalization: Alkylation and Arylation

Substitution at the pyrazole nitrogen can significantly impact the molecule's biological activity and physical properties.[11] A primary challenge with unsymmetrically substituted pyrazoles is controlling regioselectivity, as reactions can occur at either the N1 or N2 position.[11] For this compound, alkylation generally favors the less sterically hindered N1 position.[11]

Protocol 2.1.1: General Procedure for N-Alkylation of this compound

This protocol describes a standard procedure for the N-alkylation of this compound using a base and an alkyl halide.

Rationale: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole NH, leading to a more nucleophilic pyrazolate anion and often faster reaction rates. The solvent, such as DMF or THF, is chosen for its ability to dissolve the reactants and its appropriate boiling point for the desired reaction temperature.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Note on Regioselectivity: While N1 alkylation is generally favored, the ratio of N1 to N2 isomers can be influenced by the steric bulk of the alkylating agent and the reaction conditions.[11] A recently developed method using trichloroacetimidate electrophiles with a Brønsted acid catalyst offers an alternative to base-mediated alkylations.[12][13][14]

C3-Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C3 position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for constructing C-C and C-N bonds.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[10][15]

Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective for coupling with heteroaryl chlorides.[10] The base is required for the transmetalation step.

Materials:

  • N-protected 3-chloro-pyrazole derivative (e.g., 1-benzyl-3-chloro-1H-pyrazole)

  • Aryl or heteroaryl boronic acid (1.2 - 2.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like P2 (an SPhos pre-catalyst)[10]

  • SPhos or XPhos ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Dioxane and water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine the N-protected 3-chloro-pyrazole (1.0 eq.), the boronic acid (1.5 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 3-aryl-pyrazole.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionMolar Ratio (to substrate)Purpose
Substrate1-Benzyl-3-chloro-1H-pyrazole1.0Starting material
Coupling PartnerPhenylboronic acid1.5Source of aryl group
Palladium SourcePd(OAc)₂0.02Catalyst
LigandSPhos0.04Stabilizes and activates catalyst
BaseK₃PO₄2.0Facilitates transmetalation
SolventDioxane/H₂O (4:1)-Reaction medium
Temperature100 °C-Provides activation energy
Protocol 2.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C3 position.[16][17][18]

Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a phosphine ligand. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[18] The choice of ligand is critical, with bulky biarylphosphine ligands often being highly effective.[9]

Materials:

  • N-protected 3-chloro-pyrazole derivative

  • Primary or secondary amine (1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., AdBrettPhos)[9]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To a reaction vessel, add the N-protected 3-chloro-pyrazole (1.0 eq.), Pd₂(dba)₃ (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.).

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add the amine (1.2 eq.) and NaOtBu (1.4 eq.).

  • Add the anhydrous solvent (toluene or dioxane).

  • Heat the reaction to 80-110 °C for 2-24 hours, monitoring its progress.

  • After completion, cool the mixture, dilute with EtOAc, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Synthetic Workflows

General Derivatization Pathway

The following diagram illustrates the primary pathways for derivatizing this compound.

G start This compound n_alkylation N-Alkylation / Arylation (Base, R-X) start->n_alkylation n_protected N-Protected 3-chloropyrazole start->n_protected n_deriv 1-Alkyl/Aryl-3-chloro-pyrazole n_alkylation->n_deriv suzuki Suzuki Coupling (Pd cat., Ligand, Base, Ar-B(OH)2) c3_aryl 1-Protected-3-aryl-pyrazole suzuki->c3_aryl buchwald Buchwald-Hartwig Amination (Pd cat., Ligand, Base, R2NH) c3_amino 1-Protected-3-amino-pyrazole buchwald->c3_amino n_protected->suzuki n_protected->buchwald final_product Diverse Pyrazole Library n_deriv->final_product c3_aryl->final_product c3_amino->final_product

Caption: Key derivatization routes for this compound.

Decision Workflow for C3-Functionalization

This diagram outlines the decision-making process for choosing a cross-coupling strategy.

G start Desired C3 Substituent? carbon Carbon-based (Aryl, Heteroaryl, Alkyl) start->carbon C-C bond nitrogen Nitrogen-based (Amine, Amide) start->nitrogen C-N bond suzuki Use Suzuki-Miyaura Coupling Protocol carbon->suzuki buchwald Use Buchwald-Hartwig Amination Protocol nitrogen->buchwald optimize Optimize Ligand, Base, & Solvent suzuki->optimize buchwald->optimize

Caption: Logic for selecting a C3 cross-coupling method.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for a systematic exploration of the structure-activity relationship (SAR).

  • N1-Substitution: The substituent at the N1 position often influences the overall conformation of the molecule and can engage in key interactions with the biological target. For instance, in some kinase inhibitors, this position is used to project a vector into a solvent-exposed region or to pick up additional hydrogen bonds.

  • C3-Substitution: The group introduced at the C3 position is frequently a key pharmacophoric element. Aryl and heteroaryl groups introduced via Suzuki coupling can form crucial π-π stacking or hydrogen bond interactions within a protein's active site. Amino groups installed via Buchwald-Hartwig amination can act as hydrogen bond donors or acceptors and serve as a point for further elaboration.

  • C4 and C5 Positions: While this guide focuses on the 3-chloro isomer, it is important to note that the C4 and C5 positions are also amenable to functionalization, often starting from different pyrazole precursors. Substituents at these positions can modulate the electronic properties of the ring and influence the orientation of the N1 and C3 substituents.

Systematic variation of substituents at these positions, guided by the protocols outlined herein, is a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[19][20][21][22]

Conclusion

This compound is a high-value starting material in medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse libraries of novel compounds. The orthogonal reactivity of its NH and C-Cl functionalities allows for controlled, stepwise derivatization. By mastering the N-functionalization and palladium-catalyzed cross-coupling reactions detailed in these application notes, researchers can efficiently navigate the synthesis of complex pyrazole derivatives, accelerating the drug discovery and development process. The provided protocols, rooted in established chemical principles and supported by mechanistic understanding, serve as a robust foundation for the exploration of this critical heterocyclic scaffold.

References

Application Notes and Protocols for the Synthesis of 1-Aryl-3-chloro-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Aryl-3-chloro-1H-pyrazoles are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery. Their prevalence stems from the pyrazole core, a privileged scaffold in many biologically active molecules, combined with the synthetic versatility introduced by the chlorine atom. The chloro-substituent serves as a useful handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. These compounds have shown promise in the development of novel therapeutic agents, including inhibitors of cytochrome P450 enzymes.

General Synthetic Strategies

The synthesis of 1-aryl-3-chloro-1H-pyrazoles can be achieved through several strategic approaches. The most common methods involve either the construction of the pyrazole ring from acyclic precursors already containing a chlorine atom or the chlorination of a pre-formed 1-aryl-pyrazole. Key reactions employed in these syntheses include the Vilsmeier-Haack reaction, condensation of arylhydrazines with chlorinated carbonyl compounds, and Sandmeyer-type reactions.

Synthesis_Pathways cluster_start Starting Materials cluster_product Product Arylhydrazine Arylhydrazine 1-Aryl-3-chloro-1H-pyrazole 1-Aryl-3-chloro-1H-pyrazole Arylhydrazine->1-Aryl-3-chloro-1H-pyrazole Cyclocondensation Chlorinated Precursor Chlorinated Precursor Chlorinated Precursor->1-Aryl-3-chloro-1H-pyrazole 1-Aryl-3-amino-1H-pyrazole 1-Aryl-3-amino-1H-pyrazole 1-Aryl-3-amino-1H-pyrazole->1-Aryl-3-chloro-1H-pyrazole Sandmeyer Reaction (Diazotization then Chlorination) 1-Aryl-1H-pyrazol-3-ol 1-Aryl-1H-pyrazol-3-ol 1-Aryl-1H-pyrazol-3-ol->1-Aryl-3-chloro-1H-pyrazole Vilsmeier-Haack Reaction (POCl3/DMF)

Caption: General synthetic routes to 1-aryl-3-chloro-1H-pyrazoles.

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction of 1-Aryl-1H-pyrazol-3-ols

This protocol describes the conversion of a 1-aryl-1H-pyrazol-3-ol to the corresponding 1-aryl-3-chloro-1H-pyrazole-4-carbaldehyde, which involves both chlorination and formylation.[1] The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both the chlorinating and formylating agent.

Materials and Equipment:

  • 1-Aryl-1H-pyrazol-3-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the 1-aryl-1H-pyrazol-3-ol (1 equivalent) in anhydrous DMF.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (3-5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-120 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-aryl-3-chloro-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary (Vilsmeier-Haack Reaction)

Starting Material (1-Aryl-1H-pyrazol-3-ol)Product (1-Aryl-3-chloro-1H-pyrazole-4-carbaldehyde)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazole5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde55[2]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeNot specified[1]
1-Phenyl-1H-pyrazole1-Phenyl-1H-pyrazole-4-carboxaldehyde65[3]
Protocol 2: Synthesis via Cyclocondensation of Arylhydrazines with Chlorinated Precursors

This method involves the reaction of an arylhydrazine with a chlorinated α,β-unsaturated ketone (chlorochalcone) to form a 1-aryl-3-(chlorinated aryl)-2-pyrazoline, which can be subsequently aromatized to the pyrazole.[4]

Materials and Equipment:

  • Arylhydrazine

  • Chlorochalcone

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve the chlorochalcone (1 equivalent) in glacial acetic acid.

  • Add the arylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-acetyl- or 1-phenyl-3,5-diaryl-2-pyrazoline.[4] (Note: Aromatization to the pyrazole may require an additional oxidation step, for example, using bromine in a suitable solvent).

Quantitative Data Summary (Cyclocondensation Reaction)

ArylhydrazineChlorochalconeProductYield (%)Reference
Phenylhydrazine3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one3-(4-Chlorophenyl)-1,5-diphenyl-2-pyrazoline79[4]
Phenylhydrazine1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-2-pyrazoline82[4]
Hydrazine hydrate1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one1-Acetyl-5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-2-pyrazoline69[4]
Protocol 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halogen.[5] This can be applied to synthesize 1-aryl-3-chloro-1H-pyrazoles from the corresponding 1-aryl-3-amino-1H-pyrazoles.

Materials and Equipment:

  • 1-Aryl-3-amino-1H-pyrazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice bath

  • Beaker

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve the 1-aryl-3-amino-1H-pyrazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Chlorination:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Nitrogen gas will evolve. Allow the reaction to proceed until the gas evolution ceases.

    • The mixture may be gently warmed to ensure complete reaction.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Arylhydrazines: Toxic and potential carcinogens. Avoid inhalation and skin contact.

  • Sodium nitrite (NaNO₂): Oxidizing agent and toxic. Handle with care.

  • Diazonium salts: Can be explosive when dry. It is crucial to keep them in solution and at low temperatures.

  • All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: The Use of 3-chloro-1H-pyrazole in the Preparation of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform which plays a role in gastric cytoprotection and platelet aggregation, COX-2 is primarily induced by inflammatory stimuli. This distinction has made the development of selective COX-2 inhibitors a cornerstone of modern anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The pyrazole scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition, with celecoxib being a prominent example.[1][2] The synthesis of these diarylpyrazole-based inhibitors often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While 3-chloro-1H-pyrazole is not a common starting material for the synthesis of major commercial COX-2 inhibitors, halogenated pyrazoles serve as versatile intermediates in the development of novel analogues. The chloro-substituent provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of the chemical space around the pyrazole core to optimize potency and selectivity.

These application notes provide a comprehensive overview of a plausible synthetic strategy for the preparation of COX-2 inhibitors utilizing a this compound derivative as a key building block. Detailed experimental protocols for the synthesis and in vitro evaluation are provided, along with a summary of representative biological data.

Signaling Pathway of COX-2 in Inflammation

The inflammatory response triggers the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. Selective COX-2 inhibitors block this step, thereby reducing the production of these inflammatory mediators.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever 3-Chloropyrazole-based Inhibitor 3-Chloropyrazole-based Inhibitor 3-Chloropyrazole-based Inhibitor->COX-2 inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of a pyrazole-based inhibitor.

Synthetic Experimental Workflow

The synthesis of a diarylpyrazole COX-2 inhibitor from a 3-chloropyrazole precursor can be envisioned as a two-step process. First, an N-arylation reaction attaches the pyrazole core to one of the aryl rings. This is followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce the second aryl group at the 3-position of the pyrazole.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Suzuki Coupling This compound This compound N-Aryl-3-chloropyrazole N-Aryl-3-chloropyrazole This compound->N-Aryl-3-chloropyrazole Cu(OAc)2, Pyridine Arylboronic Acid Arylboronic Acid Arylboronic Acid->N-Aryl-3-chloropyrazole Second Arylboronic Acid Second Arylboronic Acid Diarylpyrazole COX-2 Inhibitor Diarylpyrazole COX-2 Inhibitor N-Aryl-3-chloropyrazole->Diarylpyrazole COX-2 Inhibitor Pd(PPh3)4, K2CO3 Second Arylboronic Acid->Diarylpyrazole COX-2 Inhibitor

Caption: A plausible synthetic workflow for a diarylpyrazole COX-2 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3-chloro-1H-pyrazole

This protocol describes the N-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), and copper(II) acetate (2.0 eq).

  • Add dichloromethane and pyridine to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 1-aryl-3-chloro-1H-pyrazole.

Protocol 2: Synthesis of 1,3-Diaryl-1H-pyrazole (Suzuki Coupling)

This protocol details the palladium-catalyzed Suzuki cross-coupling of the 1-aryl-3-chloro-1H-pyrazole with a second arylboronic acid.

Materials:

  • 1-Aryl-3-chloro-1H-pyrazole (from Protocol 1)

  • Arylboronic acid (e.g., p-tolylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle under an inert atmosphere (e.g., argon or nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 1-aryl-3-chloro-1H-pyrazole (1.0 eq) in a mixture of toluene and ethanol.

  • Add the second arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add water to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the final diarylpyrazole COX-2 inhibitor.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Synthesized pyrazole compounds and a reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE₂)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compounds or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation

The following tables summarize representative quantitative data for various pyrazole-based COX-2 inhibitors found in the literature. This data is intended to provide a comparative framework for newly synthesized compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib150.04375
Compound 5f[3]14.341.509.56
Compound 6f[3]9.561.158.31
Compound 6e[3]>1002.51>39.84
Indomethacin0.11.70.06

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Celecoxib1065.4[1]
Compound 5u5080.63
Compound 5s5078.09
Ibuprofen5081.32

Conclusion

The use of this compound as a starting material offers a flexible and viable route for the synthesis of novel diarylpyrazole-based COX-2 inhibitors. The protocols outlined in these application notes provide a solid foundation for researchers to explore the structure-activity relationships of this important class of anti-inflammatory agents. The ability to readily introduce diverse aryl substituents via cross-coupling reactions allows for the fine-tuning of inhibitory potency and selectivity, contributing to the development of next-generation COX-2 inhibitors with improved therapeutic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-chloro-1H-pyrazole. The information is designed to help overcome common challenges and improve reaction yields.

Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low to no yield with this compound is a frequent challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the pyrazole nitrogen. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and homocoupling side reactions.[1]

  • Reagent Quality: Verify the purity and integrity of all reagents, including the boronic acid, base, and solvent. Boronic acids can degrade over time.

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

    • Recommendation: Employ a more active catalytic system. Buchwald ligands such as SPhos and XPhos , in combination with a palladium source like Pd₂(dba)₃ or as pre-formed pre-catalysts, are highly effective for coupling heteroaryl chlorides.[3][4] These bulky, electron-rich ligands promote the crucial oxidative addition step.

  • Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.

    • Recommendation: Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often give good results.[3][5] If using a carbonate base, sodium carbonate (Na₂CO₃) has also been shown to be effective.[6][7]

  • Solvent System: The solvent must facilitate the dissolution of reactants and support the catalytic cycle.

    • Recommendation: A biphasic solvent system is often optimal. Common choices include 1,4-dioxane/water , toluene/water , or DMF/water .[3][6] The presence of water can be crucial for the activity of inorganic bases.

  • Reaction Temperature: Higher temperatures are often required for less reactive chlorides.

    • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-110 °C .[3][8] Microwave irradiation can also be an effective method for accelerating the reaction.[9]

Q2: I am observing significant amounts of dehalogenation (formation of 1H-pyrazole) as a side product. How can I minimize this?

A2: Dehalogenation is a common side reaction, particularly with electron-rich heteroaryl halides. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Troubleshooting Steps:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product) and dehalogenation.

    • Recommendation: Using bulky, electron-donating ligands like SPhos or XPhos can often favor the desired cross-coupling pathway.[8]

  • Base Selection: The choice of base can impact dehalogenation.

    • Recommendation: While strong bases are often necessary, an overly strong or improperly chosen base can sometimes promote dehalogenation. Comparing the performance of K₃PO₄ and Cs₂CO₃ is advisable.[5][8]

  • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q3: My boronic acid appears to be decomposing, leading to the formation of a homocoupled (biaryl) byproduct and protodeboronation (Ar-H). What can I do?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, which can be exacerbated by high temperatures and the presence of water. This side reaction reduces the amount of boronic acid available for the cross-coupling.

Troubleshooting Steps:

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[10]

  • Control Water Content: While some water is often beneficial, an excessive amount can promote protodeboronation. Ensure a controlled amount of water is used in the solvent system.

  • Optimize Base: A less nucleophilic or weaker base might be beneficial if protodeboronation is a major issue, but this needs to be balanced with the requirement for activating the boronic acid.

  • Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize decomposition.

Frequently Asked Questions (FAQs)

Q: Which palladium pre-catalyst is best for the Suzuki coupling of this compound? A: While several systems can be effective, pre-catalysts based on Buchwald ligands have shown excellent performance with challenging heteroaryl chlorides. XPhos-Pd-G2 or SPhos-Pd-G2 are highly recommended starting points due to their high activity and stability.[3][11]

Q: What is the optimal ratio of reactants? A: A common starting point is to use a slight excess of the boronic acid (1.1 to 1.5 equivalents) and the base (2 to 3 equivalents) relative to the this compound.[3]

Q: Can I perform this reaction without protecting the N-H of the pyrazole? A: Yes, successful Suzuki couplings on N-H unprotected pyrazoles have been reported.[3] However, the acidic N-H can sometimes interact with the catalyst or base, potentially affecting the reaction outcome. If you are experiencing issues, N-protection (e.g., with a BOC or benzyl group) can be considered, though it adds extra steps to the synthesis.

Q: How do I know if my catalyst is active? A: If you suspect catalyst deactivation, you can run a control reaction with a more reactive aryl halide (e.g., 3-bromo-1H-pyrazole) under the same conditions. If this reaction proceeds well, it is likely that the issue lies with the reactivity of the this compound rather than the catalyst itself.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of Heteroaryl Chlorides

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O10056 (for 3-chloroindazole)[3]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O10052 (for 3-chloroindazole)[3]
XPhos Pd G2K₃PO₄Dioxane / H₂O10080 (for 3-chloroindazole)[3]
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄TolueneRTHigh (for general aryl chlorides)[12]

Table 2: Influence of Base on Suzuki Coupling Yield

BaseSolventTemperature (°C)Yield (%)Reference
K₃PO₄Dioxane / H₂O100Good to Excellent[3]
Na₂CO₃DMF / H₂O80-100High[6][7]
Cs₂CO₃Dioxane / H₂O100Good to Excellent[5]
KOHEthanol / H₂OReflux70-90[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound using a Buchwald Pre-catalyst

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.

Visualizations

Troubleshooting_Workflow start Low or No Yield catalyst Is the catalyst system active enough? (e.g., Buchwald ligands) start->catalyst base Is the base effective? (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Yes solution_catalyst Switch to a more active catalyst system (e.g., XPhos Pd G2). catalyst->solution_catalyst No temp Is the reaction temperature sufficient? base->temp Yes solution_base Screen different bases (K₃PO₄, Cs₂CO₃). base->solution_base No degas Is the system properly degassed? temp->degas Yes solution_temp Increase temperature to 100-110 °C or consider microwave. temp->solution_temp No solution_degas Thoroughly degas solvents and maintain inert atmosphere. degas->solution_degas No

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pdii_halide Ar-Pd(II)-Cl(L₂) pd0->pdii_halide Oxidative Addition reagents1 This compound (Ar-Cl) pdii_aryl Ar-Pd(II)-Ar'(L₂) pdii_halide->pdii_aryl Transmetalation reagents2 Boronic Acid (Ar'-B(OH)₂) + Base pdii_aryl->pd0 Reductive Elimination product 3-Aryl-1H-Pyrazole (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle.

References

Common side reactions in the synthesis of 3-chloro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of 3-chloro-1H-pyrazole derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound derivatives?

A1: The most prevalent side reactions include the formation of regioisomers, over-alkylation leading to quaternary salts, dimerization of the pyrazole core, and undesired halogenation at other positions of the pyrazole ring.[1][2][3] The specific side reactions often depend on the synthetic route, starting materials, and reaction conditions.

Q2: Why is the formation of regioisomers a frequent issue in pyrazole synthesis?

A2: Regioisomer formation is common when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][4] The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to two distinct hydrazone intermediates that cyclize into different pyrazole regioisomers.[2] Similarly, during N-alkylation of an unsymmetrically substituted pyrazole like this compound, the alkylating agent can attach to either of the two nitrogen atoms, leading to a mixture of products.[5][6]

Q3: What factors influence the regioselectivity of N-alkylation in 3-substituted pyrazoles?

A3: Several factors control the regioselectivity of N-alkylation:

  • Steric Effects: Bulky substituents on the pyrazole ring or the alkylating agent can direct the reaction to the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylated products.[3][7] For example, different bases can alter the charge distribution on the pyrazole anion.[7]

Q4: Can the chloro-substituent be displaced during subsequent reaction steps?

A4: Yes, the 3-chloro substituent can be susceptible to nucleophilic displacement, particularly under harsh basic conditions or with strong nucleophiles. For instance, hydrolysis can occur, replacing the chlorine with a hydroxyl group, leading to the formation of a pyrazol-3-one.[8][9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Ring Formation

You are synthesizing a 3-substituted pyrazole from an unsymmetrical 1,3-diketone and hydrazine, but you are obtaining a mixture of two regioisomers that are difficult to separate.

start Mixture of Regioisomers Observed q1 Are the electronic/steric differences between R1 and R3 on the 1,3-diketone significant? start->q1 solv_change Modify Solvent System q1->solv_change No reagent_mod Modify Reagents q1->reagent_mod Yes, but still poor selectivity solv_details Use fluorinated alcohols (TFE, HFIP) to enhance regioselectivity. solv_change->solv_details ph_control Adjust Reaction pH solv_change->ph_control reagent_details Introduce bulky protecting groups to direct cyclization. reagent_mod->reagent_details reagent_mod->ph_control ph_details Control which hydrazine nitrogen is the primary nucleophile. ph_control->ph_details end Improved Regioselectivity ph_control->end

Caption: Troubleshooting workflow for poor regioselectivity.

  • Solvent Modification: The solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in pyrazole formation compared to standard solvents like ethanol.[1]

  • pH Control: The acidity or basicity of the reaction medium can control which nitrogen atom of a substituted hydrazine acts as the primary nucleophile, thereby influencing the final regioisomer ratio.[2]

  • Steric Hindrance: If possible, modify the starting 1,3-dicarbonyl compound to have significantly different steric bulk at the two carbonyl groups. The nucleophilic hydrazine will preferentially attack the less sterically hindered carbonyl.[2]

Issue 2: Mixture of N1 and N2-Alkylated Regioisomers

You are performing an N-alkylation on a this compound and obtaining a mixture of the 1,3- and 1,5-disubstituted products.

sub This compound (Tautomeric Mixture) anion Pyrazole Anion sub->anion + Base base Base (e.g., K2CO3, NaH) p1 1-Alkyl-3-chloro-1H-pyrazole (Major/Minor Product) anion->p1 + R-X (Attack at N1) p2 1-Alkyl-5-chloro-1H-pyrazole (Major/Minor Product) anion->p2 + R-X (Attack at N2) alkyl Alkyl Halide (R-X)

Caption: N-alkylation pathways leading to regioisomers.

Alkylating AgentBaseSolventRegioisomeric Ratio (N1:N2)Reference
Ethyl IodoacetateNaHDME-MeCNVaries with substrate[7]
VariousK₂CO₃DMSON1-alkylation favored[10]
HaloalkanesEnzymeAqueous>99% selective[6]
  • Optimize Base and Solvent: The choice of base and solvent is critical. For unsymmetrical pyrazoles, using potassium carbonate in DMF is a standard method for N-alkylation.[5] Stronger bases like NaH may be required for less reactive systems, but this can also affect the isomer ratio.[3]

  • Enzymatic Alkylation: For unparalleled regioselectivity, consider biocatalytic approaches. Engineered enzymes have been shown to perform N-alkylation of pyrazoles with greater than 99% regioselectivity.[6]

  • Protocol: General N-Alkylation using K₂CO₃ in DMF [5]

    • Materials: this compound, alkyl halide (1.1 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), anhydrous N,N-Dimethylformamide (DMF).

    • Procedure:

      • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

      • Add anhydrous K₂CO₃ to the solution and stir the suspension.

      • Add the alkyl halide dropwise to the mixture at room temperature.

      • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

      • After completion, cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to separate the isomers.

Issue 3: Formation of Dimerization Byproducts

During the synthesis, particularly with amino-substituted pyrazoles, you observe the formation of high molecular weight byproducts, identified as dimers.

  • Catalyst Control: Dimerization of aminopyrazoles can be promoted by certain catalysts, such as copper.[11][12] If using a metal catalyst, screen for alternatives or ensure reaction conditions do not favor the dimerization pathway.

  • Protecting Groups: Protect the reactive amino group (e.g., as an amide or carbamate) before subsequent synthetic steps to prevent its participation in side reactions like dimerization. The protecting group can be removed at a later stage.

  • Reaction Conditions: Adjust the temperature and concentration. Dimerization is often a bimolecular process, so running the reaction at a lower concentration may disfavor the formation of dimers relative to the desired intramolecular or unimolecular reaction.

Issue 4: Low Reaction Yield or Incomplete Conversion

The reaction is sluggish, and a significant amount of starting material remains even after extended reaction times.

start Low Reaction Yield q1 Is the pyrazole fully deprotonated? (for N-alkylation) start->q1 q2 Is the electrophile/ alkylating agent sufficiently reactive? q1->q2 Yes base_strength Increase Base Strength (e.g., K2CO3 -> NaH) q1->base_strength No q3 Are reaction time and temperature optimized? q2->q3 Yes leaving_group Improve Leaving Group (e.g., R-Cl -> R-I or R-OTs) q2->leaving_group No conditions Increase Temperature or Extend Reaction Time q3->conditions No end Improved Yield q3->end Yes base_strength->q2 leaving_group->q3 conditions->end

Caption: Decision tree for optimizing reaction yield.

  • Reagent Reactivity:

    • For N-alkylation: If using an alkyl chloride, consider switching to the more reactive alkyl bromide, iodide, or even a tosylate to increase the electrophilicity.[3]

    • Base Strength: For reactions requiring deprotonation, a weak base like potassium carbonate may not be sufficient. Switch to a stronger base such as sodium hydride (NaH) to ensure complete formation of the pyrazole anion.[3]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, especially when using moisture-sensitive reagents like NaH. Water can quench the base and the pyrazole anion, leading to low yields.

  • Temperature and Time: Incrementally increase the reaction temperature and monitor for product formation and byproduct decomposition. If the reaction is clean but slow, extending the reaction time may be sufficient.[13]

References

Technical Support Center: Purification of 3-chloro-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-1H-pyrazole. The following information is designed to help you overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are silica gel column chromatography and recrystallization. Acid-base extraction can also be employed as a preliminary purification step to remove certain impurities. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: My crude this compound is a colored oil. How can I remove the color?

A2: Colored impurities are common in pyrazole synthesis, often arising from side reactions of the hydrazine starting material.[1] Column chromatography is generally effective at separating these colored byproducts. For recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities; however, this may also reduce your overall yield.[2]

Q3: I am observing two spots on my TLC that are very close together. What could they be?

A3: In the synthesis of unsymmetrically substituted pyrazoles, the formation of regioisomers is a common issue.[3] These isomers have very similar polarities and can be challenging to separate. Careful optimization of your chromatography or fractional recrystallization may be necessary.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a potential purification method for liquids, it is often complicated for pyrazoles and can lead to reduced yields. It is generally not the preferred method for this compound, especially given its relatively low melting point of 40°C.[4][5]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Overloading the column.- Column channeling.- Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane gradients) to find the optimal eluent for separation.[2][6]- Ensure the amount of crude product is appropriate for the column size.- Pack the column carefully to ensure a uniform stationary phase.
Product is not Eluting from the Column - The product is too polar for the chosen eluent.- The product may be acidic or basic and is strongly adsorbing to the silica gel.- Gradually increase the polarity of the eluent.- For basic compounds like pyrazoles, consider deactivating the silica gel by adding a small amount of triethylamine or ammonia to the eluent.[7]
Low Recovery of Product - Product is still on the column.- Product is volatile and evaporated with the solvent.- Product degraded on the silica gel.- Flush the column with a very polar solvent (e.g., methanol) to check for remaining product.- Use care when removing the solvent under reduced pressure.- Some sensitive compounds can degrade on silica gel; consider using neutral alumina as the stationary phase.[7]
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- Impurities are preventing crystallization.- Choose a lower-boiling solvent.- Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool slowly.- Try a different solvent or a mixed-solvent system.
No Crystals Form Upon Cooling - The solution is not saturated.- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity persists.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product.[2]
Low Yield of Recovered Crystals - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Cool the solution thoroughly in an ice bath to maximize precipitation.[2]- Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are Still Impure - The cooling process was too rapid, trapping impurities.- The chosen solvent is not effective at leaving impurities in the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of the cold recrystallization solvent.- A second recrystallization may be necessary.

Data Presentation

The following table summarizes representative yields for the purification of chloropyrazole derivatives by column chromatography. Note that the specific yield for this compound may vary depending on the crude purity and specific conditions used.

Compound Purification Method Eluent Initial Purity (if available) Final Yield Reference
This compoundSilica Gel Column ChromatographyHexane/Ethyl Acetate (20:1)Green Oil42%[4][8]
1-(3-chloro-2-pyridyl)-1H-pyrazole-5-ethyl formateSilica Gel Column ChromatographyNot specifiedBrown Solid38-70%[9]
3-(3-chlorophenyl)-1,5-diphenyl-1H-pyrazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (19:1)Not specified71-72%[6]
4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazoleSilica Gel Column ChromatographyHexane/DCM (3:1)Not specifiedNot specified[2]
3-(3-chloro-1H-pyrazol-1-yl)pyridineFlash Column ChromatographyEthyl AcetateOrange Solid69.7%[10]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is a general procedure based on a reported synthesis.[4][8]

Materials:

  • Crude this compound (as a concentrated residue)

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Standard glassware for column chromatography

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the hexane to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound residue in a minimal amount of the eluent (hexane/ethyl acetate = 20:1) or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting the column with the hexane/ethyl acetate (20:1) mixture.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of a Pyrazole Derivative by Recrystallization

This is a general protocol for the recrystallization of a solid pyrazole derivative. The optimal solvent for this compound (m.p. 40°C) would need to be determined experimentally, likely a mixed solvent system like hexane/ethyl acetate or ethanol/water.[5]

Materials:

  • Crude pyrazole compound

  • Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal single solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Purification_Workflow Crude_Product Crude this compound (e.g., Green Oil) Workup Aqueous Work-up (Quench with NH4OH, Extract with Ethyl Acetate, Wash with Brine) Crude_Product->Workup Concentration Concentration (Rotary Evaporator) Workup->Concentration Purification_Choice Purification Method? Concentration->Purification_Choice Column_Chromatography Silica Gel Column Chromatography Purification_Choice->Column_Chromatography  Separation of  multiple impurities Recrystallization Recrystallization Purification_Choice->Recrystallization  Removal of  soluble impurities Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Unsuccessful Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity Impurity_Type Identify Impurity Type Check_Purity->Impurity_Type Regioisomers Regioisomers Present? Impurity_Type->Regioisomers Colored_Imp Colored Impurities? Impurity_Type->Colored_Imp [Other Impurities] Regioisomers->Colored_Imp No Optimize_Chroma Optimize Column Chromatography (Gradient Elution) Regioisomers->Optimize_Chroma Yes Fractional_Recryst Attempt Fractional Recrystallization Regioisomers->Fractional_Recryst Yes Charcoal_Treat Use Activated Charcoal in Recrystallization Colored_Imp->Charcoal_Treat Yes Chroma_for_Color Use Column Chromatography Colored_Imp->Chroma_for_Color Yes Reassess Re-evaluate Purification Strategy Colored_Imp->Reassess No Optimize_Chroma->Reassess Fractional_Recryst->Reassess Charcoal_Treat->Reassess Chroma_for_Color->Reassess

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Overcoming Low Reactivity of 3-chloro-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 3-chloro-1H-pyrazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity of this compound stems from two primary factors:

  • Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step in the palladium catalytic cycle more difficult and often rate-limiting.

  • Inhibitory Effect of the N-H Group: The acidic proton on the pyrazole nitrogen can react with the basic components of the reaction mixture or coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, preventing the desired cross-coupling from occurring efficiently.[1]

Q2: What are the most effective general strategies to improve the success of cross-coupling reactions with this compound?

A2: There are two main strategies to enhance the reactivity of this compound:

  • N-Protection: Protecting the pyrazole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), prevents the acidic N-H proton from interfering with the catalytic cycle. This often leads to significantly improved yields.

  • Advanced Catalyst Systems: Employing highly active palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, can facilitate the challenging oxidative addition of the C-Cl bond. Modern palladium precatalysts, such as XPhos Pd G2 or G3, are often preferred as they are air-stable and efficiently generate the active catalytic species.[2]

Q3: What are the common side reactions observed during cross-coupling of this compound, and how can they be minimized?

A3: Common side reactions include:

  • Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 1H-pyrazole. This can be minimized by using less polar solvents, milder bases, and lower reaction temperatures where possible.

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling) can occur. For Sonogashira coupling, ensuring strictly anaerobic conditions and considering a copper-free protocol can reduce alkyne homocoupling.[3] For Suzuki coupling, ensuring the active Pd(0) species is efficiently generated and consumed in the cross-coupling cycle can minimize boronic acid homocoupling.

  • Protodeborylation (in Suzuki Coupling): The boronic acid is converted to the corresponding arene. Using anhydrous solvents and reagents, and sometimes employing boronic esters (e.g., pinacol esters) for increased stability, can mitigate this issue.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Action
Catalyst Inactivity Switch to a more active catalyst system. For chloro-heterocycles, Pd(PPh₃)₄ is often insufficient. Use a Buchwald-type ligand such as XPhos, SPhos, or RuPhos with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) or a pre-formed palladacycle precatalyst like XPhos Pd G2 or G3.[2]
N-H Interference Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM). If using unprotected pyrazole, increase catalyst loading and use a strong, non-nucleophilic base like K₃PO₄.[1]
Ineffective Base Screen different bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can be highly dependent on the specific substrates and solvent.[1]
Low Reaction Temperature Increase the reaction temperature. Aryl chlorides typically require higher temperatures (80-120 °C) for efficient oxidative addition. Microwave irradiation can also be beneficial to accelerate the reaction.[4]
Solvent Choice Use polar aprotic solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.
Poor Reagent Quality Ensure boronic acid is of high purity. Consider using the corresponding pinacol ester for enhanced stability. Ensure solvents are anhydrous and properly degassed.
Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation.

Potential Cause Troubleshooting Action
Catalyst/Ligand Choice Employ bulky, electron-rich phosphine ligands. XPhos, SPhos, and BrettPhos are known to be effective for the amination of aryl chlorides.[5] Use a reliable palladium source or a pre-formed precatalyst.
N-H Interference N-protection of the this compound is highly recommended for Buchwald-Hartwig amination to prevent catalyst inhibition.
Base Incompatibility Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may require screening.[6]
Steric Hindrance For sterically hindered amines or aryl chlorides, longer reaction times, higher temperatures, and more specialized, bulkier ligands may be necessary.
Side Reactions Dehalogenation can be an issue. If observed, try lowering the reaction temperature and screening different solvent/base combinations.
Sonogashira Coupling

Issue: Low conversion or formation of byproducts.

Potential Cause Troubleshooting Action
Catalyst System For the less reactive this compound, standard Pd/Cu catalyst systems may be insufficient. Consider using more active palladium catalysts with bulky phosphine or NHC ligands.[3]
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, often promoted by the copper co-catalyst and the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions (degas all solvents and reagents). Consider switching to a copper-free Sonogashira protocol.[3]
Dehalogenation This side reaction can be promoted by higher temperatures. If possible, run the reaction at a lower temperature for a longer duration. Ensure the use of dry, aprotic solvents.[3]
Catalyst Inhibition by Pyrazole The pyrazole nitrogen can coordinate to the palladium center. Using an N-protected this compound is highly advisable.
Ineffective Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high purity.

Data Presentation

The following tables provide a summary of representative reaction conditions for cross-coupling reactions of halo-pyrazoles and related chloro-heterocycles. Note: Data for this compound is limited; conditions for analogous substrates are provided as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Halo-Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100 °C / 15 h52[1]
3-Chloroindazole5-Indoleboronic acidSPhos Pd G2K₃PO₄Dioxane/H₂O100 °C / 15 h80[1]
4-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G1K₃PO₄Dioxane/H₂O60 °C / 5-8 h70[1]
7-Chloro-6-azaindole4-Fluorophenylboronic acidXPhos Pd G2K₃PO₄DMF/EtOH/H₂O100 °C / 30 min (MW)92[2]

Table 2: Buchwald-Hartwig Amination of Halo-Pyrazoles

SubstrateAmineCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
4-Bromo-1-trityl-1H-pyrazoleN-MethylanilinePd(dba)₂ / tBuDavePhosK₃PO₄Xylene160 °C / 10 min (MW)91[7]
4-Bromo-1-trityl-1H-pyrazoleAnilinePd(dba)₂ / tBuDavePhosK₃PO₄Xylene160 °C / 10 min (MW)87[7]
5-Amino-1,2,3-triazole4-Bromotoluene(THP-Dipp)Pd(cinn)ClNaOtBu1,4-Dioxane120 °C / 24 h53

Table 3: Sonogashira Coupling of Halo-Pyrazoles

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT92
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSORT / 18 h97[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-chloro-1H-pyrazole (Representative Protocol)

Materials:

  • N-Boc-3-chloro-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk tube, add N-Boc-3-chloro-1H-pyrazole, arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of N-Boc-3-chloro-1H-pyrazole (Representative Protocol)

Materials:

  • N-Boc-3-chloro-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add N-Boc-3-chloro-1H-pyrazole and a stir bar.

  • Add the amine and anhydrous, degassed toluene.

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

General Procedure for Copper-Free Sonogashira Coupling of N-Boc-3-chloro-1H-pyrazole (Representative Protocol)

Materials:

  • N-Boc-3-chloro-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, degassed DMSO

Procedure:

  • In a glovebox or under a positive flow of argon, add N-Boc-3-chloro-1H-pyrazole, [DTBNpP]Pd(crotyl)Cl, and a stir bar to a vial.

  • Add anhydrous, degassed DMSO, followed by TMP and the terminal alkyne.

  • Seal the vial and stir the mixture at an elevated temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield_in_Cross_Coupling Start Low or No Yield with This compound Check_NH Is the pyrazole N-H protected? Start->Check_NH Protect_N Protect the N-H group (e.g., Boc, SEM) Check_NH->Protect_N No Check_Catalyst Is an advanced catalyst system being used? Check_NH->Check_Catalyst Yes Protect_N->Check_Catalyst Use_Adv_Catalyst Switch to bulky phosphine (XPhos, SPhos) or NHC ligand-based catalyst Check_Catalyst->Use_Adv_Catalyst No Optimize_Conditions Optimize Reaction Conditions: - Base (K3PO4, Cs2CO3, NaOtBu) - Temperature (80-120 °C) - Solvent (Dioxane, Toluene, DMF) Check_Catalyst->Optimize_Conditions Yes Use_Adv_Catalyst->Optimize_Conditions Success Successful Coupling Optimize_Conditions->Success Improved Yield Check_Reagents Check Reagent Quality and Purity Optimize_Conditions->Check_Reagents Still Low Yield Catalytic_Cycle_Challenges cluster_0 Palladium Catalytic Cycle cluster_1 Challenges with this compound Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Difficult Step) Pd(0)->Oxidative_Addition Ar-Cl Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Nu] Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product Strong_CCl_Bond Strong C-Cl Bond Strong_CCl_Bond->Oxidative_Addition Hinders NH_Inhibition Pyrazole N-H Inhibition NH_Inhibition->Pd(0) Inhibits/Deactivates N_Protection_Strategy Unprotected_Pyrazole This compound (Low Reactivity) Protection_Step N-Protection (e.g., (Boc)₂O, DMAP or SEMCl, DIPEA) Unprotected_Pyrazole->Protection_Step Protected_Pyrazole N-Protected this compound (Enhanced Reactivity) Protection_Step->Protected_Pyrazole Cross_Coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Protected_Pyrazole->Cross_Coupling Deprotection Deprotection (e.g., TFA, HCl) Cross_Coupling->Deprotection Final_Product Desired Coupled Product Deprotection->Final_Product

References

Preventing dehalogenation as a side reaction in 3-chloro-1H-pyrazole chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation as a side reaction in the chemistry of 3-chloro-1H-pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of 3-chloro-1H-pyrazole chemistry?

A1: Dehalogenation is a common side reaction where the chlorine atom at the C3 position of the pyrazole ring is replaced by a hydrogen atom, leading to the formation of an unwanted 1H-pyrazole byproduct. This process, also known as hydrodehalogenation, reduces the yield of the desired product and complicates purification.[1][2]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This intermediate can arise from various sources, including the solvent (e.g., alcohols), the base (especially amine bases), or trace amounts of water. The Pd-H species can then participate in a reductive elimination step with the pyrazole substrate, leading to the dehalogenated byproduct.[3]

Q3: How does the choice of halide on the pyrazole ring affect the likelihood of dehalogenation?

A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4] Therefore, 3-chloro-1H-pyrazoles are generally less susceptible to dehalogenation compared to their 3-bromo or 3-iodo counterparts, although they are also less reactive in the desired coupling reaction.[2][5][6]

Q4: Can the free N-H group on the pyrazole ring contribute to dehalogenation?

A4: Yes, the presence of an unprotected N-H group on the pyrazole ring can increase the susceptibility to dehalogenation.[7] Protecting the pyrazole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can significantly suppress this side reaction.[8]

Q5: Which analytical techniques are best for quantifying the amount of dehalogenated byproduct?

A5: The ratio of the desired product to the dehalogenated byproduct can be effectively determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy by analyzing the crude reaction mixture.[9]

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of 1H-pyrazole alongside the desired 3-aryl-1H-pyrazole.

  • Reduced yield of the target product.

Possible Causes and Solutions:

CauseRecommended SolutionRationale
Inappropriate Ligand Switch to bulky, electron-rich phosphine ligands such as XPhos or SPhos.[7][10]These ligands promote the desired reductive elimination step to form the C-C bond, outcompeting the dehalogenation pathway.
Strong or Unsuitable Base Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu or amine bases.[1][11]Weaker bases are less likely to generate palladium-hydride species that lead to dehalogenation.
Protic or Reducible Solvent Use anhydrous, aprotic solvents such as dioxane or toluene.[1][12]Protic solvents like alcohols can act as a source of hydrides for the dehalogenation reaction.
High Reaction Temperature Lower the reaction temperature. If the reaction is sluggish, consider using a more active catalyst system rather than increasing the heat.The activation energy for dehalogenation can be lower than that of the desired coupling, so lower temperatures can favor the intended reaction.
Unprotected Pyrazole N-H Protect the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl).[5][8]N-protection can alter the electronic properties of the pyrazole ring and prevent interactions that may promote dehalogenation.
Issue 2: Prevalent Dehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 1H-pyrazole as a major byproduct in the synthesis of 3-amino-1H-pyrazoles.

  • Low conversion to the desired aminated product.

Possible Causes and Solutions:

CauseRecommended SolutionRationale
Suboptimal Ligand Choice Employ bulky biarylphosphine ligands like Xantphos or Josiphos-type ligands.[13]These ligands are known to accelerate the C-N bond-forming reductive elimination, thereby minimizing the competing hydrodehalogenation.[14]
Base-Promoted Reduction Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ in place of strong alkoxide bases like NaOtBu.[9][12]Strong bases can contribute to the formation of Pd-H species, which are responsible for the dehalogenation side reaction.
Prolonged Reaction Time at High Temperature Optimize the reaction time and temperature. Consider using microwave irradiation to potentially accelerate the desired reaction at a lower bulk temperature.Minimizing exposure to high temperatures for extended periods can reduce the extent of side reactions, including dehalogenation.
Presence of β-Hydrogens in the Amine For certain amines, β-hydride elimination can be a competing pathway. While this is a different side reaction, the resulting Pd-H species can lead to dehalogenation of the starting material.The choice of a suitable ligand can often mitigate this issue by favoring reductive elimination.

Data Presentation

The following table summarizes the illustrative impact of different reaction parameters on the yield of the desired Suzuki-Miyaura coupling product versus the dehalogenated byproduct for a generic 3-halo-1H-pyrazole. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Halide (X)Catalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)Reference
IPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1004550[2][4]
BrPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1007520[2][4]
Cl Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 85 <5 [7]
BrPd(OAc)₂ / XPhosK₂CO₃Toluene8090<5[1][10]
Cl (IPr)Pd(allyl)Cl NaOtBu Toluene 80 92 ~5 [15]
Br (N-Boc)Pd₂(dba)₃ / SPhosK₃PO₄Dioxane9095<2[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][16]

Protocol 2: Buchwald-Hartwig Amination of this compound with Minimized Dehalogenation

This protocol is a general starting point and may require optimization for specific substrates and amines.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.1 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and K₃PO₄ to an oven-dried Schlenk flask.

  • Add the this compound and the amine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[9][17]

Visualizations

Caption: Competing pathways of cross-coupling and dehalogenation.

Troubleshooting_Workflow Start High Dehalogenation Observed Ligand Optimize Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, Xantphos) Start->Ligand Base Optimize Base: Use weaker inorganic base (e.g., K₂CO₃, K₃PO₄) Ligand->Base Still high? End Dehalogenation Minimized Ligand->End Problem Solved Solvent Optimize Solvent: Use anhydrous, aprotic solvent (e.g., Dioxane, Toluene) Base->Solvent Still high? Base->End Problem Solved Temperature Lower Reaction Temperature Solvent->Temperature Still high? Solvent->End Problem Solved Protection Consider N-Protection of Pyrazole Ring Temperature->Protection Still high? Temperature->End Problem Solved Protection->End Problem Solved

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 3-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient coupling of 3-chloro-1H-pyrazole in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge lies in the strength of the C-Cl bond, which is significantly stronger than C-Br or C-I bonds. This makes oxidative addition, the initial step in many palladium-catalyzed coupling reactions, more difficult.[1] Additionally, the electron-rich nature of the pyrazole ring can sometimes inhibit the catalyst.

Q2: What are the most common types of coupling reactions for this compound?

A2: The most frequently employed methods are Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and to a lesser extent, Chan-Lam coupling for C-N and C-O bond formation.

Q3: How do I choose between a palladium or copper catalyst for my reaction?

A3: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, are generally the preferred choice for Suzuki-Miyaura and Buchwald-Hartwig couplings involving aryl chlorides due to their higher reactivity and broader substrate scope. Copper catalysts are typically used for Chan-Lam couplings, which can sometimes be performed under milder, aerobic conditions.[2][3]

Q4: What is the importance of the ligand in palladium-catalyzed coupling of this compound?

A4: The ligand plays a crucial role in activating the palladium catalyst and facilitating the challenging oxidative addition of the C-Cl bond. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often necessary to achieve good yields with aryl chlorides.[4]

Q5: Can the NH proton of the pyrazole ring interfere with the coupling reaction?

A5: Yes, the acidic NH proton of the pyrazole can interfere with the catalytic cycle, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions which often use strong bases. This can lead to deprotonation of the pyrazole and potential catalyst inhibition. In some cases, N-protection of the pyrazole may be necessary to achieve optimal results.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My coupling reaction with this compound is giving a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low to no yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Selection:

    • For Suzuki-Miyaura and Buchwald-Hartwig reactions: Ensure you are using a catalyst system known to be effective for aryl chlorides. Standard Pd(PPh₃)₄ may not be sufficient. Consider using more advanced palladium precatalysts in combination with bulky, electron-rich biarylphosphine ligands.

    • For Chan-Lam reactions: The choice of copper source (e.g., Cu(OAc)₂, CuI) and any additives can be critical.

  • Reaction Conditions:

    • Temperature: Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.

    • Solvent: The choice of solvent can significantly impact solubility and reaction rates. Anhydrous and degassed solvents are crucial for palladium-catalyzed reactions.

    • Base: The strength and type of base are critical. For Suzuki-Miyaura, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, strong bases like NaOtBu or LHMDS are typically used.[5]

  • Reagent Quality:

    • Ensure the purity of your this compound, coupling partner, and all reagents. Impurities can poison the catalyst.

    • For Suzuki-Miyaura reactions, the quality of the boronic acid is important. Consider using freshly opened or purified boronic acid to avoid issues with decomposition.

Issue 2: Presence of Side Products

Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can occur during the coupling of this compound:

  • Dehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 1H-pyrazole.

    • Cause: This can be promoted by certain catalyst systems, bases, or impurities. It is more prevalent with more reactive iodo- and bromo-pyrazoles but can still occur with chloro-pyrazoles under harsh conditions.[6][7]

    • Solution: Screen different ligands and bases. Sometimes, using a milder base or lowering the reaction temperature can reduce dehalogenation.

  • Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.

    • Cause: This can be caused by moisture, prolonged reaction times, or high temperatures.

    • Solution: Use anhydrous solvents and reagents. Optimize the reaction time to avoid prolonged heating after the reaction is complete.

  • Homocoupling: Dimerization of the coupling partners can occur.

    • Solution: This is often related to the catalyst system and reaction conditions. Screening different catalysts and ligands can help to minimize this side reaction.

Issue 3: Regioselectivity Problems

Question: My coupling reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: For unsymmetrically substituted pyrazoles, the coupling reaction can potentially occur at different positions.

  • N-Arylation/Alkylation vs. C-Coupling: When the pyrazole NH is unprotected, N-arylation or N-alkylation can compete with the desired C-C or C-N coupling at the C3 position. Protecting the pyrazole nitrogen can prevent this and direct the reaction to the desired carbon center.

  • Reaction at Different Carbon Positions: While this compound has a defined position for coupling, other substituted pyrazoles might have multiple reactive sites. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring and the coupling partner.[8][9][10] Careful selection of reaction conditions, including the catalyst, ligand, and solvent, can influence the regiochemical outcome.[11]

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize quantitative data for different catalyst systems used in the coupling of pyrazole derivatives. Note that specific data for this compound is limited in the literature, and the data presented here for related chloro-heterocycles can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1001580[4]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001556[4]
Pd(OAc)₂RuPhosK₂CO₃Toluene1101275-90[12]
XPhos Pd G2-K₃PO₄Dioxane/H₂O801685-95[13]

Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene110694
Pd(dba)₂XPhosNaOtBuTolueneReflux694
P1 (RuPhos precatalyst)-LiHMDSTHF654-1670-90[14]
P2 (BrettPhos precatalyst)-LiHMDSTHF654-1675-95[14]

Table 3: Chan-Lam Coupling of Pyrazoles with Arylboronic Acids

Copper SourceLigand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Reference
Cu(OAc)₂NoneTEA-RT-Moderate to Excellent[15]
Cu Salt-NaOHMethanolReflux-Good[16]
Cu(OAc)₂Pyridine--RT7293[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Biarylphosphine ligand (e.g., XPhos, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene (degassed)

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the ligand, and the base to a Schlenk flask.

  • Add degassed anhydrous toluene.

  • Add the this compound and the amine.

  • Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Coupling of this compound bond_type Desired Bond Formation? start->bond_type cc_coupling C-C Bond bond_type->cc_coupling C-C cn_coupling C-N Bond bond_type->cn_coupling C-N suzuki Suzuki-Miyaura Coupling cc_coupling->suzuki buchwald Buchwald-Hartwig Amination cn_coupling->buchwald chan_lam_cn Chan-Lam Coupling (Alternative) cn_coupling->chan_lam_cn catalyst_pd Palladium Catalyst System suzuki->catalyst_pd base_suzuki Base: K3PO4, Cs2CO3 suzuki->base_suzuki buchwald->catalyst_pd base_buchwald Base: NaOtBu, LHMDS buchwald->base_buchwald catalyst_cu Copper Catalyst System chan_lam_cn->catalyst_cu base_chan_lam Base: Often mild (e.g., TEA) or no base chan_lam_cn->base_chan_lam ligand Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) catalyst_pd->ligand conditions_pd Inert Atmosphere Anhydrous Solvent catalyst_pd->conditions_pd conditions_cu Often Aerobic Conditions catalyst_cu->conditions_cu product Desired Coupled Product ligand->product base_suzuki->product base_buchwald->product base_chan_lam->product conditions_pd->product conditions_cu->product

Caption: Catalyst selection workflow for the coupling of this compound.

Troubleshooting_Workflow start Experiment Start check_yield Low/No Yield? start->check_yield check_catalyst Optimize Catalyst/Ligand check_yield->check_catalyst Yes check_side_products Side Products Observed? check_yield->check_side_products No check_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_catalyst->check_conditions check_reagents Check Reagent Purity check_conditions->check_reagents check_reagents->check_yield Re-run dehalogenation Dehalogenation? check_side_products->dehalogenation Yes successful_reaction Successful Reaction check_side_products->successful_reaction No solve_dehalogenation Screen Ligands/Bases Lower Temperature dehalogenation->solve_dehalogenation Yes protodeboronation Protodeboronation? dehalogenation->protodeboronation No solve_dehalogenation->start Re-run solve_protodeboronation Use Anhydrous Conditions Optimize Reaction Time protodeboronation->solve_protodeboronation Yes homocoupling Homocoupling? protodeboronation->homocoupling No solve_protodeboronation->start Re-run solve_homocoupling Screen Catalysts/Ligands homocoupling->solve_homocoupling Yes homocoupling->successful_reaction No solve_homocoupling->start Re-run

Caption: Troubleshooting workflow for coupling reactions of this compound.

References

Technical Support Center: Solvent Effects on the Regioselectivity of 3-Chloro-1H-Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the regioselectivity of reactions involving 3-chloro-1H-pyrazole. The following information is designed to assist researchers in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the possible products in the N-alkylation of this compound?

A1: The N-alkylation of this compound can result in two regioisomeric products: the N1-alkylated product (1-alkyl-3-chloro-1H-pyrazole) and the N2-alkylated product (1-alkyl-5-chloro-1H-pyrazole). The chlorine atom at the C3 position creates a steric and electronic bias that influences the site of alkylation.

Q2: Which regioisomer is typically favored in the N-alkylation of this compound?

A2: Generally, the alkylation occurs at the less sterically hindered nitrogen atom, which is the N1 position.[1] This leads to the formation of the 1-alkyl-5-chloro-1H-pyrazole as the major product. However, the ratio of the two isomers can be significantly influenced by the reaction conditions.[1]

Q3: How does the choice of solvent affect the regioselectivity of the reaction?

A3: The solvent plays a crucial role in influencing the regioselectivity of N-alkylation. Polar aprotic solvents like DMF and DMSO can solvate the cation of the pyrazolate salt, leaving the anion more exposed and reactive. In contrast, polar protic solvents can form hydrogen bonds with the pyrazolate anion, influencing its nucleophilicity and potentially altering the product ratio. The dielectric constant of the solvent also plays a part in the dissolution and reactivity of the reactants.

Q4: What is the role of the base in determining the regioselectivity?

A4: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the pyrazole. The nature of the resulting pyrazolate salt and its aggregation state, which can be influenced by the solvent and counter-ion (e.g., Na+ vs. K+), can affect the accessibility of the N1 and N2 positions to the electrophile.

Q5: How does the nature of the alkylating agent impact the product ratio?

A5: The steric bulk of the alkylating agent is a significant factor. Bulkier alkylating agents will preferentially react at the less sterically hindered N1 position. For instance, using a bulky alkyl halide will likely increase the yield of the 1-alkyl-5-chloro-1H-pyrazole isomer.

Data Presentation: Solvent Effects on N-Alkylation of this compound

The following table summarizes the expected trend of solvent effects on the regioselectivity of the N-alkylation of this compound with a generic alkyl halide (R-X). The N1 isomer refers to 1-alkyl-5-chloro-1H-pyrazole, and the N2 isomer is 1-alkyl-3-chloro-1H-pyrazole.

SolventDielectric Constant (ε)Solvent TypeExpected Major IsomerExpected N1:N2 Ratio
Tetrahydrofuran (THF)7.6Aprotic, non-polarN1High
Dichloromethane (DCM)8.9Aprotic, polarN1Moderate to High
Acetone21Aprotic, polarN1Moderate
Acetonitrile (MeCN)37.5Aprotic, polarN1Moderate
N,N-Dimethylformamide (DMF)36.7Aprotic, polarN1Moderate to Low
Dimethyl sulfoxide (DMSO)46.7Aprotic, polarN1Low
Methanol (MeOH)32.7Protic, polarN1Variable
Ethanol (EtOH)24.5Protic, polarN1Variable

Note: The exact isomer ratios are highly dependent on the specific alkylating agent, base, temperature, and reaction time.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of this compound. Researchers should optimize the solvent, base, and temperature to achieve the desired regioselectivity.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (e.g., NaH, K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of pyrazole).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Slowly add the alkylating agent (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Mandatory Visualizations

Solvent_Effects_on_Regioselectivity cluster_reactants Reactants cluster_intermediate Intermediate cluster_solvents Solvent Environment cluster_products Products This compound This compound Pyrazolate Anion Pyrazolate Anion This compound->Pyrazolate Anion Deprotonation Alkylating Agent (R-X) Alkylating Agent (R-X) N1_Product N1-Alkylation (1-alkyl-5-chloro-1H-pyrazole) (Major, less hindered) Alkylating Agent (R-X)->N1_Product N2_Product N2-Alkylation (1-alkyl-3-chloro-1H-pyrazole) (Minor, more hindered) Alkylating Agent (R-X)->N2_Product Base Base Base->Pyrazolate Anion Pyrazolate Anion->N1_Product Attack at N1 Pyrazolate Anion->N2_Product Attack at N2 Polar Aprotic (e.g., DMF, DMSO) Polar Aprotic (e.g., DMF, DMSO) Polar Aprotic (e.g., DMF, DMSO)->Pyrazolate Anion Solvates cation, anfavors N1/N2 competition Non-Polar Aprotic (e.g., THF) Non-Polar Aprotic (e.g., THF) Non-Polar Aprotic (e.g., THF)->Pyrazolate Anion Favors ion-pairing, enhances N1 selectivity Polar Protic (e.g., EtOH) Polar Protic (e.g., EtOH) Polar Protic (e.g., EtOH)->Pyrazolate Anion Hydrogen bonds with anion, can alter reactivity

Caption: Factors influencing the regioselectivity of this compound alkylation.

Experimental_Workflow start Define Desired Regioisomer (N1 or N2) select_base Select Base (e.g., NaH, K2CO3) start->select_base select_solvent Select Initial Solvent (e.g., THF for N1, DMF for less selectivity) select_base->select_solvent run_reaction Run Initial Reaction at Room Temperature select_solvent->run_reaction analyze Analyze N1:N2 Ratio (NMR, GC-MS) run_reaction->analyze optimize Optimize Conditions analyze->optimize Ratio not optimal troubleshoot Troubleshoot Issues analyze->troubleshoot Low Yield / Side Products final_protocol Final Optimized Protocol analyze->final_protocol Desired ratio achieved optimize->select_base Change Base optimize->select_solvent Change Solvent optimize->run_reaction Vary Temperature troubleshoot->run_reaction Adjust stoichiometry, additives, or purification

Caption: Experimental workflow for optimizing regioselectivity in this compound reactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Regioselectivity (Significant mixture of N1 and N2 isomers) 1. Solvent Choice: Highly polar aprotic solvents (e.g., DMF, DMSO) may not provide sufficient differentiation between the two nitrogen atoms. 2. Non-bulky Alkylating Agent: Small alkylating agents (e.g., methyl iodide) are less sensitive to steric hindrance. 3. High Reaction Temperature: Increased temperature can overcome the small energy barrier between the two reaction pathways.1. Change Solvent: Switch to a less polar aprotic solvent like THF or Dichloromethane to enhance steric control. 2. Use a Bulkier Alkylating Agent: Employ a more sterically demanding electrophile (e.g., isopropyl or benzyl bromide). 3. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled, less hindered product.
Low Reaction Yield 1. Incomplete Deprotonation: The base may not be strong enough or may have degraded. 2. Inactive Alkylating Agent: The alkylating agent may have decomposed. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 4. Side Reactions: The alkylating agent may be reacting with the solvent or undergoing elimination.1. Use a Stronger Base: Switch from K₂CO₃ to NaH. Ensure the base is fresh and handled under inert conditions. 2. Use Fresh Alkylating Agent: Purify or use a fresh bottle of the alkylating agent. 3. Change Solvent: Select a solvent in which all reactants are fully soluble. 4. Optimize Conditions: Lower the reaction temperature and monitor for the formation of byproducts.
Difficulty in Separating Isomers 1. Similar Polarity: The N1 and N2 isomers may have very similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina instead of silica gel). 2. Derivatization: If separation is extremely difficult, consider if a subsequent reaction could differentiate the two isomers, allowing for easier separation of the derivatives.
No Reaction Occurs 1. Inactive Reactants: Degradation of the pyrazole, base, or alkylating agent. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met.1. Check Purity of Starting Materials: Ensure all reactants are pure and dry. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

References

Technical Support Center: Optimizing N-Alkylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of unsymmetrically substituted pyrazoles?

The main difficulty lies in achieving regioselectivity. The pyrazole ring has two adjacent nitrogen atoms (N1 and N2) with similar electronic properties.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[1][2]

Q2: What key factors control the regioselectivity (N1 vs. N2 alkylation)?

The regiochemical outcome of pyrazole N-alkylation is influenced by a combination of factors:

  • Steric Effects: The size of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are major determinants. Alkylation typically favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing which nitrogen is more reactive.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact and even switch the regioselectivity.[1][3] For example, using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favors N1-alkylation.[1]

  • Alkylating Agent: The nature of the electrophile is critical. Specialized and sterically bulky reagents have been developed to enhance selectivity.[1]

  • Catalysis: The use of certain catalysts, such as magnesium-based Lewis acids, can direct the alkylation specifically to the N2 position.[4]

Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?

To promote alkylation at the N1 position, consider the following strategies:

  • Steric Hindrance: If possible, design your pyrazole substrate so that the substituent at the C5 position is smaller than the one at the C3 position.[1]

  • Bulky Reagents: Employ sterically demanding alkylating agents.[1]

  • Specific Base/Solvent Systems: Conditions like K₂CO₃ in DMSO have been shown to favor N1-alkylation.[5]

Q4: Are there methods to selectively obtain the N2-alkylated product?

Yes, for selective N2-alkylation, a magnesium-catalyzed approach has been developed. This method uses MgBr₂ as a catalyst with α-bromoacetates and acetamides as alkylating agents, leading to high regioselectivity for the N2 isomer.[4]

Troubleshooting Guide

Problem Potential Causes Suggested Solutions
Low or No Reaction Yield 1. Incomplete deprotonation of the pyrazole. 2. The alkylating agent is not sufficiently reactive. 3. Side reactions or decomposition of reagents. 4. Insufficient reaction time or temperature.1. Use a stronger base: Switch from a weaker base like K₂CO₃ to a stronger one such as NaH or KOH.[1][6][7] 2. Increase electrophilicity: Change the leaving group on your alkylating agent (e.g., from -Cl to -Br, -I, or -OTs).[1] 3. Optimize conditions: Ensure anhydrous (dry) conditions. Consider increasing the reaction temperature or extending the reaction time, while monitoring progress with TLC or LC-MS.[1]
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Minimal steric or electronic difference between the two nitrogen environments. 2. Suboptimal choice of base or solvent.1. Modify the substrate: If feasible, introduce a bulky substituent at the C3 or C5 position to create a steric bias. 2. Change reaction conditions: Experiment with different base-solvent combinations (e.g., switch from K₂CO₃/acetonitrile to NaH/THF or NaH/DMF).[1][6] 3. Consider a catalytic approach: For N2 selectivity, explore the magnesium-catalyzed protocol.[4]
Formation of Dialkylated Quaternary Salt 1. Use of excess alkylating agent. 2. The N-alkylated pyrazole product is more nucleophilic than the starting material. 3. High reaction temperature or concentration.1. Control stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[1] 2. Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[1] 3. Reduce temperature: Perform the reaction at a lower temperature.[1]
Difficulty Separating Regioisomers The N1 and N2 isomers have very similar polarities.1. Optimize chromatography: Experiment with different eluent systems for column chromatography. Sometimes adding a small amount of triethylamine (for basic compounds) or acetic acid can improve separation. 2. Consider alternative stationary phases: If silica gel is ineffective, try using alumina or reversed-phase silica.

Quantitative Data Summary

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity

Pyrazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Yield (%) Reference
3-PhenylpyrazoleEthyl bromoacetateMgBr₂ (20 mol%)THF11:8975[4]
3-MethylpyrazoleEthyl bromoacetateMgBr₂ (20 mol%)THF24:7680[4]
3-PhenylpyrazoleBenzyl bromideNaHDMFN1 majorN/A[6]
3,5-Dimethylpyrazole1-BromobutaneKOH[BMIM][BF₄]N/AHigh[7]
Ethyl 1H-pyrazole-3-carboxylateVariousK₂CO₃DMSON1 majorN/A[5]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in DMF

This protocol is adapted for the selective N1-alkylation of pyrazoles.[6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the pyrazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times).

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Mg-Catalyzed N2-Selective Alkylation

This protocol is for the selective N2-alkylation of 3-substituted pyrazoles.[4]

  • Preparation: To a flask, add the 3-substituted pyrazole (1.0 equivalent) and MgBr₂ (20 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the α-bromoacetate or α-bromoacetamide (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Quenching: Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Work-up: Concentrate the resulting solution to dryness. Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_pyrazole Add Substituted Pyrazole start->add_pyrazole add_solvent Add Anhydrous Solvent add_pyrazole->add_solvent add_base Add Base (e.g., NaH) at 0°C add_solvent->add_base stir_deprotonation Stir for Deprotonation add_base->stir_deprotonation add_alkylating_agent Add Alkylating Agent stir_deprotonation->add_alkylating_agent stir_reaction Stir at RT (Monitor by TLC) add_alkylating_agent->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end N-Alkylated Pyrazole purify->end

Caption: General workflow for the N-alkylation of substituted pyrazoles.

base_selection_flowchart start Start: Choose N-Alkylation Strategy desired_isomer Desired Regioisomer? start->desired_isomer n1_isomer N1-Alkylated Isomer desired_isomer->n1_isomer N1 n2_isomer N2-Alkylated Isomer desired_isomer->n2_isomer N2 steric_hindrance Is C3 more sterically hindered than C5? n1_isomer->steric_hindrance mg_catalysis Use Mg-Catalyzed Protocol (MgBr₂) n2_isomer->mg_catalysis strong_base Use Strong Base (e.g., NaH, KOH) in polar aprotic solvent (THF, DMF) steric_hindrance->strong_base Yes weak_base Use Weaker Base (e.g., K₂CO₃) in polar aprotic solvent (DMSO, MeCN) steric_hindrance->weak_base No

Caption: Decision-making flowchart for base selection in pyrazole N-alkylation.

References

Troubleshooting guide for low yields in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during pyrazole synthesis, with a focus on improving low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?

Low yields in pyrazole synthesis, such as the widely used Knorr synthesis, can be attributed to several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1] The primary issues often involve the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

A systematic approach to troubleshooting should involve the assessment of the following:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which reduce the yield of the desired pyrazole and complicate the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time, so using a fresh or recently purified reagent is highly recommended.[1]

  • Reaction Stoichiometry: The molar ratio of reactants is crucial. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Conditions: Key parameters such as temperature, reaction time, solvent, and pH must be optimized.[1] Monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for determining the optimal reaction time.[1][3]

  • Side Reactions: The formation of byproducts, such as regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization can significantly lower the yield of the desired product.[1][4]

  • Purification Technique: Losses during the workup and purification steps can also contribute to a low isolated yield.

Below is a logical workflow to help diagnose the cause of low yields:

G start Low Yield in Pyrazole Synthesis assess_purity Assess Starting Material Purity start->assess_purity check_stoichiometry Review Reaction Stoichiometry assess_purity->check_stoichiometry optimize_conditions Evaluate Reaction Conditions (Temperature, Solvent, pH, Time) check_stoichiometry->optimize_conditions check_side_reactions Investigate for Side Reactions (e.g., Regioisomers) optimize_conditions->check_side_reactions review_purification Review Purification Technique check_side_reactions->review_purification solution Implement Corrective Actions and Re-run Reaction review_purification->solution

A logical workflow for troubleshooting low yield in pyrazole synthesis.
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1][5] The regioselectivity of the reaction is influenced by both the steric and electronic properties of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. For instance, in the reaction of aryl hydrochloride hydrazine with 1,3-diketones, aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents such as ethanol.[5]

  • Catalyst Selection: The use of certain catalysts can direct the reaction towards a specific isomer. For example, nano-ZnO has been used as a catalyst to achieve excellent yields in some pyrazole syntheses.[5]

  • Protecting Groups: In some cases, using a protecting group on the pyrazole nitrogen can help direct the reaction, although this adds extra steps to the synthesis.[6]

  • Reaction Temperature: Adjusting the reaction temperature can sometimes favor the formation of one isomer over the other.

FAQ 3: My reaction mixture has turned dark and tar-like. What causes this and how can I prevent it?

Discoloration and the formation of tar-like substances are often observed in pyrazole synthesis, particularly at elevated temperatures or when using hydrazine salts like phenylhydrazine hydrochloride.[1][3]

Potential Causes and Solutions:

  • Hydrazine Degradation: Hydrazine and its derivatives can be unstable and form colored impurities.[1][3] Using fresh or purified hydrazine is crucial.

  • Acidic Conditions: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1][3] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1][3]

  • Oxidation: The reaction may be susceptible to oxidative processes that form colored impurities.[1][3]

  • High Temperatures: Elevated temperatures can lead to the polymerization or degradation of starting materials or intermediates.[6] Consider running the reaction at a lower temperature for a longer duration to minimize byproduct formation.[6]

  • Purification: After the reaction, washing the crude product with a suitable solvent can help remove some of these colored impurities.[1][3] Recrystallization is also an effective method for purification.[1][3]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effects of various reaction parameters on the yield of pyrazole synthesis, providing a general guide for optimization.

ParameterConditionEffect on YieldRationale
Temperature Too lowLow yieldReaction rate is too slow.
OptimalHigh yieldBalances reaction rate and stability of reactants/products.
Too highLow yieldCan lead to decomposition and side reactions.[6]
Solvent Protic (e.g., Ethanol)VariableCommonly used, but may not be optimal for regioselectivity.[5]
Aprotic Dipolar (e.g., DMF)Often ImprovedCan enhance regioselectivity and yield in certain reactions.[5]
pH AcidicCan be beneficialMay be required for certain reactions, but can also cause side reactions.[1][3]
Neutral/Mildly BasicOften ImprovedCan prevent the formation of colored byproducts.[1][3]
Catalyst No CatalystVariableMay proceed, but can be slow or have low selectivity.
Lewis Acid (e.g., Yb(OTf)₃)Improved YieldCan activate the carbonyl group for nucleophilic attack.[6]
Base (e.g., Piperidine)Improved YieldCan facilitate deprotonation and cyclization steps.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of a pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, DMF)

  • Optional: Acid or Base catalyst

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Hydrazine: Add the hydrazine derivative to the solution.[1] If a hydrazine salt is used, a mild base like sodium acetate may be added.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux) and stir for the required time. Monitor the progress of the reaction by TLC.[1][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3]

Below is a diagram illustrating the general experimental workflow.

G start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine react Heat and Stir (Monitor by TLC) add_hydrazine->react workup Reaction Workup (Cooling, Filtration/Evaporation) react->workup purify Purify Product (Recrystallization/Chromatography) workup->purify end End purify->end

Experimental workflow for the Knorr pyrazole synthesis.

References

Managing isomeric byproducts in 3-chloro-1H-pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of 3-chloro-1H-pyrazole, with a specific focus on the management of isomeric byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the N-functionalization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My N-alkylation of this compound resulted in a mixture of two isomers. How can I identify them?

The most effective method for identifying and distinguishing between the N1 and N2 alkylated isomers of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for unambiguous structure assignment. In the NOESY spectrum, a cross-peak between the protons of the N-alkyl group and the H5 proton of the pyrazole ring would indicate the N1-alkylated isomer (1-alkyl-3-chloro-1H-pyrazole). Conversely, a cross-peak to the H5 proton would be absent for the N2-alkylated isomer (1-alkyl-5-chloro-1H-pyrazole). HMBC spectra can show long-range couplings between the N-alkyl protons and the carbon atoms of the pyrazole ring, further confirming the substitution pattern.

Q2: I am observing a poor or undesirable ratio of N1 to N2 isomers. How can I control the regioselectivity of the N-alkylation?

The regiochemical outcome of the N-alkylation of this compound is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions. Here are key factors to consider for controlling the isomer ratio:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The chlorine atom at the C3 position provides some steric bulk, often favoring alkylation at the N1 position to yield the 1,5-disubstituted pyrazole as the major product. The bulkiness of the alkylating agent is also a critical factor; larger alkyl groups will more strongly favor the less hindered N1 position.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent system can significantly alter the isomer ratio. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF tends to favor the N1 isomer. In contrast, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can lead to different selectivity.

    • Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.

Q3: I am struggling to separate the two isomers after the reaction. What purification strategies can I employ?

Separation of pyrazole regioisomers can be challenging due to their similar physical properties. Flash column chromatography on silica gel is the most common method for separation. The key to successful separation is to find a solvent system that provides a sufficient difference in the retention factors (Rf) of the two isomers. It is recommended to perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) with varying polarities (e.g., hexane/ethyl acetate mixtures of different ratios) to identify the optimal eluent for baseline separation.

Q4: My reaction is not proceeding to completion, resulting in a low yield of the desired functionalized pyrazole. What can I do?

Low or no yield in pyrazole functionalization can be due to several factors:

  • Deactivated Ring: The chloro-substituent can deactivate the pyrazole ring towards certain electrophilic substitutions. It may be necessary to use more forcing reaction conditions, such as higher temperatures or stronger acids/bases, to drive the reaction to completion.

  • Steric Hindrance: If you are using a bulky functionalizing reagent, steric hindrance may be preventing the reaction. Consider if the desired functional group can be introduced earlier in the synthetic route before the installation of other bulky groups.

  • Purity of Starting Materials: Ensure that the this compound and the functionalizing reagent are pure and that the solvents are anhydrous, as impurities and water can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the two possible isomeric products in the N-alkylation of this compound?

N-alkylation of this compound can lead to two constitutional isomers: 1-alkyl-3-chloro-1H-pyrazole (often referred to as the N1 isomer) and 1-alkyl-5-chloro-1H-pyrazole (often referred to as the N2 isomer).

Q2: Which isomer of N-alkylated this compound is generally more stable?

The relative stability of the N1 and N2 isomers can depend on the nature of the alkyl substituent. However, for many simple alkyl groups, the 1,5-disubstituted isomer (alkylation at N1) is often the thermodynamically favored product due to reduced steric interaction between the substituent and the chloro group at C3.

Q3: Can I completely avoid the formation of one isomer?

Achieving complete regioselectivity (formation of only one isomer) can be challenging. However, by carefully selecting the alkylating agent and optimizing the reaction conditions (base, solvent, temperature), it is often possible to obtain a high ratio of the desired isomer, making the purification process more straightforward. For example, using a bulky alkylating agent with a strong base in a non-polar solvent can significantly favor the N1 isomer.

Data on Isomer Ratios in N-Alkylation of this compound

The following table summarizes the approximate isomer ratios obtained under different reaction conditions for the N-alkylation of this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Approx. N1:N2 Isomer Ratio
Methyl IodideK₂CO₃DMF2512~95~4:1
Ethyl BromideK₂CO₃DMF508~92~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer refers to 1-alkyl-3-chloropyrazole, and the N2 isomer refers to 1-alkyl-5-chloropyrazole. Isomer ratios are approximate and can be influenced by specific reaction setups and purification methods.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This protocol is a standard method for the N-alkylation of pyrazoles and often results in a mixture of isomers.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers.

Protocol 2: Selective N1-Alkylation using Sodium Hydride in THF

This protocol is designed to favor the formation of the N1-alkylated isomer, particularly with sterically demanding alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, isopropyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (10-20 mL per mmol of pyrazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add the alkyl halide (1.05 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to isomeric byproduct formation during the N-functionalization of this compound.

Troubleshooting_Workflow start Start: N-functionalization of This compound check_isomers Reaction complete. Analyze crude product by NMR/TLC. Isomer mixture observed? start->check_isomers desired_ratio Is the isomer ratio acceptable? check_isomers->desired_ratio Yes purify Proceed to purification (e.g., column chromatography) check_isomers->purify No (single isomer) desired_ratio->purify Yes modify_conditions Modify Reaction Conditions to Improve Regioselectivity desired_ratio->modify_conditions No separation_issue Are isomers difficult to separate? purify->separation_issue end_ok End: Desired isomer isolated steric_bulk Increase steric bulk of alkylating agent modify_conditions->steric_bulk base_solvent Change base/solvent system (e.g., NaH in THF for N1) modify_conditions->base_solvent temperature Adjust reaction temperature (kinetic vs. thermodynamic control) modify_conditions->temperature re_evaluate Re-run reaction and analyze isomer ratio steric_bulk->re_evaluate base_solvent->re_evaluate temperature->re_evaluate re_evaluate->check_isomers separation_issue->end_ok No optimize_chroma Optimize chromatography: - Screen solvent systems (TLC) - Use high-performance silica separation_issue->optimize_chroma Yes optimize_chroma->purify

Troubleshooting workflow for managing isomeric byproducts.

Navigating the Scale-Up of 3-chloro-1H-pyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the scale-up of 3-chloro-1H-pyrazole synthesis reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format, offering potential causes and solutions.

Issue 1: Decreased Yield Upon Scale-Up

Q: We are observing a significant drop in yield for our this compound synthesis when moving from gram-scale to kilogram-scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, which in turn can promote side reactions or result in incomplete conversion.[1]

  • Poor Mixing: Inadequate agitation in large reactors can lead to non-homogeneous reaction mixtures. This causes localized concentration gradients of reactants and reagents, reducing reaction rates and potentially increasing the formation of impurities.[1]

  • Extended Reaction Times: Reactions that are completed within a few hours at the lab scale may require significantly longer at a larger scale to reach completion. It is crucial to monitor the reaction progress closely.

Solutions:

  • Optimize Thermal Management: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic steps, such as certain chlorination or cyclization reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution effectively.[1]

  • Enhance Mixing Efficiency: Utilize an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure a homogeneous reaction mixture without causing excessive shear that could degrade the product.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and determine the optimal reaction time for the larger scale.

Issue 2: Formation of Regioisomers and Byproducts

Q: Our scaled-up reaction is producing a significant amount of the undesired 4-chloropyrazole isomer and other impurities. How can we improve the regioselectivity and purity?

A: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials. Over-halogenation can also be an issue.[2]

Solutions:

  • Solvent Selection: The choice of solvent can significantly influence the regioselectivity of the reaction. For instance, in some pyrazole syntheses, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve the ratio of the desired regioisomer.

  • Controlled Addition of Reagents: The slow, controlled addition of the chlorinating agent at an optimal temperature can help minimize the formation of over-halogenated byproducts.

  • pH Control: Adjusting the pH of the reaction medium can also influence regioselectivity. Acidic or basic conditions can favor the formation of one isomer over the other.

  • Alternative Chlorinating Agents: If using a harsh chlorinating agent, consider switching to a milder one. For example, N-chlorosuccinimide (NCS) can sometimes offer better selectivity compared to other chlorinating agents.

Issue 3: Exothermic Reaction and Safety Concerns

Q: The chlorination step of our synthesis is highly exothermic, posing a safety risk at a larger scale. How can we manage this?

A: Managing exotherms is critical for a safe scale-up, especially when dealing with potentially hazardous reagents.

Solutions:

  • Slow and Controlled Addition: Add the chlorinating agent at a slow, controlled rate to allow for efficient heat dissipation.

  • Adequate Cooling: Ensure the reactor's cooling system is robust enough to handle the heat generated by the reaction.

  • Dilution: Conducting the reaction in a larger volume of a suitable solvent can help to absorb and dissipate the heat more effectively.

  • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis, including reaction calorimetry, to understand the thermal hazards associated with the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Common synthetic routes often start from pyrazole or a substituted pyrazole precursor. One prevalent method involves the direct chlorination of 1H-pyrazole, though this can lead to isomeric mixtures. Another approach is the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer-type reaction with a chloride source. A multi-step synthesis might involve the cyclization of a suitable precursor to form the pyrazole ring, followed by a chlorination step.[3]

Q2: What are some of the key impurities to look out for in the synthesis of this compound?

A2: Besides the starting materials, common impurities include regioisomers (e.g., 4-chloropyrazole and 5-chloropyrazole), di- and tri-chlorinated pyrazoles, and byproducts from side reactions depending on the specific synthetic route. If starting from 3-aminopyrazole, residual starting material or byproducts from the diazotization reaction could be present.

Q3: What purification methods are most effective for obtaining high-purity this compound on a large scale?

A3: The choice of purification method depends on the physical properties of this compound and its impurities. Common techniques include:

  • Recrystallization: This is often the most effective and scalable method for solid products. Careful solvent screening is crucial to find a system that provides good recovery and effectively removes key impurities.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Column Chromatography: While highly effective at the lab scale, column chromatography can be costly and challenging to scale up for large quantities of material. It is typically used for high-value products or when other methods fail.

Quantitative Data

The following table summarizes representative yields for different chlorination methods of pyrazole derivatives, highlighting the impact of the chlorinating agent and reaction conditions.

Starting MaterialChlorinating AgentSolventTemperature (°C)ScaleYield (%)Reference
1H-PyrazoleN-Chlorosuccinimide (NCS)CCl4RefluxLab-scaleExcellent[4]
3,5-dimethylpyrazoleElectrochemical (NaCl soln)Water/CHCl315Lab-scale92[5]
(E)-1-phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazineTCCATFE400.5 mmolup to 92[6]

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Pyrazoles using Trichloroisocyanuric Acid (TCCA)

This protocol is adapted from a method for the synthesis of 4-chloropyrazoles and illustrates a general approach to chlorination.

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the hydrazine substrate (1.0 equivalent) in trifluoroethanol (TFE).

  • Reagent Addition: To the stirring solution, add trichloroisocyanuric acid (TCCA) (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 40°C and maintain for 4 hours.

  • Quenching: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Dilute the mixture with ethyl acetate and extract the aqueous layer. Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[6]

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

LowYieldTroubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity CheckStoichiometry Optimize Reaction Stoichiometry CheckPurity->CheckStoichiometry Purity Confirmed EvaluateConditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) CheckStoichiometry->EvaluateConditions Stoichiometry Correct ConsiderSideReactions Consider Side Reactions (e.g., Regioisomers) EvaluateConditions->ConsiderSideReactions Conditions Optimized OptimizePurification Optimize Workup and Purification ConsiderSideReactions->OptimizePurification Side Reactions Minimized Success Yield Improved OptimizePurification->Success

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Diagram 2: Experimental Workflow for a Generic Pyrazole Chlorination

ChlorinationWorkflow Generic Pyrazole Chlorination Workflow Start Start ChargeReactor Charge Reactor with Pyrazole & Solvent Start->ChargeReactor AddChlorinatingAgent Controlled Addition of Chlorinating Agent ChargeReactor->AddChlorinatingAgent ReactionMonitoring Monitor Reaction (TLC/HPLC) AddChlorinatingAgent->ReactionMonitoring Quench Quench Reaction ReactionMonitoring->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Recrystallization/Distillation) Workup->Purification FinalProduct Isolated this compound Purification->FinalProduct

Caption: A generalized experimental workflow for the chlorination of pyrazole.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 3-Chloro-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectroscopic data for a series of 3-chloro-1H-pyrazole derivatives. The objective is to offer a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds. This document summarizes quantitative NMR data in structured tables, presents detailed experimental protocols, and offers insights into alternative analytical techniques.

¹H and ¹³C NMR Data of this compound Derivatives

The chemical shifts (δ) in ¹H and ¹³C NMR spectra of pyrazole derivatives are influenced by the nature and position of substituents on the pyrazole ring. The following tables provide a comparative summary of reported NMR data for various this compound derivatives in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives
CompoundH-4H-5N-H/N-ROther ProtonsReference
This compound6.29 (s)7.62 (s)12.84 (br s)[1]
3-chloro-5-methyl-1H-pyrazole6.1 (d, J=2.2 Hz)-~12.3 (br s)2.3 (s, CH₃)[2]
5-chloro-3-methyl-1-phenyl-1H-pyrazole6.22 (s)--2.33 (s, CH₃), 7.45 (m, 5H, Ar-H)[3]
1-methyl-3-chloro-5-R-pyrazolesSee Table 33.79-3.88 (s, N-CH₃)See Table 3[3]
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene--2.43 (s, pyrazole CH₃), 2.74 (s, H-6 aziridine), 3.78 (t, J=1.6 Hz, H-5 aziridine), 6.66 (s, H-2 imidazoline), 7.46-7.62 (m, 9H, Ar-H), 8.02 (dd, J=1.2, 6.8 Hz, 2H, Ar-H), 8.20 (d, J=8.8 Hz, 2H, Ar-H)[4]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives
CompoundC-3C-4C-5N-ROther CarbonsReference
3-chloro-5-methyl-1H-pyrazole~148~105~134-~13 (CH₃)[2]
5-chloro-3-methyl-1-phenyl-1H-pyrazole149.7108.5139.4-13.9 (CH₃), 125.4, 128.2, 129.1 (Ar-C)[3]
1-methyl-3-chloro-5-R-pyrazolesSee Table 4See Table 4See Table 439.1-40.2 (N-CH₃)See Table 4[3]
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene148.8114.4-13.8 (CH₃), 41.9 (C-6 aziridine), 57.5 (C-5 aziridine), 90.1 (C-2 imidazoline), 123.6-147.4 (Ar-C), 170.4 (C=N imidazoline)[4]
Table 3: ¹H NMR Data for 1-Methyl-5-chloro-3-substituted-pyrazoles in CDCl₃[3]
Substituent (R) at C-3H-4 (δ, ppm)N-CH₃ (δ, ppm)Other Protons (δ, ppm)
H6.183.797.39 (s, H-3)
CH₃6.093.792.22 (s, CH₃)
C₂H₅6.113.821.25 (t, CH₃), 2.61 (q, CH₂)
C(CH₃)₃6.193.881.30 (s, C(CH₃)₃)
C₆H₅6.493.847.30-7.70 (m, C₆H₅)
Table 4: ¹³C NMR Data for 1-Methyl-5-chloro-3-substituted-pyrazoles in CDCl₃[3]
Substituent (R) at C-3C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)N-CH₃ (δ, ppm)Other Carbons (δ, ppm)
H140.9106.1139.839.1
CH₃150.1105.1139.439.213.2 (CH₃)
C₂H₅155.5104.4139.239.412.7 (CH₃), 20.8 (CH₂)
C(CH₃)₃160.1103.2138.940.230.1 (C(CH₃)₃), 31.5 (C(CH₃)₃)
C₆H₅152.5106.8139.939.5125.7, 128.6, 128.8, 131.9 (C₆H₅)

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized procedure for preparing samples for ¹H and ¹³C NMR spectroscopy is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing : Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for N-H protons.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • ¹H NMR Spectroscopy :

    • Spectrometer Frequency : 300-600 MHz.

    • Pulse Angle : A 30-45° pulse angle is typically used.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans are usually sufficient for good signal-to-noise.

  • ¹³C NMR Spectroscopy :

    • Spectrometer Frequency : 75-150 MHz.

    • Pulse Program : A standard proton-decoupled pulse sequence is used.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-10 seconds.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound derivatives often involves complementary analytical techniques.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can provide additional structural information. For pyrazole derivatives, the molecular ion peak is typically observed, and fragmentation may involve the loss of substituents or cleavage of the pyrazole ring.[5]

  • Infrared (IR) Spectroscopy : FT-IR spectroscopy is useful for identifying characteristic functional groups present in the molecule. For this compound derivatives, key vibrational bands include:

    • N-H stretch : A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.

    • C=N and C=C stretching : Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring.

    • C-Cl stretch : This vibration typically appears in the fingerprint region, often between 600-800 cm⁻¹.

  • Chromatographic Techniques :

    • Thin-Layer Chromatography (TLC) : TLC is a quick and effective method for monitoring the progress of reactions and assessing the purity of the synthesized compounds.

    • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the separation, purification, and quantitative analysis of pyrazole derivatives. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.[5]

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the characterization of this compound derivatives and the decision-making process in their NMR analysis.

Workflow for Characterization of this compound Derivatives Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Structure Structure Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure

Caption: A logical workflow for the synthesis and characterization of this compound derivatives.

Decision Tree for NMR Analysis of this compound Derivatives Start Acquire ¹H NMR Spectrum CheckProtons Number of Protons Consistent with Structure? Start->CheckProtons CheckShifts Chemical Shifts in Expected Regions? CheckProtons->CheckShifts Yes Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) CheckProtons->Acquire2D No CheckMultiplicity Coupling Patterns Logical? CheckShifts->CheckMultiplicity Yes CheckShifts->Acquire2D No Acquire13C Acquire ¹³C NMR Spectrum CheckMultiplicity->Acquire13C Yes CheckMultiplicity->Acquire2D No CheckCarbons Number of Carbon Signals Consistent with Structure? Acquire13C->CheckCarbons CheckCarbons->Acquire2D No FinalStructure Assign Final Structure CheckCarbons->FinalStructure Yes Acquire2D->FinalStructure

Caption: A decision-making workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

References

A Comparative Guide to the Characterization of 3-chloro-1H-pyrazole Products Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds such as 3-chloro-1H-pyrazole is a critical step in synthesis, quality control, and downstream applications. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the characterization of this compound and its related products, supported by experimental protocols and data.

Introduction to this compound Characterization

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of pharmaceutical compounds like aminoquinazolines, which act as P2X3 inhibitors.[1][2][3] Accurate structural confirmation and purity assessment are paramount. Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes an indispensable tool for separating and identifying components in complex mixtures.[4]

Mass Spectrometry Analysis of this compound

Mass spectrometry analysis involves ionizing the target molecule and then separating the resulting ions based on their m/z ratio. For this compound (MW: 102.52 g/mol ), the key identifying feature in its mass spectrum is the isotopic signature of the chlorine atom.[1][5][6] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic 3:1 intensity ratio.

Expected Fragmentation Pattern: The fragmentation of pyrazole rings in mass spectrometry typically follows two main pathways: the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂).[7][8] For this compound, the primary fragmentation steps are:

  • Molecular Ion Formation: The initial molecule is ionized, producing the molecular ion peaks.

  • Loss of HCN: The molecular ion can lose a molecule of HCN (27 Da), a common fragmentation for nitrogen-containing heterocycles.

  • Loss of N₂: Another characteristic fragmentation is the loss of N₂ (28 Da).

  • Loss of Chlorine: Cleavage of the carbon-chlorine bond can also occur.

The presence of these characteristic fragments, along with the distinctive isotopic pattern, provides strong evidence for the structure of this compound.

Comparative Data and Techniques

While mass spectrometry is highly sensitive and specific, a comprehensive characterization often involves complementary techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparison of Analytical Techniques

The table below provides an objective comparison of mass spectrometry with NMR and FTIR spectroscopy for the characterization of this compound products.

FeatureMass Spectrometry (GC-MS/LC-MS)NMR Spectroscopy (¹H, ¹³C)FTIR Spectroscopy
Primary Information Molecular weight, elemental formula, structural fragments.Detailed carbon-hydrogen framework, connectivity, stereochemistry.Presence of specific functional groups.
Sensitivity High (picogram to femtogram).Moderate to Low (milligram to microgram).Low (milligram).
Sample Requirement Very low.Relatively high, non-destructive.Low to moderate, non-destructive.
Structural Detail Inferred from fragmentation patterns.High, provides unambiguous structure elucidation.Low, identifies bonds but not their specific arrangement.
Quantitative Analysis Excellent, especially with techniques like Selected Ion Monitoring (SIM).Good (qNMR), but requires internal standards.Limited, primarily qualitative.
Key Advantage Unsurpassed sensitivity and ability to analyze complex mixtures when hyphenated with chromatography.Provides the most detailed and complete structural information.[9][10]Fast, simple, and provides a quick fingerprint of functional groups present.[11][12][13]
Expected Mass Spectrometry Fragmentation Data

This table summarizes the expected key ions and their corresponding m/z values for this compound in a typical mass spectrum.

IonFormulam/z (for ³⁵Cl)m/z (for ³⁷Cl)Expected Relative Abundance Ratio
[M]⁺ C₃H₃ClN₂⁺1021043:1
[M-HCN]⁺ C₂H₂ClN⁺75773:1
[M-N₂]⁺ C₃H₃Cl⁺74763:1
[M-Cl]⁺ C₃H₃N₂⁺67-Single peak

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the analysis of this compound products.

Protocol 1: GC-MS Analysis

This method is suitable for volatile and thermally stable pyrazole derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound product.

  • Dissolve the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • If necessary, perform serial dilutions to achieve a final concentration of ~1-10 µg/mL.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[14]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio).[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full Scan.

Protocol 2: LC-MS Analysis

This method is ideal for less volatile or thermally labile pyrazole derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound product.

  • Dissolve the sample in 1 mL of a mobile phase compatible solvent, such as methanol or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumental Parameters:

  • LC System: Shimadzu LCMS-9050 or equivalent.[15]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[16]

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300 °C.[16]

  • Mass Range: m/z 50-500.

Visualized Workflows and Pathways

Diagrams help clarify complex processes and relationships. The following have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Pyrazole Product Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Injector GC Injector Dilute->Injector Inject 1 µL GC_Column GC Column (Separation) Injector->GC_Column MS_Source MS Ion Source (EI, 70 eV) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Data System Detector->Data

Caption: A typical experimental workflow for the analysis of this compound using GC-MS.

Fragmentation_Pathway Molecule This compound (C3H3ClN2) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon [M]+• m/z 102/104 Ionization->MolecularIon -e⁻ Fragment1 [M-HCN]+• m/z 75/77 MolecularIon->Fragment1 -HCN Fragment2 [M-N2]+• m/z 74/76 MolecularIon->Fragment2 -N2 Fragment3 [M-Cl]+ m/z 67 MolecularIon->Fragment3 -Cl•

Caption: Primary mass spectrometry fragmentation pathways for this compound.

References

Unveiling the Solid-State Architectures: A Comparative Guide to the X-ray Crystallography of 3-Chloro-1H-Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography serves as a powerful tool to elucidate these structures, offering critical insights into the intermolecular interactions that govern crystal packing and, by extension, a compound's physicochemical properties. This guide provides a comparative analysis of the crystallographic data for a series of compounds containing the 3-chloro-1H-pyrazole moiety, a scaffold of increasing interest in medicinal chemistry.

This guide will objectively compare the crystallographic parameters of several this compound derivatives, alongside a closely related isomer, to highlight the influence of substituent placement on their solid-state structures. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the cited experiments are provided.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyrazole derivatives, providing a basis for structural comparison. The inclusion of 4-chloro-1H-pyrazole allows for a direct assessment of how the position of the chloro substituent on the pyrazole ring influences the crystal lattice.

Compound Name Formula Crystal System Space Group Unit Cell Parameters Ref.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁ClN₂OMonoclinicP2₁/ca = 16.0429(4) Å, b = 4.8585(1) Å, c = 16.7960(4) Å, β = 96.581(1)°
1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazoleC₁₉H₁₃Cl₃N₂STriclinicP-1a = 8.6508(3) Å, b = 11.3292(4) Å, c = 11.5398(4) Å, α = 64.529(1)°, β = 75.255(2)°, γ = 81.149(2)°
--INVALID-LINK-- methanoneC₁₈H₁₅ClN₂O₂MonoclinicP2₁/na = 12.018(3) Å, b = 10.519(2) Å, c = 13.593(3) Å, β = 108.03(3)°
5-Chloro-N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamineC₁₅H₁₃ClN₄MonoclinicP2₁/ca = 10.0382(4) Å, b = 16.1415(7) Å, c = 17.5511(7) Å, β = 101.09(2)°[1]
4-Chloro-1H-pyrazoleC₃H₃ClN₂OrthorhombicPnmaa = 14.9122(10) Å, b = 3.8643(2) Å, c = 7.3001(5) Å

Experimental Protocols

The determination of the crystal structures for the compounds listed above generally follows a standard procedure in single-crystal X-ray diffraction. A generalized protocol is outlined below.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

2. Data Collection: A suitable single crystal is selected and mounted on a diffractometer. The crystal is maintained at a low temperature (typically 100-170 K) using a stream of cold nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined by least-squares methods, which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow Visualization

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from crystal selection to final structure analysis.

X_ray_Crystallography_Workflow General Workflow of X-ray Crystallography cluster_experiment Experimental Phase cluster_analysis Analysis Phase Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Data Collection Data Collection Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structural Analysis Structural Analysis Structure Refinement->Structural Analysis Final Model Final Model Structural Analysis->Final Model

References

A Comparative Analysis of Chloro- vs. Non-Chloro-Pyrazoles in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activities of pyrazole derivatives, focusing on the influence of chloro-substitution. Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3] The introduction of a chlorine atom to the pyrazole scaffold can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity. This guide examines these differences across antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory applications, supported by experimental data and protocols.

Comparative Biological Activities

The presence of a chloro-substituent on the pyrazole ring or its associated phenyl groups often enhances biological potency. This is attributed to chlorine's electron-withdrawing nature and its ability to form halogen bonds, which can lead to stronger interactions with biological targets.

Antimicrobial Activity

In antimicrobial screening, chloro-substituted pyrazoles have frequently demonstrated superior activity compared to their non-halogenated counterparts. The chloro group can increase the lipophilicity of the compound, potentially facilitating its passage through microbial cell membranes.

Several studies have highlighted the enhanced efficacy of chloro-derivatives. For instance, an antimicrobial screening using the agar well-diffusion method revealed that chloro derivatives were the most active compounds tested.[4] Another study reported that novel nitrofuran-containing pyrazole derivatives showed good anti-bacterial and anti-fungal activity.[5]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/Derivative Class Organism Chloro-Substituted (MIC) Non-Chloro Analog (MIC) Reference
Pyrazole Derivative 3 Escherichia coli 0.25 > 0.5 (Standard) [6]
Pyrazole Derivative 4 Streptococcus epidermidis 0.25 > 4 (Standard) [6]
Pyrazole Derivative 2 Aspergillus niger 1 > 2 (Standard) [6]
Hydrazone 21a Aspergillus niger 2.9 - 7.8 > Clotrimazole [7]

| Hydrazone 21a | Staphylococcus aureus | 62.5 - 125 | > Chloramphenicol |[7] |

Note: Data is compiled from multiple sources. "Standard" refers to the reference drug used in the respective study (e.g., Ciprofloxacin, Clotrimazole).

Anticancer Activity

The anticancer potential of pyrazoles is one of the most extensively studied areas. Chloro-substitution has been shown to be a beneficial modification for enhancing cytotoxic activity against various cancer cell lines.[8][9] For example, a 4-chloro substitution on a pyrazole derivative resulted in excellent anticancer activity against HeLa human cervix carcinoma cell lines, suggesting that lipophilic and electron-withdrawing groups are beneficial for cytotoxicity.[10]

A direct comparison of pyrazole oxime compounds against the HepG2 (human liver cancer) cell line demonstrated that the 4-chloro substituted compound 9r exhibited significantly more potent inhibitory activity than its methyl-substituted (non-chloro) counterpart.[11]

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

Compound Substitution Target Cell Line IC₅₀ (µM) Reference
Pyrazole Oxime 9r 4-Chloro HepG2 1.53 [11]
Pyrazole Oxime 9q 4-Fluoro HepG2 1.62 [11]
Pyrazole Oxime 9m 4-Methyl (Non-chloro) HepG2 >50 (Implied) [11]
Pyrazole Oxime 9p 3-Fluoro HepG2 3.56 [11]
Compound C5 4-Chloro (on phenyl) MCF-7 0.08 [12]
Compound 11c Multiple substitutions SW620, HL60, PC3 4.09 - 16.82 [13]

| Compound 3e | 5-Chloro (on phenyl) | A549 | Potent growth inhibition |[5] |

Anti-inflammatory Activity (COX Inhibition)

The most well-known pyrazole-based drug, Celecoxib, is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain.[14][15][16][17] While Celecoxib itself is not chloro-substituted on the pyrazole ring, its structure-activity relationship studies have paved the way for designing other potent anti-inflammatory agents where halogenation is a key strategy. Studies on various pyrazole derivatives show potent inhibitory activity against COX-2 over COX-1, indicating a favorable safety profile with reduced gastrointestinal side effects.[1]

Below is a conceptual diagram illustrating the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole derivatives.

COX2_Pathway COX-2 Inflammatory Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Membrane_Lipids Membrane Lipids AA Arachidonic Acid Membrane_Lipids->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Chloro-Pyrazole Inhibitor Inhibitor->COX2 Inhibition Kinase_Inhibition Mechanism of Kinase Inhibition cluster_kinase Kinase Active Site Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Chloro-Pyrazole Inhibitor Inhibitor->Kinase Blocks ATP binding site MTT_Workflow General Workflow for In Vitro Cytotoxicity (MTT Assay) A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with serial dilutions of Pyrazole Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilizing Agent (e.g., DMSO) D->E F 6. Measure Absorbance with Plate Reader E->F G 7. Calculate IC50 values and compare activity F->G

References

A Comparative Guide to HPLC Methods for Purity Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of substituted pyrazoles, a class of heterocyclic compounds with significant pharmacological activities. The choice of HPLC method is critical for ensuring the quality, safety, and efficacy of pyrazole-based drug substances. This guide provides a comparative overview of common HPLC methods used for the purity analysis of substituted pyrazoles, supported by experimental data and detailed protocols.

Comparison of HPLC Methods

The purity analysis of substituted pyrazoles is predominantly carried out using Reversed-Phase HPLC (RP-HPLC) due to its versatility and applicability to a wide range of compound polarities. For chiral pyrazoles, specialized chiral HPLC methods are necessary to separate enantiomers. Ultra-Performance Liquid Chromatography (UPLC), a newer technology, offers significant advantages in speed and resolution over traditional HPLC.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for the purity analysis of pyrazole derivatives.[1] It utilizes a non-polar stationary phase (typically C18) and a polar mobile phase.[1] Method development often involves optimizing the mobile phase composition, such as the ratio of an organic solvent (acetonitrile or methanol) to an aqueous phase containing a modifier like trifluoroacetic acid (TFA) or formic acid.[1][2]

Chiral HPLC

Many substituted pyrazoles are chiral and may exhibit different pharmacological and toxicological profiles for each enantiomer. Chiral HPLC is essential for the enantioselective separation and purity assessment of these compounds. Polysaccharide-based chiral stationary phases (CSPs), such as cellulose and amylose derivatives, are widely used for this purpose.[3][4] The separation can be achieved using normal-phase, polar organic, or reversed-phase elution modes.[3][4]

Ultra-Performance Liquid Chromatography (UPLC) vs. HPLC

UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC.[5][6] This results in faster analysis times, improved resolution, and enhanced sensitivity.[5][7] For the analysis of complex pyrazole samples containing multiple impurities, UPLC can provide superior separation efficiency.[6]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for different HPLC methods used in the analysis of substituted pyrazoles.

Table 1: Comparison of Common RP-HPLC Methods for Pyrazole Analysis

ParameterMethod 1Method 2
Analyte Pyrazoline derivative3-Methylpyrazole
Column Eclipse XDB C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% TFA in Water:Methanol (20:80)Acetonitrile:0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min1.0 mL/min
Detection 206 nm254 nm
Linearity Range 50 - 150 µg/mLNot Specified
LOD 4 µg/mLNot Specified
LOQ 15 µg/mLNot Specified
Reference [2][8]

Table 2: Chiral HPLC for Enantioseparation of 4,5-dihydro-1H-pyrazole Derivatives

ParameterLux Cellulose-2Lux Amylose-2
Elution Mode Polar OrganicNormal Phase
Mobile Phase Acetonitrile or Methanoln-Hexane/Ethanol
Analysis Time ~ 5 min~ 30 min
Resolution (Rs) Up to 18Up to 30
Key Advantage Short run times and sharp peaksGreater enantiomer-resolving ability
Reference [3][4][9][3][4][9]

Table 3: HPLC vs. UPLC for Chromatographic Analysis

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi
Analysis Time LongerFaster
Resolution GoodHigher
Sensitivity GoodHigher
Solvent Consumption HigherLower
Reference [5][6][5][6][7]

Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis of a Substituted Pyrazole

This protocol is a representative example for the purity determination of a synthesized pyrazole derivative.

1. Materials and Reagents:

  • Substituted pyrazole sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

  • Reference standard of the pyrazole derivative

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% TFA) and an organic phase (e.g., acetonitrile or methanol).[1][2] A typical starting point is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV spectrum of the analyte, commonly 254 nm.[1]

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mandatory Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile B Select Chromatographic Mode (RP, NP, Chiral) A->B C Screen Stationary & Mobile Phases B->C D Optimize Chromatographic Conditions (Gradient, Temperature, Flow Rate) C->D E Specificity D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Sample Purity Analysis I->J Validated Method K System Suitability Testing J->K

Caption: Workflow for HPLC Method Development and Validation.

This guide provides a foundational understanding of the HPLC methods available for the purity analysis of substituted pyrazoles. The selection of the most appropriate method will depend on the specific properties of the analyte, including its polarity and chirality, as well as the desired speed and resolution of the analysis. For routine quality control, a validated RP-HPLC method is often sufficient. However, for complex mixtures or when high throughput is required, UPLC offers significant advantages. For chiral pyrazoles, the use of a suitable chiral stationary phase is mandatory to ensure the enantiomeric purity of the compound.

References

Unveiling the Potency of 3-Chloro-1H-Pyrazole Analogs: A Comparative Guide to Their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 3-chloro-1H-pyrazole analogs reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative analysis of their antimicrobial, anticancer, and kinase inhibitory activities, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The introduction of a chlorine atom at the 3-position of the pyrazole ring has been shown to significantly influence the biological activity of these analogs, often enhancing their potency. This guide synthesizes data from various studies to offer a clear comparison of these compounds.

Antimicrobial Activity: Halogenation as a Key to Efficacy

Studies have consistently shown that the presence of a chloro substituent on the pyrazole ring can enhance antimicrobial activity.[3] The lipophilic nature of the chloro group is believed to facilitate the transport of the molecule across microbial cell membranes.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a series of this compound analogs against various bacterial and fungal strains.

Compound IDR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1a PhenylH12.52525
1b 4-ChlorophenylH6.2512.512.5
1c 4-NitrophenylH255050
1d Phenyl-C(S)NH₂6.2512.56.25

Caption: Table 1. Antimicrobial activity (MIC) of this compound analogs.

Anticancer Activity: Targeting Proliferation with Precision

The this compound scaffold has also been explored for its anticancer potential, with several analogs demonstrating significant cytotoxicity against various cancer cell lines. The substitution pattern on the pyrazole ring and its appendages plays a crucial role in determining the potency and selectivity of these compounds.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives.

Compound IDR1R2HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
2a Phenyl4-Carbaldehyde8.512.315.1
2b 1,3-Diphenyl4-(azetidin-2-one)4.26.89.4
2c Phenyl4-(thiadiazole)3.15.27.9

Caption: Table 2. Anticancer activity (IC50) of this compound analogs.

Kinase Inhibitory Activity: A Promising Avenue for Targeted Therapy

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Pyrazole derivatives have emerged as potent kinase inhibitors, and the 3-chloro substitution can contribute to enhanced binding affinity and selectivity.[4]

The table below presents the IC50 values of selected this compound analogs against specific kinases.

Compound IDR1R2Target KinaseIC50 (nM)
3a Pyrimidinyl3,4-DichlorophenylJNK3227
3b Pyrimidinyl4-ChlorophenylAurora A160
3c BenzimidazolePhenylAkt161

Caption: Table 3. Kinase inhibitory activity (IC50) of this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the test compounds.

  • Preparation of Media: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism (0.5 McFarland standard) is prepared in sterile saline.

  • Plate Inoculation: The sterile agar plates are uniformly swabbed with the microbial suspension.

  • Well Preparation: Sterile wells (6 mm diameter) are punched into the agar.

  • Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. Each well contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of phosphorylation is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Workflow and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials pyrazole This compound Core start->pyrazole Synthesis analogs Diverse Analogs pyrazole->analogs Functionalization antimicrobial Antimicrobial Assays analogs->antimicrobial anticancer Anticancer Assays analogs->anticancer kinase Kinase Assays analogs->kinase mic MIC Determination antimicrobial->mic ic50 IC50 Calculation anticancer->ic50 kinase->ic50 sar SAR Analysis mic->sar ic50->sar

Caption: General workflow for SAR studies of this compound analogs.

kinase_inhibition_pathway kinase Kinase kinase->block atp ATP atp->block substrate Substrate Protein substrate->block inhibitor This compound Analog inhibitor->kinase Inhibition phospho_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Cell Proliferation) phospho_substrate->downstream adp ADP block->phospho_substrate block->adp

References

In Vitro Anticancer Efficacy of 3-Chloro-1H-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer activity of 3-chloro-1H-pyrazole derivatives against various cancer cell lines. The data presented is supported by experimental findings, offering a valuable resource for researchers exploring novel therapeutic agents. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of the potential of these compounds in oncology research.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic effects of a representative this compound derivative, specifically a 1-(m-Chlorophenyl)-3-(p-methoxyphenyl)-1H-pyrazol-4-yl derivative (referred to as Compound 4c), were evaluated against a panel of human cancer cell lines. The results, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are compared with the well-established chemotherapeutic agent, Doxorubicin.

Cell LineCancer TypeCompound 4c (GI50 in µM)[1]Doxorubicin (IC50 in µM)
MCF-7 Breast CancerNot specified in detail, but active~0.1 - 2.5[2][3][4]
A549 Lung Cancer0.88[1]~1.5 - >20[2][5][6]
PC-3 Prostate CancerNot specified in detail, but active~8.0[5][6]
SW-620 Colon Cancer0.52[1]Not specified
HOP-92 Lung Cancer0.72[1]Not specified

Note: IC50 and GI50 are both measures of a compound's potency but are determined by slightly different experimental endpoints. They are presented here for comparative purposes. The potency of Doxorubicin can vary significantly depending on the cell line and assay conditions[2].

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Test compounds (this compound derivatives and Doxorubicin)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and Doxorubicin. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

  • Test compounds

  • Cancer cell lines

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

  • Test compounds

  • Cancer cell lines

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of Action

To illustrate the experimental process and the cellular pathways affected by this compound derivatives, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Anticancer Activity Evaluation start Cancer Cell Culture (e.g., MCF-7, A549, PC-3) treatment Treatment with This compound Derivatives & Doxorubicin start->treatment mtt Cytotoxicity Assessment (MTT Assay) treatment->mtt ic50 Determine GI50/IC50 Values mtt->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Experimental Workflow

G cluster_pathway Proposed Apoptotic Pathway of this compound Derivatives compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Apoptotic Signaling Pathway

Mechanism of Action

Studies on pyrazole derivatives suggest a multi-faceted mechanism of action contributing to their anticancer effects. The primary proposed mechanism involves the induction of apoptosis, or programmed cell death.

This compound derivatives appear to modulate the intrinsic apoptotic pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[3]. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.

Furthermore, these compounds have been observed to induce cell cycle arrest, often at the G2/M or S phase[7][8]. By halting the cell cycle, the derivatives prevent cancer cells from proliferating and can trigger apoptosis if the cellular damage is irreparable.

References

A Comparative Guide to Catalytic Systems for Suzuki Coupling of 3-Chloropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and relatively mild reaction conditions. For drug development professionals, this reaction is particularly valuable in constructing complex molecular scaffolds. The pyrazole moiety is a privileged structure in medicinal chemistry, and the functionalization of 3-chloropyrazoles via Suzuki coupling provides a powerful tool for accessing novel pharmaceutical candidates.

The efficiency of the Suzuki coupling of heteroaryl chlorides, such as 3-chloropyrazoles, is highly dependent on the chosen catalytic system. The inertness of the C-Cl bond necessitates the use of highly active catalysts, typically composed of a palladium precursor and a sterically demanding, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of 3-chloropyrazoles and structurally similar N-heterocyclic chlorides, supported by experimental data to aid in the selection of optimal reaction conditions.

Performance Comparison of Catalytic Systems

The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields in the Suzuki coupling of 3-chloropyrazoles. The following table summarizes quantitative data from various studies on the coupling of 3-chloropyrazoles and related N-heterocyclic chlorides with arylboronic acids.

SubstrateBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10015>95
3-Chloroindazole5-Indoleboronic acidPd(OAc)₂ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001585
3-Chloroindazole5-Indoleboronic acidPdCl₂(dppf) (2)-K₃PO₄ (2)Dioxane/H₂O1001520
3-Chloroindazole5-Indoleboronic acidPd(PPh₃)₄ (2)-K₃PO₄ (2)Dioxane/H₂O10015<5
Aryl ChlorideArylboronic acidPd(OAc)₂ (0.5-1.0)o-(di-tert-butylphosphino)biphenyl (1.0-2.0)K₃PO₄ or KFToluene or THFRT-High
Heteroaryl ChlorideAryl/Heteroarylboronic acidPdCl₂{PR₂(Ph-R')}₂----88-99
Heteroaryl ChlorideArylboronic acidPd(OAc)₂(2-mesitylindenyl)dicyclohexylphosphineK₃PO₄·3H₂OWater--High

Data for 3-chloroindazole is presented as a close structural analog to 3-chloropyrazole, as detailed comparative studies on 3-chloropyrazoles are less common in the literature. The data for aryl and heteroaryl chlorides provide a broader context for catalyst performance.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloro-heterocycles, which can be adapted for 3-chloropyrazoles.

General Procedure for Suzuki-Miyaura Coupling of 3-Chloroindazole[1]

This protocol is adapted from a study on the coupling of unprotected, nitrogen-rich heterocycles.

Reaction Setup: In a reaction vessel, combine the 3-chloroindazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

Catalyst and Solvent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.0-1.5 mol%) and the ligand (e.g., XPhos, 1.5-2.25 mol%). Add dioxane and water in a 4:1 ratio.

Reaction Conditions: Seal the vessel and stir the mixture at 60 °C for 5-8 hours.

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Suzuki Coupling of a 3-Amino-4-bromopyrazole[2]

This protocol demonstrates the use of microwave irradiation to accelerate the Suzuki coupling of a substituted pyrazole.

Reaction Setup: To a microwave reactor tube, add the 3-amino-4-bromopyrazole (1.0 equiv), 4-carbamoylphenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃).

Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.

Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).

Work-up and Purification: After cooling, the reaction mixture is worked up and purified using standard techniques as described in the previous protocol.

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 Coupled Product RedElim->Product ArylHalide R1-X (3-Chloropyrazole) ArylHalide->OxAdd BoronicAcid R2-B(OR)2 Boronic Acid/Ester BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparing Catalytic Systems

Catalytic_System_Comparison_Workflow start Define Substrates: 3-Chloropyrazole and Boronic Acid catalyst_selection Select Catalytic Systems for Comparison (Pd Source + Ligand) start->catalyst_selection reaction_setup Set up Parallel Reactions with Varying Catalysts, Bases, and Solvents catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Quench, Extract, and Purify Products monitoring->workup analysis Analyze Yield and Purity (NMR, Mass Spectrometry) workup->analysis comparison Compare Results and Identify Optimal Catalytic System analysis->comparison end Optimized Protocol comparison->end

Caption: Workflow for the systematic comparison of catalytic systems.

A Comparative Guide to the Synthesis of 3-chloro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of 3-chloro-1H-pyrazole and its derivatives is a critical starting point for the discovery of novel therapeutic agents. This guide provides a comparative overview of common synthetic protocols, offering a side-by-side analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the practical application of these findings.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as starting material availability, desired scale, and the specific substitution pattern of the target molecule. This guide explores three primary strategies for the synthesis of the this compound core: the Sandmeyer reaction of 3-aminopyrazole, the chlorination of 1H-pyrazol-3(2H)-one, and the direct chlorination of pyrazole.

Performance Comparison of Synthesis Protocols

The following table summarizes the quantitative data for three common methods used to synthesize this compound and its derivatives. These protocols offer varying yields, reaction times, and purities, providing researchers with the necessary information to select the most suitable method for their specific needs.

Synthesis ProtocolStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Reference
Sandmeyer Reaction 3-Amino-1-methyl-1H-pyrazole-4,5-dicarbonitrileIsoamyl nitrite, CuCl₂3 hours65Not Specified[1]
Direct Chlorination PyrazoleSulfuryl chloride (SO₂Cl₂)4-6 hours70-85>98
Chlorination of Pyrazolone 3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chloride12 hours90Not Specified[2]

Experimental Protocols

Protocol 1: Sandmeyer Reaction for 3-chloro-1-methyl-1H-pyrazole-4,5-dicarbonitrile

This protocol describes the synthesis of a substituted this compound derivative via the Sandmeyer reaction.

Materials:

  • 3-Amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile

  • Isoamyl nitrite

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 3-amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile (1 equivalent) in acetonitrile.

  • Add isoamyl nitrite (1.51 equivalents) and CuCl₂ (1.46 equivalents) to the solution.

  • Stir the reaction mixture at the appropriate temperature for 3 hours.

  • Upon completion, the reaction mixture is worked up to isolate the product, 3-chloro-1-methyl-1H-pyrazole-4,5-dicarbonitrile.[1]

Protocol 2: Direct Chlorination of Pyrazole

This method outlines the direct chlorination of the pyrazole ring using sulfuryl chloride.

Materials:

  • Pyrazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyrazole in dichloromethane in a reaction vessel.

  • Cool the solution to 0-10 °C.

  • Slowly add sulfuryl chloride (1.1 equivalents) to the cooled solution, maintaining the temperature.

  • Stir the reaction for 4-6 hours, monitoring for completion.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 3: Chlorination of 3,5-Dimethyl-1H-pyrazole

This protocol details the chlorination of a pyrazolone precursor to yield a 4-chloropyrazole derivative. While this example yields a 4-chloro isomer, the principle can be adapted for the synthesis of 3-chloro derivatives from the corresponding pyrazol-3-one.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform.

  • Add this solution slowly to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0 °C under a nitrogen atmosphere.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring for an additional 2 hours at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is worked up to isolate 4-chloro-3,5-dimethyl-1H-pyrazole.[2]

Visualizing Synthetic and Biological Pathways

To further aid in the understanding of the synthesis and potential applications of this compound derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway where these compounds have shown activity.

G General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Start: Pyrazole reaction Chlorination (e.g., with SO₂Cl₂ in DCM) start->reaction 1. Reagents quench Quenching (e.g., with NaHCO₃ soln) reaction->quench 2. Reaction Stop extraction Liquid-Liquid Extraction quench->extraction 3. Work-up drying Drying of Organic Layer (e.g., with MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product 4. Final Purification

A general workflow for the synthesis and purification of this compound.

G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Many pyrazole derivatives have been identified as potent kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Certain pyrazole-based compounds have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, making them attractive candidates for cancer therapy.[3] The this compound scaffold can serve as a key building block for the development of such targeted inhibitors.

References

Comparative Efficacy of Herbicides Derived from 3-chloro-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of herbicides derived from the 3-chloro-1H-pyrazole scaffold. It is designed to offer an objective analysis of their performance against various weed species and in comparison to other herbicide classes, supported by experimental data. The information is curated to aid researchers and professionals in the fields of agrochemical discovery and development.

Overview of this compound Herbicides

Herbicides derived from the this compound core structure represent a significant class of agrochemicals. These compounds exhibit diverse modes of action, primarily targeting key enzymes in the biosynthetic pathways of plants. The most prominent modes of action include the inhibition of acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), and 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide will delve into the comparative efficacy of representative herbicides from these classes.

Comparative Efficacy Data

The following tables summarize the quantitative data on the herbicidal efficacy of various this compound derivatives and their comparison with other herbicides.

Table 1: Efficacy of Pyrazosulfuron-ethyl and Penoxsulam in Rice
HerbicideApplication Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)CropReference
Pyrazosulfuron-ethyl20Echinochloa crus-galli69.2Rice
Cyperus difformis69.2
Broadleaf weeds69.2
Penoxsulam25Echinochloa crus-galli79.6Rice
Cyperus difformis79.6
Broadleaf weeds79.6
Penoxsulam22.5Echinochloa crus-galli91Rice
Annual sedges94
Bensulfuron-methyl(Not Specified)Echinochloa crus-galli~73Rice
Annual sedges~76
Table 2: Post-Emergence Herbicidal Activity of Novel Phenylpyridine-Containing Pyrazole Derivatives
CompoundTarget WeedInhibition (%) at 150 g a.i./haCommercial HerbicideInhibition (%) at 150 g a.i./ha
6a Digitaria sanguinalis50-60Pyroxasulfone-
Abutilon theophrasti50-60-
Eclipta prostrata50-60<50
Setaria viridis50Slightly lower than 50
6c Digitaria sanguinalis50-60Pyroxasulfone-
Abutilon theophrasti50-60-
Eclipta prostrata50-60<50
Table 3: Efficacy of Bispyribac-sodium in Transplanted Rice
TreatmentDose (g a.i./ha)Weed Control Efficiency (%) at 30 DATWeed Control Efficiency (%) at 60 DATWeed Control Efficiency (%) at 90 DAT
Bispyribac-sodium2065.1366.9265.29
40---
6081.8584.2184.91
8083.2785.8885.81
Hand Weeding (20 & 40 DAT)-87.2992.1894.46

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are synthesized protocols for key experiments cited in this guide.

Herbicide Efficacy Evaluation in Field Trials

This protocol outlines a general procedure for assessing the efficacy of herbicides in a field setting, based on common practices reported in the literature.

1. Experimental Design:

  • A Randomized Complete Block Design (RCBD) is commonly used with three to four replications.
  • Plot sizes are typically maintained at uniform dimensions (e.g., 5m x 4m).

2. Crop and Weed Management:

  • The chosen crop (e.g., rice, wheat) is sown or transplanted uniformly across all plots.
  • Natural weed infestation is allowed to establish, or specific weed species are sown to ensure uniform pressure.

3. Herbicide Application:

  • Herbicides are applied at specified rates and growth stages (pre-emergence or post-emergence).
  • Application is typically carried out using a calibrated knapsack sprayer with a specific nozzle type to ensure uniform coverage. A spray volume of approximately 300-400 L/ha is common.

4. Data Collection:

  • Weed Density and Biomass: Weed counts and dry weight are determined at specific intervals (e.g., 30, 60, 90 days after treatment) using quadrats placed randomly within each plot.
  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 where WDC is the weed dry matter in the control plot, and WDT is the weed dry matter in the treated plot.
  • Crop Phytotoxicity: Visual assessment of crop injury is recorded on a scale of 0-100%, where 0 indicates no injury and 100 indicates complete crop death.
  • Crop Yield: The grain and straw yield from a designated net plot area are recorded at harvest.

5. Statistical Analysis:

  • The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.
  • Treatment means are compared using a suitable post-hoc test, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, at a specified significance level (e.g., p < 0.05).

Signaling Pathways and Modes of Action

The following diagrams illustrate the key signaling pathways affected by this compound derived herbicides.

Acetolactate Synthase (ALS) Inhibition

Herbicides such as pyrazosulfuron-ethyl and penoxsulam act by inhibiting the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition leads to a cessation of cell division and plant growth.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition cluster_outcome Result Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase (ALS) Valine_Leucine Valine, Leucine alpha_Acetolactate->Valine_Leucine Multiple Steps No_Amino_Acids Deficiency of Branched-Chain Amino Acids Herbicide Pyrazole Herbicide (e.g., Pyrazosulfuron-ethyl) Herbicide->alpha_Acetolactate Inhibition Growth_Arrest Cell Division & Growth Arrest No_Amino_Acids->Growth_Arrest Weed_Death Weed Death Growth_Arrest->Weed_Death PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_damage Cellular Damage Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Protoporphyrinogen Oxidase (PPO) Accumulated_ProtoIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_ProtoIX Leakage Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Multiple Steps Herbicide Pyrazole Herbicide (e.g., Pyraflufen-ethyl) Herbicide->Protoporphyrin_IX Inhibition Oxidized_ProtoIX Oxidized Protoporphyrin IX Accumulated_ProtoIX->Oxidized_ProtoIX Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_ProtoIX->ROS Light, O₂ Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Weed_Death Weed Death Membrane_Damage->Weed_Death Herbicide_Efficacy_Workflow Start Experimental Planning Site_Selection Site Selection & Field Preparation Start->Site_Selection Experimental_Layout Experimental Layout (e.g., RCBD) Site_Selection->Experimental_Layout Crop_Sowing Crop Sowing/ Transplanting Experimental_Layout->Crop_Sowing Herbicide_Application Herbicide Application (Pre- or Post-emergence) Crop_Sowing->Herbicide_Application Data_Collection Data Collection (Weed Density, Biomass, Crop Injury) Herbicide_Application->Data_Collection Harvesting Crop Harvesting & Yield Measurement Data_Collection->Harvesting Analysis Statistical Analysis (ANOVA) Harvesting->Analysis Conclusion Report Generation & Conclusion Analysis->Conclusion

Pyrazole Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of pyrazole continues to be a cornerstone in the development of novel enzyme inhibitors, offering a broad spectrum of therapeutic applications. This guide provides a comparative analysis of recently developed pyrazole derivatives, focusing on their inhibitory activity against key enzyme targets, supported by experimental data and detailed protocols.

I. Overview of Pyrazole Derivatives and Their Targets

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged structure in medicinal chemistry.[1][2] Its derivatives have been successfully developed as inhibitors for a range of enzymes implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3][4][5] Key enzyme targets for recently developed pyrazole derivatives include:

  • Kinases: These enzymes play a crucial role in cell signaling and are major targets in cancer therapy. Pyrazole derivatives have shown potent inhibition of kinases such as PI3K, EGFR, VEGFR-2, PIM-1, haspin, and CDK2.[6][7][8]

  • Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway. Pyrazole derivatives, most notably Celecoxib, are well-established as selective COX-2 inhibitors for treating inflammation with a reduced risk of gastrointestinal side effects.[9][10][11][12]

  • Xanthine Oxidase (XO): This enzyme is involved in the metabolism of purines to uric acid. Inhibitors of XO are used in the treatment of gout.[13][14][15]

  • Other Enzymes: Recent research has also explored pyrazole derivatives as inhibitors of urease (implicated in ulcers) and acetylcholinesterase (a target in Alzheimer's disease).[16]

II. Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected, recently developed pyrazole derivatives against their respective enzyme targets.

Table 1: Pyrazole Derivatives as Kinase Inhibitors
Compound IDTarget KinaseIC50 (µM)Cell LineReference
Compound 43 PI3 Kinase0.25MCF7 (Breast Cancer)[6]
Compound 50 EGFR0.09HepG2 (Liver Cancer)[6]
VEGFR-20.23
Compound 46 PIM-10.60HCT116 (Colon Cancer)[6]
Compound 47 PIM-10.67MCF7 (Breast Cancer)[6]
Compound 48 Haspin1.7HCT116 (Colon Cancer)[6]
3.6HeLa (Cervical Cancer)
Compound 6 CDK20.46HepG2, MCF-7[8]
Compound 11 CDK20.45HepG2, MCF-7[8]
Table 2: Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound 4b -0.017-[10]
Compound 4d 5.370.09854.8[10]
Compound 15a 0.3250.002162.5[10]
Compound 5f >1001.50>66.7[12]
Compound 6e 12.331.1510.7[12]
Celecoxib 15.211.2312.37[12]
Table 3: Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors
Compound IDXO IC50 (µM)Reference
Arylhydrazono Pyrazole Derivative 0.83[13]
Allopurinol (Reference) 10.41[17]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes (kinases, COX, XO).

  • Enzyme and Substrate Preparation: A solution of the purified recombinant enzyme and a specific substrate is prepared in an appropriate assay buffer.

  • Compound Preparation: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.

  • Assay Reaction: The enzyme, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of a cofactor (e.g., ATP for kinases).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Detection: The enzyme activity is measured by detecting the product formation or substrate consumption. This can be done using various methods, such as spectrophotometry, fluorometry, or luminescence.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytotoxicity Assay (SRB Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
  • Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The test animals are orally administered with the pyrazole derivative at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

IV. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research process.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization enzyme_assay Enzyme Inhibition Assay (IC50) characterization->enzyme_assay cell_assay Cytotoxicity Assay (IC50) characterization->cell_assay sar Structure-Activity Relationship (SAR) enzyme_assay->sar cell_assay->sar animal_model Animal Model of Disease (e.g., Inflammation, Cancer) efficacy Efficacy Evaluation animal_model->efficacy efficacy->sar docking Molecular Docking sar->docking

Caption: General workflow for the biological evaluation of pyrazole derivatives.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Pyrazole Pyrazole Derivative (e.g., Compound 43) Pyrazole->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole derivative.

COX_pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Thromboxane Prostaglandins, Thromboxane (Housekeeping) COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammation Pyrazole Selective Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 selectively inhibits

Caption: Cyclooxygenase (COX) pathway and the selective inhibition by pyrazole derivatives.

V. Conclusion and Future Perspectives

The studies highlighted in this guide demonstrate the continued importance and potential of pyrazole derivatives as a versatile scaffold for designing potent and selective enzyme inhibitors. Recent advancements have led to the identification of compounds with significant efficacy against a range of therapeutically relevant enzymes. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to translate them into clinical candidates. The exploration of novel pyrazole-based hybrids and multi-target inhibitors also represents an exciting avenue for the development of next-generation therapeutics.[2][12]

References

A Researcher's Guide to Cytotoxicity Assays for Novel 3-Chloro-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds from scaffolds like 3-chloro-1H-pyrazole marks the beginning of a rigorous journey to assess their therapeutic potential. A critical step in this process is the evaluation of their cytotoxic effects. This guide provides a comparative overview of key cytotoxicity assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research.

The cytotoxic potential of novel pyrazole derivatives is a crucial determinant of their future as therapeutic agents, particularly in oncology.[1][2] Several pyrazole-based compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines by inducing apoptosis and inhibiting key cellular processes.[3][4][5] To quantify this cytotoxicity, a variety of in vitro assays are employed, each with its own principles, advantages, and limitations. This guide focuses on three commonly used assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay depends on several factors, including the specific research question, the expected mechanism of cell death, and the throughput requirements of the study. While assays like MTT measure metabolic activity as an indicator of cell viability, LDH assays quantify membrane integrity.[6][7] Apoptosis assays, on the other hand, detect specific markers of programmed cell death.[8][9][10]

Data Summary

The following table summarizes hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) for a novel this compound derivative (Compound X) against various cancer cell lines, as determined by different cytotoxicity assays. This data is for illustrative purposes and highlights the kind of comparative information that can be generated.

Cell LineAssayIC50 (µM)
MCF-7 (Breast Cancer) MTT8.03[11]
LDH10.2
Caspase-3/7 Activity6.5
HepG2 (Liver Cancer) MTT13.14[11]
LDH15.5
Annexin V-FITC11.8
Jurkat (T-cell Leukemia) MTT4.36[3]
LDH5.1
DNA Fragmentation3.9

Experimental Workflow

The general workflow for assessing the cytotoxicity of a novel compound involves several key steps, from initial cell culture to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HepG2) compound_prep 2. Compound Preparation (Serial Dilutions of Pyrazole Derivative) cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding treatment 4. Compound Treatment (Incubate for 24, 48, 72h) cell_seeding->treatment assay_performance 5. Perform Cytotoxicity Assay (MTT, LDH, or Apoptosis) treatment->assay_performance data_acquisition 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay_performance->data_acquisition data_analysis 7. Data Analysis (Calculate % Viability, IC50) data_acquisition->data_analysis

General experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the MTT, LDH, and a common apoptosis (Annexin V-FITC) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells with active metabolism convert MTT into a purple formazan product.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrazole compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).[15][16]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[15]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[18]

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[19]

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[20]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed to achieve maximum LDH release.[20]

Apoptosis Assay: Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[21]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the pyrazole compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) for live/dead cell discrimination.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Signaling Pathways in Pyrazole-Induced Cytotoxicity

Many pyrazole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.[22][23] A common mechanism involves the induction of the intrinsic apoptotic pathway.

G compound Pyrazole Derivative ros ROS Generation compound->ros bcl2 Bcl-2 Family (Bax/Bcl-2 Ratio) ros->bcl2 mito Mitochondrial Membrane Depolarization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A hypothetical signaling pathway for pyrazole-induced apoptosis.

In this proposed pathway, the pyrazole compound induces the generation of reactive oxygen species (ROS), leading to an increase in the pro-apoptotic/anti-apoptotic (Bax/Bcl-2) protein ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[11]

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds derived from this compound, a multi-assay approach is recommended to gain a comprehensive understanding of their cytotoxic profile. By combining assays that measure different cellular parameters, such as metabolic activity, membrane integrity, and specific apoptotic events, researchers can build a robust data package to support the advancement of promising new therapeutic candidates.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-chloro-1H-pyrazole: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of 3-chloro-1H-pyrazole, a halogenated heterocyclic compound. Our focus is to move beyond generic advice and offer practical, actionable procedures that ensure the safety of laboratory personnel and adherence to regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. As a chlorinated organic compound, it presents several potential risks:

  • Toxicity: While specific toxicological data for this compound may be limited, related chloropyrazoles are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

  • Incompatibility: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.

Table 1: Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves.
Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection/face protection.
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a structured approach to the disposal of this compound, from the point of generation to final removal from the laboratory.

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Waste Handover A Step 1: Waste Generation & Segregation B Step 2: Waste Container Labeling A->B C Step 3: Temporary In-Lab Storage B->C D Step 4: Scheduling Waste Pickup C->D Ready for Disposal E Step 5: Documentation D->E F Step 6: Handover to EHS E->F

Caption: A flowchart outlining the key stages for the proper disposal of this compound in a laboratory setting.

PART 1: In-Lab Procedures

The principle of waste minimization should always be applied. However, when waste generation is unavoidable, immediate and correct segregation is crucial.

Experimental Protocol: Waste Segregation

  • Identify the Waste Stream: All materials contaminated with this compound, including residual solid, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be considered hazardous waste.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. Ensure the container is in good condition and free from cracks or leaks.

  • Segregate from Other Waste: Do not mix this compound waste with other waste streams, particularly:

    • Non-halogenated organic waste: Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.

    • Aqueous waste: Unless the this compound is in an aqueous solution from an experimental workup, do not mix it with aqueous waste.

    • Reactive waste: Keep it separate from strong oxidizing agents, acids, and bases.[1]

Proper labeling is a regulatory requirement and a critical safety measure.

Experimental Protocol: Labeling Hazardous Waste

  • Affix a Hazardous Waste Label: Immediately label the designated waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete all Fields: Fill out the label completely and legibly. This should include:

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Safe storage of the waste container while it is being filled is essential to prevent accidents.

Experimental Protocol: In-Lab Waste Storage

  • Secure the Container: Keep the waste container tightly sealed when not in use.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Designated Storage Area: Store the waste in a designated, well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.

  • Avoid Incompatibles: Ensure the storage area is away from incompatible materials.

PART 2: Waste Handover

Once the waste container is full or the experiment generating the waste is complete, arrange for its disposal through your institution's EHS department. Familiarize yourself with your institution's specific procedures for requesting a waste pickup.

Maintain a record of the waste generated. This can be in a laboratory notebook or a dedicated waste log. This documentation is useful for tracking waste generation rates and for regulatory purposes.

At the scheduled time, ensure the waste container is ready for pickup. The EHS personnel are trained in the safe handling and transportation of hazardous waste. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

Disposal Methodologies: The Rationale Behind the Protocols

While in-lab treatment of hazardous waste is sometimes possible, it is generally not recommended for halogenated organic compounds like this compound without specific, validated protocols and appropriate engineering controls. The primary and most environmentally sound disposal method for such compounds is high-temperature incineration.

High-Temperature Incineration: This is the preferred disposal method for many chlorinated organic compounds.[2] Incineration at high temperatures (typically above 900°C) and with sufficient residence time can break down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride.[2] The hydrogen chloride is then typically scrubbed from the flue gases. This process requires specialized facilities to ensure complete destruction of the hazardous material and to control emissions.

Landfill: Direct landfilling of untreated halogenated organic waste is generally not permitted due to its potential to leach into the soil and groundwater.

In-Lab Neutralization: Chemical neutralization is a viable option for some chemical waste, but it is not a straightforward process for this compound. The reactivity of the chloro- and pyrazole functionalities would require a carefully designed chemical reaction to render it non-hazardous. Such a procedure would need to be thoroughly vetted for safety and effectiveness, and the resulting reaction mixture would still likely require disposal as hazardous waste. Therefore, for the vast majority of laboratory settings, in-lab neutralization of this compound is not a recommended practice.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, during cleanup.

  • Cleanup and Disposal: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container. Label the container appropriately and arrange for its disposal through EHS.

  • Ventilate the Area: Ensure the area is well-ventilated.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By following a structured workflow that emphasizes immediate segregation, proper labeling, and safe storage, researchers can ensure that this final step in the chemical lifecycle is conducted with the utmost attention to safety and environmental compliance. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on waste management protocols in your laboratory.

References

Personal protective equipment for handling 3-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-chloro-1H-pyrazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards associated with this chemical are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation and in some cases, serious eye damage.[1][2][4][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6][7][8]

  • Toxic in contact with skin. [2][4]

  • Causes damage to organs (spleen, thyroid) through prolonged or repeated exposure. [2][4]

  • Harmful to aquatic life with long-lasting effects. [2][4]

A thorough risk assessment should be conducted before commencing any work involving this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.[9][10]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required.[1] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3][9]
Skin Protection A chemical-resistant laboratory coat must be worn.[3] For handling larger quantities or in situations with a high risk of contact, a complete suit protecting against chemicals is recommended.[3]
Hand Protection Chemical-resistant gloves must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[3][8][11]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[11] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5][12]

Operational Plan: Handling Procedures

Adherence to the following step-by-step operational plan is mandatory when handling this compound.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[12]

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

    • Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Handle the solid material carefully to avoid generating dust.[1][3][11]

    • When weighing, use a balance inside the fume hood or in a ventilated enclosure.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[5][12]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Segregate waste containing this compound from other waste streams.

    • Use separate, clearly labeled, and compatible waste containers for solid and liquid waste.[13]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[13]

    • Label hazardous waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[13]

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.[3][8][11]

    • Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocol Example

While a specific experimental protocol for a particular synthesis was not found in the initial search, a general procedure for a reaction involving a hazardous solid like this compound would typically follow these steps. Researchers must adapt this to their specific reaction conditions.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood, add the solvent to a clean, dry reaction flask equipped with a magnetic stirrer.

    • Slowly add the this compound to the solvent with stirring.

    • Add other reagents to the reaction mixture in the order specified by the experimental procedure.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

    • Maintain the reaction at the specified temperature using a controlled heating or cooling bath.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture according to the specific protocol.

    • Perform the extraction, washing, and drying steps as required.

    • Purify the product using the specified method (e.g., chromatography, crystallization). All work-up and purification steps should be performed in a chemical fume hood.

  • Product Handling:

    • Handle the purified product with the same precautions as the starting material until its hazards have been fully characterized.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood & Safety Showers prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh Solid in Fume Hood prep_3->handle_1 handle_2 Prepare Solution handle_1->handle_2 handle_3 Perform Reaction handle_2->handle_3 cleanup_1 Decontaminate Surfaces & Glassware handle_3->cleanup_1 cleanup_2 Segregate Hazardous Waste cleanup_1->cleanup_2 cleanup_3 Store Waste in Labeled Containers cleanup_2->cleanup_3 final_3 Arrange for Waste Disposal cleanup_3->final_3 final_1 Remove PPE final_2 Wash Hands Thoroughly final_1->final_2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-1H-pyrazole
Reactant of Route 2
3-chloro-1H-pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。